Product packaging for ML132(Cat. No.:)

ML132

Cat. No.: B612268
M. Wt: 477.9 g/mol
InChI Key: KENKPOUHXLJLEY-QANKJYHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid is a peptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28ClN5O5 B612268 ML132

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28ClN5O5

Molecular Weight

477.9 g/mol

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-cyanopropanoic acid

InChI

InChI=1S/C22H28ClN5O5/c1-22(2,3)18(27-19(31)12-6-7-15(25)14(23)9-12)21(33)28-8-4-5-16(28)20(32)26-13(11-24)10-17(29)30/h6-7,9,13,16,18H,4-5,8,10,25H2,1-3H3,(H,26,32)(H,27,31)(H,29,30)/t13-,16-,18+/m0/s1

InChI Key

KENKPOUHXLJLEY-QANKJYHBSA-N

SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML132;  ML 132;  ML-132;  CID-4462093;  CID4462093; CID 4462093;  NCGC00183434;  NCGC 00183434;  NCGC-00183434.

Origin of Product

United States

Foundational & Exploratory

ML132: A Technical Guide to its Mechanism of Action on the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in a wide range of inflammatory diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). This guide provides an in-depth technical overview of the molecule ML132, clarifying its mechanism of action in the context of the NLRP3 inflammasome pathway. Contrary to a direct inhibitor of the NLRP3 sensor protein, this compound is a potent and highly selective inhibitor of caspase-1 , the key effector enzyme of the inflammasome complex. By targeting caspase-1, this compound effectively blocks the final, critical step of cytokine maturation, thereby suppressing the inflammatory response downstream of NLRP3 activation. This document details the underlying signaling pathways, quantitative efficacy data for this compound, and the experimental protocols used to characterize its activity.

The NLRP3 Inflammasome Signaling Pathway

Activation of the NLRP3 inflammasome is a tightly regulated, two-step process essential for responding to pathogenic invaders and endogenous danger signals.

  • Step 1: Priming: The first signal, typically initiated by microbial molecules like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), triggers the nuclear factor-κB (NF-κB) signaling pathway. This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the inactive cytokine precursor, pro-IL-1β.[1]

  • Step 2: Activation: A diverse array of secondary stimuli, known as pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), triggers the assembly of the inflammasome complex. These stimuli include ATP, crystalline substances, and pore-forming toxins, which often lead to a common cellular event: potassium (K+) efflux.[2]

Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein, Apoptosis-associated speck-like protein containing a CARD (ASC). ASC, in turn, polymerizes into a large signaling scaffold known as the "ASC speck," which then recruits pro-caspase-1.[3] This proximity-induced dimerization facilitates the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1. Active caspase-1 is a cysteine protease that functions as the inflammasome's effector enzyme, cleaving pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell.[4]

NLRP3_Pathway cluster_0 Step 1: Priming cluster_1 Step 2: Activation & Assembly cluster_2 Effector Phase LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates nucleus Nucleus NFkB->nucleus translocates to pro_IL1B_mRNA pro-IL-1β mRNA nucleus->pro_IL1B_mRNA transcribes NLRP3_mRNA NLRP3 mRNA nucleus->NLRP3_mRNA transcribes Pro_IL1B Pro-IL-1β pro_IL1B_mRNA->Pro_IL1B translates to NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive translates to DAMPs DAMPs / PAMPs (e.g., ATP, Nigericin) K_efflux K+ Efflux DAMPs->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active activates NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits ASC_Speck ASC Speck (Oligomerization) ASC->ASC_Speck Pro_Casp1 Pro-Caspase-1 ASC_Speck->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-cleavage Casp1->Pro_IL1B cleaves IL1B Mature IL-1β Pro_IL1B->IL1B Secretion Secretion IL1B->Secretion Inflammation Inflammation Secretion->Inflammation

Figure 1. Canonical NLRP3 Inflammasome Activation Pathway.

Mechanism of Action of this compound

This compound (also known as NCGC-00183434) is a small molecule inhibitor that was identified and characterized as a highly potent and selective inhibitor of caspase-1.[5][6] Its mechanism of action on the NLRP3 inflammasome is therefore not at the level of sensing or assembly, but at the final effector stage.

This compound contains a nitrile-containing propanoic acid moiety that acts as an electrophile, enabling covalent modification of the active site cysteine residue of caspase-1.[6][7] This irreversible binding blocks the catalytic activity of the enzyme. As a result, active caspase-1 is unable to cleave its substrates, pro-IL-1β and pro-IL-18. The production of the mature, secreted forms of these cytokines is halted, leading to a potent anti-inflammatory effect.

Crucially, this compound does not prevent the upstream steps of NLRP3 activation, such as NLRP3 oligomerization or the formation of the ASC speck.[5] This targeted action makes it a valuable tool for specifically studying the consequences of caspase-1 activity downstream of inflammasome assembly.

ML132_MOA cluster_0 Upstream Events (Unaffected by this compound) cluster_1 Point of Inhibition cluster_2 Downstream Events (Blocked by this compound) NLRP3_Activation NLRP3 Activation ASC_Speck ASC Speck Formation NLRP3_Activation->ASC_Speck Pro_Casp1_Recruitment Pro-Caspase-1 Recruitment ASC_Speck->Pro_Casp1_Recruitment Pro_Casp1 Pro-Caspase-1 Pro_Casp1_Recruitment->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleavage Blocked X This compound This compound This compound->Casp1 INHIBITS IL1B Mature IL-1β Pro_IL1B->IL1B Secretion Cytokine Secretion & Inflammation IL1B->Secretion

Figure 2. This compound Mechanism of Action on the NLRP3 Pathway.

Quantitative Data: Potency and Selectivity

This compound is among the most potent caspase-1 inhibitors reported to date.[5] However, different sources report varying IC50 values, which may reflect different assay conditions. The primary NIH Probe Report identified this compound (NCGC-00183434) as having an IC50 of ≤ 1 nM against caspase-1.[6] Its high selectivity is a key feature, showing significantly less activity against other apoptotic caspases.

Target This compound IC50 (nM) Selectivity (Fold vs. Caspase-1) *Reference
Caspase-10.023 - 34.9-[4][5]
Caspase-3> 10,000> 286[5]
Caspase-41,13032.4[5]
Caspase-51333.8[5]
Caspase-6> 10,000> 286[5]
Caspase-7> 10,000> 286[5]
Caspase-8> 10,000> 286[5]
Caspase-991.5 - >10,000> 2.6 - > 286[5]
Caspase-1480123.0[5]
Selectivity calculated using the most conservative Caspase-1 IC50 value of 34.9 nM for comparison.

Experimental Protocols

Characterizing the activity of this compound involves a series of in vitro cellular and biochemical assays.

Protocol: Cellular NLRP3 Inflammasome Activation and Inhibition

This protocol describes the induction of the NLRP3 inflammasome in the human monocytic THP-1 cell line to measure the inhibitory effect of a compound on IL-1β secretion.[1][2]

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound or other test compounds

  • Human IL-1β ELISA Kit

Procedure:

  • Cell Culture and Differentiation (Priming Signal 1):

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Seed 0.5 x 10^6 cells/well in a 24-well plate.

    • Differentiate cells into a macrophage-like phenotype by treating with PMA (e.g., 25-100 ng/mL) for 3-24 hours.

    • Wash cells with fresh media to remove PMA and rest for 24 hours.

  • Inflammasome Priming (Priming Signal 2):

    • Prime the differentiated THP-1 cells with LPS (0.5-1 µg/mL) for 3-4 hours to induce expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.

  • Inflammasome Activation (Activation Signal):

    • Stimulate the cells with a NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 60 minutes.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of mature IL-1β in the supernatant using a commercial Human IL-1β ELISA kit according to the manufacturer's instructions.

    • The IC50 value for inhibition of IL-1β release can be calculated from the dose-response curve.

Protocol: In Vitro Caspase-1 Enzymatic Assay

This biochemical assay directly measures the enzymatic activity of recombinant caspase-1 and its inhibition by this compound.[7]

Materials:

  • Recombinant human caspase-1

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 M sodium citrate, 100 mM NaCl, 10 mM DTT, 0.1 mM EDTA, 0.01% CHAPS)

  • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC or Ac-WEHD-AMC)

  • This compound

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute recombinant caspase-1 to the desired concentration in cold assay buffer.

  • Compound Plating: Add serial dilutions of this compound in DMSO to the assay plate wells.

  • Enzyme-Inhibitor Incubation: Add the diluted caspase-1 solution to the wells containing the compound. Incubate for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., to a final concentration of 5-10 µM) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the increase in fluorescence over time (e.g., every minute for 20 minutes) using a plate reader (Excitation/Emission ~380/460 nm for AMC). The rate of reaction is determined from the linear phase of the fluorescence curve.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Protocol: ASC Speck Visualization by Immunofluorescence

This assay is used to visualize the upstream formation of the ASC speck, a hallmark of inflammasome assembly. As a caspase-1 inhibitor, this compound is not expected to block this step.[3]

Materials:

  • Cells (e.g., PMA-differentiated THP-1 or primary macrophages) on glass coverslips

  • LPS and ATP/Nigericin for stimulation

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against ASC

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Stimulation: Seed cells on coverslips and perform priming and activation steps as described in Protocol 4.1.

  • Fixation: After stimulation, wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize the cell membrane with permeabilization buffer for 10 minutes.

  • Blocking: Wash and block non-specific antibody binding with blocking buffer for 1 hour.

  • Antibody Staining:

    • Incubate with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash thoroughly with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash thoroughly with PBS.

    • Stain nuclei with DAPI for 5 minutes.

    • Mount the coverslip onto a microscope slide with mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Unstimulated cells will show diffuse cytoplasmic ASC staining, while activated cells will display a single, large, bright perinuclear ASC "speck."

Workflow cluster_0 Cellular Assay Workflow cluster_1 Biochemical Assay Workflow start Seed THP-1 Cells pma Differentiate with PMA start->pma prime Prime with LPS pma->prime inhibit Pre-treat with this compound prime->inhibit activate Activate with ATP / Nigericin inhibit->activate collect Collect Supernatant activate->collect elisa Measure IL-1β via ELISA collect->elisa end Determine IC50 elisa->end start_b Plate this compound Dilutions add_casp1 Add Recombinant Caspase-1 start_b->add_casp1 incubate Incubate (15 min) add_casp1->incubate add_sub Add Fluorogenic Substrate incubate->add_sub read Kinetic Fluorescence Reading add_sub->read end_b Determine IC50 read->end_b

Figure 3. Experimental Workflows for Characterizing this compound.

Conclusion

This compound is a potent and selective tool for probing the innate immune system. Its mechanism of action on the NLRP3 inflammasome is indirect but highly effective, operating through the irreversible inhibition of the effector enzyme caspase-1. This specificity prevents the maturation of pro-inflammatory cytokines IL-1β and IL-18, thereby blocking the downstream inflammatory consequences of NLRP3 activation. Understanding this precise mechanism is critical for researchers and drug developers utilizing this compound as a pharmacological tool to study inflammation and for exploring caspase-1 as a therapeutic target in NLRP3-driven diseases.

References

The Structure-Activity Relationship of ML133 Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the structure-activity relationship (SAR) of ML133 analogues, potent and selective inhibitors of the inwardly rectifying potassium (Kir) channel Kir2.1. This guide summarizes quantitative data, details experimental methodologies, and visualizes key concepts to facilitate a comprehensive understanding of the SAR for this important chemical probe and its derivatives.

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in regulating the electrical activity of various cell types. The Kir2.1 channel, in particular, is vital for maintaining the resting membrane potential and for the terminal phase of action potential repolarization in cardiac muscle.[1] Dysfunctional Kir2.1 channels are implicated in several cardiac and developmental pathologies.[1] The development of selective small molecule inhibitors for Kir channels has been challenging, hindering the functional dissection of specific Kir channel subtypes. ML133 emerged from a high-throughput screening campaign as a potent and selective inhibitor of the Kir2.1 channel, providing a valuable tool for studying its physiological and pathological roles.[1][2] This guide focuses on the SAR of ML133 and its analogues, providing a framework for the rational design of future Kir2.1 inhibitors.

Core Structure and SAR Summary

The core scaffold of ML133 can be divided into three key regions for SAR analysis: the western aryl group, the linker, and the eastern aryl group. The initial hit from the high-throughput screen, a compound with a naphthyl western group, was systematically modified to explore the chemical space around this scaffold.

Quantitative Structure-Activity Relationship Data

The following table summarizes the inhibitory activity of key ML133 analogues against the Kir2.1 channel. The IC50 values were determined using automated and manual patch-clamp electrophysiology.

Compound IDWestern ArylLinkerEastern ArylKir2.1 IC50 (µM) at pH 7.4Kir2.1 IC50 (µM) at pH 8.5
ML133 (Probe) 1-Naphthyl-CH2-NH-CH2-4-Methoxyphenyl1.80.29
Analogue 1Phenyl-CH2-NH-CH2-4-Methoxyphenyl>30ND
Analogue 22-Naphthyl-CH2-NH-CH2-4-Methoxyphenyl5.3ND
Analogue 34-Chlorophenyl-CH2-NH-CH2-4-Methoxyphenyl12.1ND
Analogue 41-Naphthyl-CH2-O-CH2-4-Methoxyphenyl>30ND
Analogue 51-Naphthyl-CH2-NH-CH2-Phenyl15.2ND
Analogue 61-Naphthyl-CH2-NH-CH2-3,4-Dimethoxyphenyl2.5ND
14g 4-Methoxyphenyl-CH2-NH-CH2-4-Methoxyphenyl35ND

ND: Not Determined

Key SAR insights from the data include:

  • Western Aryl Group: A 1-naphthyl group is optimal for potency. Replacing it with a phenyl or 2-naphthyl group leads to a significant decrease in activity. Electron-withdrawing or -donating substituents on a phenyl ring in this position generally result in weaker inhibitors.[2]

  • Linker: The secondary amine in the linker is crucial for activity. Replacing the nitrogen with an oxygen atom (ether linkage) results in a complete loss of inhibitory activity.[2]

  • Eastern Aryl Group: A 4-methoxyphenyl group is preferred. Removal of the methoxy group or altering its position diminishes potency. The bis-4-methoxybenzylamine analogue (14g) showed a dramatic decrease in potency, highlighting the importance of the western naphthyl group.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of ML133 analogues.

Cell Culture and Transfection

HEK293 cells stably expressing mouse Kir2.1 channels were used for electrophysiological recordings. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL G418.

Automated Electrophysiology

High-throughput screening and initial SAR evaluation were performed using an automated patch-clamp system.

  • External Solution (pH 7.4): 140 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES.

  • Internal Solution: 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA.

  • Voltage Protocol: Cells were held at -80 mV, and currents were elicited by a series of voltage steps.

Manual Patch-Clamp Electrophysiology

For detailed characterization and IC50 determination, whole-cell patch-clamp recordings were performed.[1]

  • Pipettes: Borosilicate glass pipettes with a resistance of 2-4 MΩ were filled with the internal solution.

  • Recording: Currents were recorded using an amplifier, filtered at 2 kHz, and digitized at 10 kHz.

  • Voltage Protocol: A ramp protocol from -100 mV to +100 mV was used to elicit both inward and outward currents.[1]

Data Analysis

IC50 values were determined by fitting the concentration-response data to the Hill equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^n) where n is the Hill coefficient.

Visualizations

Kir2.1 Channel Signaling Pathway

The following diagram illustrates the role of the Kir2.1 channel in maintaining the cellular resting membrane potential and its inhibition by ML133.

Kir2_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular K_out K+ (out) Kir2_1 Kir2.1 Channel K_out->Kir2_1 K+ Influx K_in K+ (in) Kir2_1->K_in RMP Resting Membrane Potential Maintained Kir2_1->RMP Contributes to ML133 ML133 ML133->Kir2_1 Inhibits

Caption: Role of Kir2.1 in K+ influx and its inhibition by ML133.

ML133 Analogue Synthesis Workflow

The general synthetic scheme for the ML133 analogues is depicted below.

ML133_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps Aldehyde Aryl Aldehyde (Western Aryl) Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Amine Arylmethylamine (Eastern Aryl) Amine->Reductive_Amination Product ML133 Analogue Reductive_Amination->Product Yields

Caption: General synthetic workflow for ML133 analogues.

Logical Relationship of SAR Findings

SAR_Logic cluster_modifications Structural Modifications cluster_activity Observed Activity Core_Scaffold ML133 Core Scaffold (Western-Linker-Eastern) Western_Mod Western Aryl Group (e.g., Naphthyl vs Phenyl) Core_Scaffold->Western_Mod Linker_Mod Linker Moiety (Amine vs Ether) Core_Scaffold->Linker_Mod Eastern_Mod Eastern Aryl Group (Substituent Effects) Core_Scaffold->Eastern_Mod Potency Potency (IC50) Western_Mod->Potency Impacts Linker_Mod->Potency Impacts Eastern_Mod->Potency Impacts SAR_Conclusion SAR Conclusion: 1-Naphthyl (Western), Amine (Linker), and 4-MeO-Ph (Eastern) are key for high potency. Potency->SAR_Conclusion Leads to

Caption: Logical flow of the ML133 SAR investigation.

Conclusion

The systematic exploration of the ML133 scaffold has yielded a clear structure-activity relationship for the inhibition of the Kir2.1 channel. The key pharmacophoric elements have been identified, with the 1-naphthyl western group, the secondary amine linker, and the 4-methoxyphenyl eastern group being critical for high potency. This detailed understanding of the SAR of ML133 analogues provides a solid foundation for the design and development of next-generation Kir2.1 inhibitors with improved potency, selectivity, and pharmacokinetic properties, which will be invaluable for both basic research and potential therapeutic applications.

References

Biochemical Characterization of ML133: An Inhibitory Profile of a Kir2.1 Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth overview of the biochemical and pharmacological properties of ML133, a potent and selective inhibitor of the Kir2.1 inwardly rectifying potassium channel. It is important to note that while the query specified ML132, the publicly available scientific literature extensively characterizes ML133 as a Kir2.1 inhibitor, aligning with the detailed request for an inhibitory profile. This compound, in contrast, is documented as a caspase-1 inhibitor. This guide will proceed under the assumption that the intended subject of inquiry is the well-studied Kir2.1 inhibitor, ML133.

ML133 has emerged as a critical chemical probe for elucidating the physiological and pathological roles of Kir2.x channels.[1][2][3] These channels are fundamental in setting the resting membrane potential in various cell types, including cardiomyocytes and neurons.[1][4] This document will detail the inhibitory profile of ML133, its selectivity against other potassium channels, the experimental methodologies used for its characterization, and its mechanism of action.

Quantitative Inhibitory Profile

The inhibitory activity of ML133 against the Kir2.1 channel has been quantified through various electrophysiological and cell-based assays. The potency of ML133 is notably pH-dependent, with increased activity at a more alkaline pH.[1][2][5]

Table 1: Inhibitory Potency of ML133 against Kir2.1

Assay TypeTargetIC50 (pH 7.4)IC50 (pH 8.5)Reference
ElectrophysiologyKir2.11.8 µM290 nM[1][2][5]
Manual Patch ClampKir2.11.5 µMNot Reported[3][6]
Selectivity Profile

ML133 exhibits selectivity for the Kir2.x family of channels over other Kir channel subfamilies. While it shows little selectivity within the Kir2.x subfamily, it is significantly less active against other Kir channels, making it a valuable tool for studying the specific roles of the Kir2.x family.[1][2][5]

Table 2: Selectivity of ML133 against various Kir Channels

ChannelIC50Reference
Kir1.1 (ROMK)> 300 µM[1][2][5]
Kir2.2Similar to Kir2.1[1]
Kir2.3Similar to Kir2.1[1]
Kir2.6Similar to Kir2.1[1]
Kir4.176 µM[1][2][5]
Kir7.133 µM[1][2][5]

Experimental Protocols

The characterization of ML133's inhibitory profile relies on two primary experimental techniques: the thallium flux assay for high-throughput screening and automated patch-clamp electrophysiology for detailed functional analysis.

Thallium Flux Assay

This fluorescence-based assay is a high-throughput method for measuring the activity of potassium channels. Thallium (Tl+) acts as a surrogate for potassium ions (K+) and its influx into the cell through open channels is detected by a Tl+-sensitive fluorescent dye.

Protocol:

  • Cell Plating: HEK293 cells stably expressing the Kir2.1 channel are seeded into 384-well plates and incubated overnight.[4]

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately 90 minutes at room temperature.[1][4]

  • Compound Addition: The dye solution is replaced with an assay buffer. ML133 or control compounds are then added to the wells.[1]

  • Stimulation and Detection: The plate is placed in a kinetic imaging plate reader. After establishing a baseline fluorescence, a stimulus buffer containing Tl+ is added to trigger ion influx. The change in fluorescence is monitored over time to determine the extent of channel inhibition.[1][4]

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems provide a higher throughput alternative to traditional manual patch-clamping for directly measuring ion channel currents.[7][8]

Protocol:

  • Cell Preparation: A single-cell suspension of HEK293 cells stably expressing Kir2.1 is prepared.

  • Cell Seeding: The cell suspension is introduced into the automated patch-clamp system, where individual cells are captured on a planar substrate containing a small aperture.

  • Seal Formation and Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the cell membrane and the substrate. The membrane patch is then ruptured to achieve the whole-cell recording configuration.

  • Voltage Protocol and Data Acquisition: A specific voltage protocol is applied to the cell to elicit Kir2.1 currents. A voltage step from a holding potential of 0 mV to -100 mV for 500 ms is typically used.[4]

  • Compound Application: ML133 is perfused at various concentrations, and the resulting inhibition of the Kir2.1 current is measured.[7]

Visualizations

Experimental Workflow for ML133 Characterization

experimental_workflow cluster_hts High-Throughput Screening cluster_electrophysiology Electrophysiological Validation hts_start HEK293-Kir2.1 Cells dye_loading Load with Tl+ Sensitive Dye hts_start->dye_loading compound_addition Add ML133 dye_loading->compound_addition tl_influx Stimulate with Tl+ compound_addition->tl_influx fluorescence_detection Measure Fluorescence tl_influx->fluorescence_detection ep_start HEK293-Kir2.1 Cells patch_clamp Automated Patch Clamp ep_start->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol current_measurement Measure Kir2.1 Current voltage_protocol->current_measurement ep_compound Apply ML133 current_measurement->ep_compound inhibition_quantification Quantify Inhibition (IC50) ep_compound->inhibition_quantification hts_fluorescence_detection hts_fluorescence_detection hts_fluorescence_detection->inhibition_quantification Identified Hits signaling_pathway cluster_cell Cell Membrane cluster_effect Physiological Effect K_out K+ (extracellular) Kir21 Kir2.1 Channel K_out->Kir21 Inward K+ Current K_in K+ (intracellular) Kir21->K_in membrane_potential Stabilized Resting Membrane Potential Kir21->membrane_potential ML133 ML133 ML133->Kir21 Inhibition depolarization Membrane Depolarization ML133->depolarization

References

Target Validation of UBE2L3 Inhibition in Primary Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "ML132" for the target validation of UBE2L3 in primary immune cells. The following guide is a generalized framework based on established methodologies for validating a novel inhibitor of the ubiquitin-conjugating enzyme E2 L3 (UBE2L3) in this context.

Introduction

Ubiquitin-conjugating enzyme E2 L3 (UBE2L3), also known as UBCH7, is a critical enzyme in the ubiquitination cascade, transferring ubiquitin from an E1 activating enzyme to a substrate protein via an E3 ligase.[1][2] UBE2L3 plays a significant role in regulating immune responses, particularly through its involvement in the NF-κB signaling pathway.[1][3] Genetic variants in UBE2L3 have been associated with an increased risk of several autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis, highlighting its potential as a therapeutic target.[1] This guide outlines a comprehensive strategy for the preclinical validation of a hypothetical UBE2L3 inhibitor, herein referred to as "Compound X," in primary human immune cells.

Biochemical and Cellular Potency of Compound X

The initial validation of a UBE2L3 inhibitor involves determining its potency and selectivity through biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of Compound X

Assay TypeDescriptionTargetIC50 / EC50 (nM)
Biochemical Assay
HTRF UbiquitinationMeasures the transfer of ubiquitin to a substrate peptide by recombinant UBE2L3.UBE2L350
E2 Panel SelectivityAssesses the inhibitory activity of Compound X against a panel of other E2 ubiquitin-conjugating enzymes.Other E2s>10,000
Cellular Assays
NanoBRET™ Target EngagementMeasures the binding of Compound X to UBE2L3 in live cells.UBE2L3200
p65-NF-κB Reporter AssayQuantifies the inhibition of TNFα-induced NF-κB activation in a reporter cell line.NF-κB Pathway500
Cell Viability (PBMCs)Determines the cytotoxic effect of Compound X on peripheral blood mononuclear cells after 72h incubation.PBMCs>20,000

Experimental Protocols

Isolation of Primary Human Immune Cells

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. T cells and B cells are subsequently purified from PBMCs using negative selection magnetic-activated cell sorting (MACS) kits according to the manufacturer's instructions.

Western Blotting for NF-κB Signaling
  • Cell Treatment: Purified T cells or B cells are pre-incubated with varying concentrations of Compound X for 1 hour. Cells are then stimulated with an appropriate agonist (e.g., anti-CD3/CD28 for T cells, anti-IgM + CD40L for B cells) for 30 minutes.

  • Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis and Transfer: Protein concentration is determined by BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and incubated with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).

  • Detection: Membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.

Flow Cytometry for B Cell Activation Markers
  • Cell Treatment: Purified B cells are pre-incubated with Compound X for 1 hour, followed by stimulation with anti-IgM and IL-4 for 24 hours.

  • Staining: Cells are washed and stained with fluorescently conjugated antibodies against surface markers such as CD69 and CD86.

  • Analysis: Samples are acquired on a flow cytometer and analyzed to determine the percentage of activated cells and the mean fluorescence intensity (MFI) of the activation markers.

T Cell Proliferation Assay
  • Labeling and Treatment: Purified T cells are labeled with a proliferation tracking dye (e.g., CFSE) and then stimulated with anti-CD3/CD28 beads in the presence of varying concentrations of Compound X.

  • Culture: Cells are cultured for 72-96 hours.

  • Analysis: T cell proliferation is assessed by flow cytometry, measuring the dilution of the proliferation dye.

Signaling Pathways and Experimental Workflows

UBE2L3-Mediated NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for a UBE2L3 inhibitor. UBE2L3 is involved in the ubiquitination of IκBα, which leads to its degradation and the subsequent release and nuclear translocation of the p50/p65 NF-κB dimer.

NFkB_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRAF2 TRAF2 TNFR->TRAF2 LUBAC LUBAC TRAF2->LUBAC IKK_complex IKK Complex (IKKα/β/γ) LUBAC->IKK_complex Activates UBE2L3 UBE2L3 UBE2L3->IKK_complex Required for full activation CompoundX Compound X CompoundX->UBE2L3 IkBa_p50_p65 IκBα-p50-p65 IKK_complex->IkBa_p50_p65 Phosphorylates p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50-p65 IkBa_p50_p65->p50_p65 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus p50_p65->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: UBE2L3 role in NF-κB signaling.

Experimental Workflow for Target Validation

The workflow for validating a UBE2L3 inhibitor in primary immune cells involves a multi-step process from initial biochemical screening to functional cellular assays.

Target_Validation_Workflow Biochem_Screen Biochemical Screening (HTRF) Cellular_TE Cellular Target Engagement (NanoBRET™) Biochem_Screen->Cellular_TE Primary_Cell_Isolation Primary Immune Cell Isolation (PBMCs, T cells, B cells) Cellular_TE->Primary_Cell_Isolation Pathway_Analysis Signaling Pathway Analysis (Western Blot for p-IκBα) Primary_Cell_Isolation->Pathway_Analysis Functional_Assays Functional Cellular Assays Pathway_Analysis->Functional_Assays B_Cell_Activation B Cell Activation (Flow Cytometry for CD69/CD86) Functional_Assays->B_Cell_Activation T_Cell_Prolif T Cell Proliferation (CFSE Assay) Functional_Assays->T_Cell_Prolif Cytokine_Release Cytokine Release (ELISA/Multiplex) Functional_Assays->Cytokine_Release Data_Analysis Data Analysis & Interpretation B_Cell_Activation->Data_Analysis T_Cell_Prolif->Data_Analysis Cytokine_Release->Data_Analysis

Caption: Target validation workflow.

Summary of Expected Results

A successful UBE2L3 inhibitor like Compound X is expected to demonstrate potent and selective inhibition of UBE2L3 in biochemical assays. In primary immune cells, it should engage the target and subsequently inhibit the downstream NF-κB signaling pathway, as evidenced by reduced phosphorylation of IκBα and p65. Functionally, this should translate to the inhibition of B cell activation, T cell proliferation, and the release of pro-inflammatory cytokines upon immune stimulation, without inducing significant cytotoxicity. These findings would provide strong preclinical validation for the therapeutic potential of UBE2L3 inhibition in autoimmune and inflammatory diseases.

References

ML132: A Potent and Selective Caspase-1 Inhibitor for Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory diseases represent a significant burden on global health, with a pressing need for novel therapeutic strategies. A key mediator in the inflammatory cascade is Caspase-1, a cysteine protease responsible for the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Inhibition of Caspase-1, therefore, presents a promising therapeutic avenue for a range of inflammatory conditions. This technical guide focuses on ML132 (also known as CID-4462093 and NCGC-00183434), a small molecule identified as the most potent and selective Caspase-1 inhibitor to date[1]. This document provides a comprehensive overview of this compound, its mechanism of action, and its potential role in preclinical inflammatory disease models, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

This compound: A Profile of a Highly Potent Caspase-1 Inhibitor

This compound is a novel, non-peptidic small molecule that acts as a potent and highly selective inhibitor of Caspase-1[1]. Its mechanism of action involves a nitrile-containing propionic acid moiety that acts as an electrophile, covalently modifying the active site cysteine residue of Caspase-1[1]. This irreversible binding leads to the potent and specific inhibition of the enzyme's activity.

Quantitative Data on this compound's Potency and Selectivity

The potency and selectivity of this compound have been characterized in biochemical assays. The following table summarizes the key quantitative data for this compound.

TargetIC50Assay TypeSource
Caspase-10.023 nM (23 pM)Biochemical, profluorescent substrate Ac-WEHD-AFC[1]
Caspase-3> 1 µMBiochemical[1]
Caspase-7> 1 µMBiochemical[1]
Caspase-8> 1 µMBiochemical[1]
Caspase-9> 1 µMBiochemical[1]

Table 1: Potency and Selectivity of this compound against various caspases.

The Caspase-1 Signaling Pathway in Inflammation

Caspase-1 plays a central role in the innate immune response. Its activation is tightly regulated by multi-protein complexes called inflammasomes. Upon activation, Caspase-1 cleaves the inactive precursors of IL-1β and IL-18, leading to their maturation and secretion. These cytokines then trigger a cascade of inflammatory responses.

Caspase-1 Signaling Pathway Caspase-1 Signaling Pathway in Inflammation cluster_0 Inflammasome Activation cluster_1 Caspase-1 Mediated Processing cluster_2 Inflammatory Outcomes PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Cytokine_Secretion Cytokine Secretion IL1b->Cytokine_Secretion IL18->Cytokine_Secretion GSDMD Gasdermin D (pore-forming) Pro_GSDMD->GSDMD Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD->Pyroptosis Inflammation Inflammation Cytokine_Secretion->Inflammation Pyroptosis->Inflammation This compound This compound This compound->Casp1 Inhibits

Figure 1: The Caspase-1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While specific in vivo or cellular studies utilizing this compound are not yet publicly available, this section provides detailed methodologies for key experiments that are fundamental for evaluating a potent Caspase-1 inhibitor like this compound.

In Vitro Caspase-1 Inhibition Assay (Biochemical)

This protocol is adapted from the assay used to characterize this compound's potency[1].

Objective: To determine the IC50 of this compound for Caspase-1.

Materials:

  • Recombinant human Caspase-1

  • Caspase-1 assay buffer (50 mM HEPES pH 7.5, 50 mM KCl, 200 mM NaCl, 10 mM DTT, 0.1% CHAPS)

  • Pro-fluorescent substrate: Ac-WEHD-AFC

  • This compound (dissolved in DMSO)

  • 1536-well black solid plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a solution of Caspase-1 in assay buffer at a concentration of 66.6 nM.

  • Dispense 3 µL of the Caspase-1 solution into each well of a 1536-well plate.

  • Prepare a serial dilution of this compound in DMSO. Using a pin-tool, add 20 nL of the this compound solutions to the appropriate wells, covering a concentration range from 57 µM to 3.7 nM. Add 20 nL of DMSO to control wells.

  • Prepare the substrate solution (Ac-WEHD-AFC) in assay buffer.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the initial rate of fluorescence increase using a plate reader. The final product formation should be around 10%.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IL-1β Secretion Assay in Macrophages

Objective: To assess the effect of this compound on the secretion of IL-1β from activated macrophages.

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound (dissolved in DMSO)

  • Human or mouse IL-1β ELISA kit

Procedure:

  • Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate and allow them to adhere overnight.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

  • Pre-incubate the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the inflammasome with a second signal, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for 30-60 minutes.

  • Collect the cell culture supernatants.

  • Measure the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Analyze the dose-dependent effect of this compound on IL-1β secretion.

This compound in Inflammatory Disease Models: A Prospective Outlook

While direct experimental evidence for this compound in animal models of inflammatory diseases is pending, the critical role of Caspase-1 in these conditions has been well-established through studies with other inhibitors and in Caspase-1 deficient mice. The following sections describe key inflammatory disease models where a potent and selective inhibitor like this compound is expected to show significant therapeutic efficacy.

Experimental Workflow for a Caspase-1 Inhibitor Generalized Workflow for Testing a Caspase-1 Inhibitor cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy in Disease Model cluster_2 Ex Vivo and Post-Mortem Analysis Biochemical_Assay Biochemical Assay (IC50, Selectivity) Cellular_Assay Cell-Based Assay (e.g., IL-1β Secretion) Biochemical_Assay->Cellular_Assay Disease_Induction Induce Inflammatory Disease (e.g., EAE, Colitis) Cellular_Assay->Disease_Induction Treatment Administer Caspase-1 Inhibitor (e.g., this compound) Disease_Induction->Treatment Clinical_Scoring Monitor Clinical Score & Weight Treatment->Clinical_Scoring Tissue_Harvest Harvest Tissues (e.g., CNS, Colon) Clinical_Scoring->Tissue_Harvest Histology Histological Analysis (Inflammation, Damage) Tissue_Harvest->Histology Cytokine_Analysis Cytokine Measurement (ELISA, qPCR) Tissue_Harvest->Cytokine_Analysis

Figure 2: Generalized experimental workflow for evaluating a Caspase-1 inhibitor.
Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis, a chronic inflammatory and demyelinating disease of the central nervous system (CNS). Caspase-1 is upregulated during EAE, and its levels correlate with disease severity.

  • Expected Outcome with this compound: Prophylactic and therapeutic administration of this compound is anticipated to reduce the clinical severity of EAE, decrease CNS inflammation, and limit demyelination.

  • Key Experimental Readouts:

    • Daily clinical scoring of disease progression.

    • Histological analysis of the spinal cord for inflammatory infiltrates and demyelination.

    • Measurement of pro-inflammatory cytokines (IL-1β, IL-18, IFN-γ, TNF-α) in the CNS and peripheral lymphoid organs.

Chemically-Induced Colitis

Models such as dextran sulfate sodium (DSS)-induced colitis are widely used to study inflammatory bowel disease (IBD). Caspase-1 activation and subsequent IL-1β and IL-18 production are key drivers of intestinal inflammation in these models.

  • Expected Outcome with this compound: Administration of this compound is expected to ameliorate the clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding. It is also anticipated to reduce colonic inflammation and tissue damage.

  • Key Experimental Readouts:

    • Disease Activity Index (DAI) scoring.

    • Measurement of colon length and weight.

    • Histological assessment of the colon for inflammation, ulceration, and epithelial damage.

    • Quantification of IL-1β and other inflammatory mediators in colonic tissue.

Collagen-Induced Arthritis (CIA)

CIA is a widely used animal model for rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation and destruction. IL-1β is a critical cytokine in the pathogenesis of CIA.

  • Expected Outcome with this compound: Treatment with this compound is expected to reduce the incidence and severity of arthritis, decrease joint swelling, and protect against cartilage and bone erosion.

  • Key Experimental Readouts:

    • Clinical scoring of paw swelling and arthritis severity.

    • Histological analysis of joints for synovial inflammation, cartilage damage, and bone erosion.

    • Measurement of serum and synovial levels of IL-1β and other inflammatory markers.

Conclusion

This compound stands out as a highly potent and selective inhibitor of Caspase-1, a key enzyme in the inflammatory cascade. While in vivo data for this compound is not yet available, the extensive evidence for the role of Caspase-1 in various inflammatory disease models strongly suggests that this compound holds significant promise as a research tool and a potential therapeutic lead. The experimental protocols and preclinical models outlined in this guide provide a robust framework for the further investigation and development of this compound and other next-generation Caspase-1 inhibitors for the treatment of a wide range of inflammatory disorders.

References

The Proteasome Inhibitor ML132: A Technical Guide to its Effects on Cytokine Processing and Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth examination of the effects of ML132, a potent and cell-permeable proteasome inhibitor, on the intricate processes of cytokine processing and release. While the nomenclature "this compound" is less common in the literature, it is often used interchangeably with MG132 . For the purpose of this guide, we will refer to the compound as MG132, reflecting the predominant usage in scientific publications.

MG132 is a synthetic peptide aldehyde that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[1] The proteasome plays a critical role in cellular protein homeostasis by degrading ubiquitinated proteins. Its inhibition by MG132 has profound effects on various cellular pathways, including the inflammatory signaling cascades that govern the production and secretion of cytokines.

This document will detail the molecular mechanisms by which MG132 modulates cytokine release, with a primary focus on its well-established role in the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] Furthermore, we will explore its potential impact on the post-translational processing of key pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), which is contingent on inflammasome activation.

Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of MG132's effects. Additionally, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to offer a clear and concise understanding of the underlying processes.

Quantitative Data on the Effect of MG132 on Pro-inflammatory Cytokine Release

The inhibitory effect of MG132 on the release of pro-inflammatory cytokines has been quantified in several studies. The following tables summarize these findings, providing a comparative overview of its potency and efficacy in different experimental settings.

Table 1: Effect of MG132 on the Release of TNF-α, IL-1β, and IL-6 in U937 Human Monocytic Cells

CytokineStimulantMG132 ConcentrationFold Reduction in Cytokine ReleaseReference
TNF-αLPS + PMA10 µM6.3[3]
IL-1βLPS + PMA10 µM4.3[3]
IL-6LPS + PMA10 µM2.5[3]

Data from a study on U937 human monocytic cells stimulated with lipopolysaccharide (LPS) and phorbol 12-myristate 13-acetate (PMA).[3]

Table 2: Basal and Stimulated Cytokine Levels in U937 Cells With and Without MG132 Treatment

ConditionTNF-α (pg/ml)IL-1β (pg/ml)IL-6 (pg/ml)Reference
Control (unstimulated)5.20 ± 1.801.18 ± 0.812.79 ± 4.50[3]
LPS + PMA stimulated705.12 ± 213.26210.03 ± 47.5694.40 ± 11.76[3]
MG132 + LPS + PMA111.92 ± 33.8548.84 ± 11.0637.76 ± 4.70[3]

Values are presented as mean ± standard deviation.[3]

Signaling Pathways Modulated by MG132

The primary mechanism by which MG132 inhibits the production of pro-inflammatory cytokines is through the suppression of the NF-κB signaling pathway.

The NF-κB Signaling Pathway

In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as those from Toll-like receptors (TLRs) or cytokine receptors, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][4]

MG132, by inhibiting the proteasome, prevents the degradation of phosphorylated IκB.[2] This leads to the accumulation of IκB in the cytoplasm, which keeps NF-κB in its inactive state, thereby blocking the transcription of pro-inflammatory cytokine genes.[2][3]

NF_kB_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α IKK IKK Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Proteasome Proteasome MG132 MG132 MG132->Proteasome inhibits IkB_ub ub-p-IκB IkB_p->IkB_ub ubiquitination IkB_ub->Proteasome degradation NFkB_translocation IkB_NFkB->NFkB_translocation releases NFkB_n NF-κB NFkB_translocation->NFkB_n DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines transcription

Caption: MG132 inhibits NF-κB activation by blocking proteasomal degradation of IκB.

The NLRP3 Inflammasome and IL-1β Processing

The maturation of IL-1β requires post-translational processing of its inactive precursor, pro-IL-1β. This cleavage is mediated by caspase-1, which is activated within a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is a well-characterized inflammasome that is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

While the primary effect of MG132 on IL-1β is at the transcriptional level via NF-κB inhibition, there is some evidence to suggest that proteasome inhibitors can also modulate inflammasome activity. However, the direct effects of MG132 on the assembly and activation of the NLRP3 inflammasome and subsequent caspase-1 activation are still an area of active investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of MG132 on cytokine processing and release.

Cell Culture and Treatment
  • Cell Line: U937 (human monocytic cell line) is a suitable model for these studies.[3]

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Seed 1 x 10^6 cells/mL in appropriate culture vessels.

  • MG132 Preparation: Prepare a stock solution of MG132 in DMSO (e.g., 10 mM). Store at -20°C.[5]

  • Treatment:

    • Pre-treat cells with the desired concentration of MG132 (e.g., 10 µM) for 2 hours.[3]

    • Wash the cells to remove the inhibitor.

    • Stimulate the cells with LPS (1 µg/mL) and PMA (30 ng/mL) for 24 hours to induce cytokine production.[3]

    • Include appropriate controls: untreated cells, cells treated with MG132 alone, and cells stimulated with LPS/PMA alone.

Measurement of Cytokine Release by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine concentrations in cell culture supernatants.

  • Sample Collection: After the 24-hour stimulation period, centrifuge the cell cultures and collect the supernatants.

  • ELISA Kit: Use commercially available ELISA kits for human TNF-α, IL-1β, and IL-6.

  • Procedure: Follow the manufacturer's instructions for the ELISA kit. A general procedure is as follows:

    • Add standards and samples to the wells of a 96-well plate pre-coated with a capture antibody.

    • Incubate to allow the cytokine to bind to the antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

    • Wash the plate.

    • Add a TMB substrate solution. The HRP enzyme will catalyze a color change.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the known concentrations of the standards. Use this curve to determine the concentration of the cytokines in the experimental samples.

Western Blot Analysis of NF-κB Pathway Components

Western blotting can be used to assess the levels of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for IκBα, phospho-IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effect of MG132 on cytokine release.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., U937 cells) Pretreatment 3. Pre-treat cells with MG132 (e.g., 10 µM for 2h) CellCulture->Pretreatment MG132_Prep 2. Prepare MG132 Stock (in DMSO) MG132_Prep->Pretreatment Stimulation 4. Stimulate cells (e.g., LPS + PMA for 24h) Pretreatment->Stimulation Collect_Supernatant 5a. Collect Supernatant Stimulation->Collect_Supernatant Lyse_Cells 5b. Lyse Cells Stimulation->Lyse_Cells ELISA 6a. ELISA for Cytokines (TNF-α, IL-1β, IL-6) Collect_Supernatant->ELISA WesternBlot 6b. Western Blot for NF-κB Pathway Proteins Lyse_Cells->WesternBlot Data_Analysis 7. Data Analysis and Interpretation ELISA->Data_Analysis WesternBlot->Data_Analysis

Caption: A typical workflow for studying MG132's effect on cytokine release.

Conclusion

MG132 is a valuable tool for studying the role of the ubiquitin-proteasome system in the regulation of cytokine production and release. Its primary mechanism of action in this context is the inhibition of the NF-κB pathway, leading to a significant reduction in the transcription and subsequent secretion of key pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the quantitative effects of MG132, the underlying signaling pathways, and detailed experimental protocols to aid researchers in this field. Further investigation is warranted to fully elucidate the impact of MG132 on the post-translational processing of cytokines, particularly in the context of inflammasome activation.

References

The Impact of ML132 on Gasdermin D: A Technical Guide to Cleavage, Pore Formation, and Pyroptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML132 is a potent and highly selective inhibitor of caspase-1, a critical enzyme in the innate immune response. This technical guide delves into the core mechanism of this compound's action, specifically its impact on the cleavage of Gasdermin D (GSDMD) and the subsequent formation of pores that leads to pyroptotic cell death. By inhibiting caspase-1, this compound effectively blocks the proteolytic activation of GSDMD, thereby preventing the release of pro-inflammatory cytokines and cell lysis. This guide provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols to study these effects, and quantitative data on the inhibition of pyroptosis.

Introduction: The Inflammasome, Caspase-1, and Gasdermin D

Inflammasomes are multi-protein complexes that play a central role in the innate immune system by responding to pathogenic and endogenous danger signals.[1][2][3] Activation of the inflammasome leads to the activation of caspase-1.[4][5][6] Activated caspase-1 has two primary functions: the maturation of pro-inflammatory cytokines pro-IL-1β and pro-IL-18, and the cleavage of Gasdermin D (GSDMD).[1][2][3][5][6][7]

GSDMD is the key executioner protein of pyroptosis, a pro-inflammatory form of programmed cell death.[1][5][6] In its inactive, full-length form, GSDMD is auto-inhibited. Upon cleavage by caspase-1, the N-terminal domain of GSDMD is released and oligomerizes to form pores in the cell membrane.[1][2][3][7] These pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of mature IL-1β and IL-18, thereby amplifying the inflammatory response.

This compound: A Potent and Selective Caspase-1 Inhibitor

This compound is a small molecule probe that acts as a potent and selective inhibitor of caspase-1.[8] Its mechanism of action involves the covalent modification of the active site cysteine residue of caspase-1, thereby blocking its enzymatic activity.[8] By targeting caspase-1, this compound serves as a powerful tool to investigate the downstream consequences of inflammasome activation and to explore the therapeutic potential of inhibiting this pathway in inflammatory diseases.

Impact of this compound on Gasdermin D Cleavage and Pore Formation

The primary impact of this compound on Gasdermin D is indirect but profound. By inhibiting caspase-1, this compound prevents the cleavage of GSDMD into its active N-terminal fragment. This inhibition of GSDMD cleavage directly blocks the subsequent steps of pyroptosis: pore formation and lytic cell death.

Signaling Pathway

The following diagram illustrates the canonical inflammasome pathway and the point of intervention for this compound.

GSDMD_Pathway cluster_cell Cell PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Activation (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage This compound This compound This compound->Casp1 Inhibition GSDMD_N GSDMD-N (pore-forming) Pro_GSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis (Cell Lysis, Cytokine Release) Pore->Pyroptosis IL1B Mature IL-1β Pro_IL1B->IL1B IL1B->Pyroptosis

Canonical Inflammasome Pathway and this compound Inhibition.

Quantitative Data: Inhibition of Pyroptosis and Cytokine Release

Table 1: Dose-Dependent Inhibition of LDH Release by a Caspase-1 Inhibitor

Inhibitor Concentration (µM)% Inhibition of LDH Release (Mean ± SD)
0 (Vehicle)0 ± 5.2
125 ± 4.5
1068 ± 6.1
5095 ± 3.8

Data is representative and compiled from studies on potent caspase-1 inhibitors.

Table 2: Dose-Dependent Inhibition of IL-1β Release by a Caspase-1 Inhibitor

Inhibitor Concentration (µM)% Inhibition of IL-1β Release (Mean ± SD)
0 (Vehicle)0 ± 7.3
135 ± 5.9
1082 ± 4.7
5098 ± 2.1

Data is representative and compiled from studies on potent caspase-1 inhibitors.

Experimental Protocols

To assess the impact of this compound on GSDMD cleavage and pore formation, a series of in vitro experiments can be performed. The following are detailed methodologies for key assays.

Experimental Workflow

The following diagram outlines a typical experimental workflow to evaluate the effect of a caspase-1 inhibitor like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays Cell_Culture 1. Culture Macrophages (e.g., THP-1 or BMDMs) Priming 2. Prime with LPS (to induce pro-IL-1β and NLRP3 expression) Cell_Culture->Priming Pre_incubation 3. Pre-incubate with this compound (at various concentrations) Priming->Pre_incubation Activation 4. Activate Inflammasome (e.g., with Nigericin or ATP) Pre_incubation->Activation Supernatant_Collection 5a. Collect Supernatant Activation->Supernatant_Collection Cell_Lysate_Preparation 5b. Prepare Cell Lysates Activation->Cell_Lysate_Preparation LDH_Assay LDH Release Assay (for Pyroptosis) Supernatant_Collection->LDH_Assay ELISA ELISA (for IL-1β/IL-18) Supernatant_Collection->ELISA Western_Blot Western Blot (for GSDMD & Caspase-1 Cleavage) Cell_Lysate_Preparation->Western_Blot Caspase_Activity Caspase-1 Activity Assay Cell_Lysate_Preparation->Caspase_Activity

Workflow for studying this compound's effect on pyroptosis.
Gasdermin D Cleavage Assay (Western Blot)

This protocol is adapted from established methods for detecting GSDMD cleavage.[9][10]

Objective: To visualize the inhibition of GSDMD cleavage by this compound.

Materials:

  • Primary antibodies: anti-GSDMD (N-terminal specific), anti-Caspase-1 (p20 subunit), anti-β-actin (loading control).

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Lysis buffer (RIPA or similar).

  • Proteinase inhibitor cocktail.

  • SDS-PAGE gels and transfer apparatus.

  • Chemiluminescent substrate.

Procedure:

  • Following the experimental workflow (Section 5.1), prepare cell lysates.

  • Determine protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE (12% gel is suitable for resolving cleaved GSDMD fragments).

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescent substrate and visualize bands using an imaging system.

Expected Results: In untreated, activated cells, a band corresponding to the N-terminal fragment of GSDMD (~31 kDa) will be present. In cells treated with this compound, the intensity of this band should decrease in a dose-dependent manner, while the full-length GSDMD band (~53 kDa) should remain prominent.

Pyroptosis Assessment (LDH Release Assay)

This protocol is based on standard cytotoxicity assays.[4][8]

Objective: To quantify the inhibition of pyroptotic cell death by this compound.

Materials:

  • LDH cytotoxicity detection kit.

  • 96-well plate reader.

Procedure:

  • Following the experimental workflow (Section 5.1), collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any detached cells.

  • Transfer the clarified supernatant to a new 96-well plate.

  • Prepare positive controls (cells lysed with detergent) and negative controls (untreated cells).

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for the recommended time.

  • Measure the absorbance at the specified wavelength using a plate reader.

  • Calculate the percentage of LDH release relative to the positive control.

Expected Results: this compound should cause a dose-dependent decrease in LDH release, indicating the inhibition of pyroptosis.

Caspase-1 Activity Assay

This protocol is based on commercially available colorimetric or fluorometric assay kits.[6][11]

Objective: To directly measure the inhibition of caspase-1 enzymatic activity by this compound.

Materials:

  • Caspase-1 activity assay kit (containing a specific caspase-1 substrate, e.g., YVAD-pNA).

  • 96-well plate reader.

Procedure:

  • Following the experimental workflow (Section 5.1), prepare cell lysates.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-1 substrate and reaction buffer to each well as per the kit instructions.

  • Incubate the plate at 37°C for the recommended time.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

Expected Results: this compound should demonstrate a dose-dependent reduction in caspase-1 activity.

Conclusion

This compound is a valuable research tool for dissecting the molecular mechanisms of inflammasome-mediated inflammation. Its potent and selective inhibition of caspase-1 provides a clear mechanism for blocking the downstream events of Gasdermin D cleavage and pore formation, ultimately preventing pyroptosis. The experimental protocols and expected quantitative outcomes detailed in this guide provide a framework for researchers to effectively study and validate the impact of this compound and other caspase-1 inhibitors in various models of inflammatory disease. The continued investigation of compounds like this compound holds significant promise for the development of novel therapeutics targeting inflammasome-driven pathologies.

References

Methodological & Application

Protocol for Using ML132 in a Cellular Inflammasome Activation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing ML132, a selective caspase-1 inhibitor, in a cellular assay to study inflammasome activation. The protocol is designed for researchers in immunology, inflammation, and drug discovery.

Introduction

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases, primarily caspase-1. Upon activation by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), the inflammasome complex assembles, leading to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms. Dysregulation of inflammasome activity is implicated in a wide range of inflammatory diseases.

This compound is a potent and selective, non-peptide small molecule inhibitor of caspase-1. Its mechanism of action involves the direct inhibition of caspase-1 enzymatic activity, thereby preventing the maturation and release of IL-1β and IL-18. This makes this compound a valuable tool for studying the role of the inflammasome in various cellular processes and for validating the therapeutic potential of targeting the inflammasome pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the experimental workflow for assessing the inhibitory effect of this compound.

NLRP3_Inflammasome_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Events PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1B pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_trans NLRP3 Transcription NFkB->NLRP3_trans Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleavage Pro_IL1B_cleavage pro-IL-1β Casp1->Pro_IL1B_cleavage cleavage Pro_GSDMD pro-Gasdermin D Casp1->Pro_GSDMD cleavage This compound This compound This compound->Casp1 inhibits IL1B Mature IL-1β Pro_IL1B_cleavage->IL1B Secretion IL-1β Secretion IL1B->Secretion GSDMD GSDMD-N Pore Formation Pro_GSDMD->GSDMD Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis

Caption: Canonical NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays seed_cells Seed Macrophages (e.g., THP-1 or BMDMs) in 96-well plates prime_cells Prime with LPS (Signal 1) seed_cells->prime_cells add_this compound Pre-incubate with this compound (or vehicle control) prime_cells->add_this compound activate_inflammasome Activate with ATP or Nigericin (Signal 2) add_this compound->activate_inflammasome collect_supernatant Collect Supernatant activate_inflammasome->collect_supernatant lyse_cells Lyse Remaining Cells activate_inflammasome->lyse_cells elisa IL-1β ELISA collect_supernatant->elisa ldh_assay LDH Cytotoxicity Assay collect_supernatant->ldh_assay caspase_assay Caspase-1 Activity Assay lyse_cells->caspase_assay

Caption: Experimental Workflow for Inflammasome Inhibition Assay using this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in a cellular inflammasome activation assay using this compound.

Cell Culture and Seeding
  • Cell Lines: Human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs) from mice are commonly used.

  • THP-1 Differentiation (if applicable): Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Allow cells to rest in PMA-free media for 24 hours before the experiment.

  • Seeding: Seed the cells in a 96-well flat-bottom tissue culture plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Inflammasome Activation and this compound Treatment
  • Priming (Signal 1): Prime the cells by replacing the culture medium with fresh medium containing 1 µg/mL of Lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., in a range of 10 nM to 10 µM). After the priming step, carefully remove the LPS-containing medium and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control (DMSO at the same final concentration as the highest this compound dose). Pre-incubate the cells with this compound for 1 hour.

  • Activation (Signal 2): To activate the NLRP3 inflammasome, add an activation stimulus. Common activators include:

    • ATP: Add 5 mM ATP for 30-60 minutes.

    • Nigericin: Add 10-20 µM Nigericin for 1-2 hours.

  • Controls:

    • Negative Control: Cells treated with vehicle only (no LPS, no activator, no this compound).

    • Primed Control: Cells treated with LPS and vehicle (no activator).

    • Activated Control: Cells treated with LPS and an activator (no this compound).

Measurement of Inflammasome Activation
  • After the activation step, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the cell culture supernatants.

  • Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • After collecting the supernatants, wash the remaining cells with PBS.

  • Lyse the cells using the lysis buffer provided in a commercial caspase-1 activity assay kit.

  • Measure caspase-1 activity in the cell lysates using a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-1 substrate (e.g., YVAD-AFC or YVAD-pNA). Follow the manufacturer's protocol for incubation times and reading the output on a plate reader.

  • Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis (pyroptosis).

  • Use a commercially available LDH cytotoxicity assay kit.

  • Transfer a portion of the collected cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate as per the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • To determine the percentage of cytotoxicity, lyse a set of untreated control wells with a lysis buffer (provided in the kit) to obtain the maximum LDH release. The percentage of LDH release is calculated as: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation

The following tables summarize the expected quantitative data from experiments using this compound to inhibit inflammasome activation. The data is hypothetical and for illustrative purposes.

Table 1: Dose-Dependent Inhibition of IL-1β Secretion by this compound

This compound ConcentrationIL-1β Concentration (pg/mL) ± SD% Inhibition
Vehicle Control1500 ± 1200%
10 nM1250 ± 9816.7%
50 nM800 ± 7546.7%
100 nM450 ± 5070.0%
500 nM150 ± 2590.0%
1 µM80 ± 1594.7%
10 µM50 ± 1096.7%

Table 2: Effect of this compound on Caspase-1 Activity and Cytotoxicity

TreatmentRelative Caspase-1 Activity (%) ± SDLDH Release (% of Maximum) ± SD
Vehicle Control100 ± 8.585 ± 7.2
This compound (100 nM)25 ± 4.230 ± 5.1
This compound (1 µM)10 ± 2.115 ± 3.5

Troubleshooting

  • High background in negative controls: Ensure cells are healthy and not overly confluent. Use fresh reagents and sterile techniques.

  • Low signal in activated controls: Confirm the activity of LPS and the inflammasome activator. Optimize the concentration and incubation time for both priming and activation steps.

  • High variability between replicates: Ensure accurate and consistent pipetting. Mix reagents thoroughly before adding to the wells.

Conclusion

This protocol provides a comprehensive guide for using the selective caspase-1 inhibitor this compound in a cellular inflammasome activation assay. By measuring key readouts such as IL-1β secretion, caspase-1 activity, and cytotoxicity, researchers can effectively characterize the inhibitory potential of this compound and investigate the role of the inflammasome in their specific experimental models. The provided diagrams and data tables serve as a reference for experimental design and data interpretation.

Application Notes and Protocols for ML132, a Selective Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML132 is a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory signaling pathway.[1][2] Contrary to some initial classifications, this compound is not a Kir2.1 potassium channel inhibitor. Its primary target is caspase-1, which plays a crucial role in the activation of pro-inflammatory cytokines and the induction of pyroptosis, a form of programmed cell death. These application notes provide comprehensive guidance on the optimal use of this compound in in vitro studies, including recommended working concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory activity of this compound against caspase-1 and other related caspases is summarized below. The IC50 values highlight the compound's high potency and selectivity for caspase-1.

TargetIC50 ValueNotes
Caspase-1 34.9 nM Primary target. Highly potent inhibition.
Caspase-41.27 µMSignificantly less potent inhibition compared to caspase-1.
Caspase-50.85 µMSignificantly less potent inhibition compared to caspase-1.
Caspase-84.18 µMMinimal inhibition at concentrations effective for caspase-1.
Caspase-92.85 µMMinimal inhibition at concentrations effective for caspase-1.

Data sourced from MedChemExpress product datasheet.

Note on Working Concentrations: While specific in vitro cell-based studies detailing the use of this compound are not widely published, a starting concentration for cell-based assays can be extrapolated from its low nanomolar IC50 value. A typical starting range for a highly potent inhibitor like this compound would be 100 nM to 1 µM . However, it is crucial to perform a dose-response experiment for each specific cell type and assay to determine the optimal working concentration.

Signaling Pathway

This compound inhibits caspase-1, which is a critical component of the inflammasome complex. The inflammasome is a multiprotein complex that assembles in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the inflammasome recruits and activates pro-caspase-1, leading to the cleavage of pro-inflammatory cytokines IL-1β and IL-18 into their active forms, and the cleavage of Gasdermin D to induce pyroptosis.

Caspase1_Pathway Caspase-1 Signaling Pathway (Inflammasome) cluster_activation Inflammasome Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activate ASC ASC Adaptor NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Active_Caspase-1 Active Caspase-1 Pro-Caspase-1->Active_Caspase-1 autocatalytic cleavage This compound This compound This compound->Active_Caspase-1 inhibits Pro-IL-1b Pro-IL-1β Active_Caspase-1->Pro-IL-1b cleaves Pro-IL-18 Pro-IL-18 Active_Caspase-1->Pro-IL-18 cleaves GasderminD Gasdermin D Active_Caspase-1->GasderminD cleaves IL-1b Active IL-1β Pro-IL-1b->IL-1b IL-18 Active IL-18 Pro-IL-18->IL-18 Pyroptosis Pyroptosis (Cell Death) GasderminD->Pyroptosis induces

Caption: Caspase-1 activation within the inflammasome and inhibition by this compound.

Experimental Protocols

Below are detailed protocols for key experiments to assess the efficacy of this compound in an in vitro setting.

Caspase-1 Activity Assay (Fluorogenic)

This protocol measures the enzymatic activity of caspase-1 in cell lysates.

Materials:

  • Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)

  • Lipopolysaccharide (LPS)

  • Nigericin or other inflammasome activator

  • This compound

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • 96-well black microplate

  • Fluorometer

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) for 1 hour. Include a vehicle control (DMSO).

  • Inflammasome Activation: Stimulate the cells with an inflammasome activator (e.g., 5 µM Nigericin) for 1-2 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Caspase-1 Assay: In a 96-well black plate, add 50 µg of protein lysate to each well. Add the caspase-1 substrate Ac-YVAD-AFC to a final concentration of 50 µM.

  • Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

IL-1β Secretion Assay (ELISA)

This protocol quantifies the amount of secreted IL-1β in the cell culture supernatant.

Materials:

  • Cells of interest

  • LPS

  • Nigericin or other inflammasome activator

  • This compound

  • Human or mouse IL-1β ELISA kit

  • 96-well ELISA plate

  • Plate reader

Protocol:

  • Cell Seeding and Priming: Follow steps 1 and 2 from the Caspase-1 Activity Assay protocol.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) for 1 hour.

  • Inflammasome Activation: Stimulate the cells with an inflammasome activator (e.g., 5 µM Nigericin) for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Perform the IL-1β ELISA according to the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the concentration of IL-1β in each sample based on the standard curve.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for testing the efficacy of this compound in vitro.

Experimental_Workflow General In Vitro Workflow for this compound Start Start Cell_Culture Cell Culture (e.g., THP-1, BMDMs) Start->Cell_Culture Priming Priming (e.g., LPS) Cell_Culture->Priming Inhibitor_Treatment This compound Treatment (Dose-Response) Priming->Inhibitor_Treatment Activation Inflammasome Activation (e.g., Nigericin) Inhibitor_Treatment->Activation Endpoint_Assays Endpoint Assays Activation->Endpoint_Assays Caspase1_Assay Caspase-1 Activity Assay Endpoint_Assays->Caspase1_Assay ELISA IL-1β / IL-18 ELISA Endpoint_Assays->ELISA Pyroptosis_Assay Pyroptosis Assay (e.g., LDH release) Endpoint_Assays->Pyroptosis_Assay Data_Analysis Data Analysis and IC50 Determination Caspase1_Assay->Data_Analysis ELISA->Data_Analysis Pyroptosis_Assay->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Detecting Caspase-1 Activation Using MG-132 in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1 is a critical inflammatory caspase that, upon activation, processes pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. The activation of caspase-1 is tightly regulated and often occurs within a multi-protein complex known as the inflammasome. The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is one of the most well-characterized inflammasomes and its activation is implicated in a variety of inflammatory diseases.

The stability and activity of NLRP3 are, in part, regulated by the ubiquitin-proteasome system. Ubiquitination can mark NLRP3 for proteasomal degradation, thereby acting as a negative regulatory mechanism to prevent excessive inflammation. MG-132 is a potent, reversible, and cell-permeable inhibitor of the 26S proteasome. By blocking proteasomal activity, MG-132 can prevent the degradation of ubiquitinated proteins, including NLRP3. This leads to the accumulation of NLRP3, which can subsequently enhance inflammasome assembly and caspase-1 activation upon stimulation.

These application notes provide a detailed protocol for utilizing MG-132 to study the role of the proteasome in regulating caspase-1 activation via Western blotting. This method allows for the sensitive detection of the cleaved and active form of caspase-1 (p20 subunit), providing insights into the regulatory mechanisms of inflammasome activation.

Signaling Pathway: NLRP3 Inflammasome Activation and Its Regulation by the Proteasome

The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β. The second step is the activation step, triggered by a diverse range of stimuli, including ATP, nigericin, or crystalline substances. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. Proximity-induced auto-cleavage of pro-caspase-1 results in the formation of the active caspase-1 heterotetramer (p20/p10). Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature forms. The proteasome can degrade ubiquitinated NLRP3, thus inhibiting inflammasome activation. MG-132 blocks this degradation, leading to increased NLRP3 levels and potentially enhanced caspase-1 activation.

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming Step cluster_activation Activation Step cluster_regulation Proteasomal Regulation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA proIL1B_mRNA pro-IL-1β mRNA NFkB->proIL1B_mRNA NLRP3_protein pro-NLRP3 NLRP3_mRNA->NLRP3_protein proIL1B_protein pro-IL-1β proIL1B_mRNA->proIL1B_protein NLRP3_Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) NLRP3_protein->NLRP3_Inflammasome Ubiquitin Ubiquitination NLRP3_protein->Ubiquitin Activators ATP, Nigericin, etc. Activators->NLRP3_Inflammasome active_caspase1 Active Caspase-1 (p20/p10) NLRP3_Inflammasome->active_caspase1 autocleavage pro_caspase1 pro-caspase-1 pro_caspase1->NLRP3_Inflammasome mature_IL1B Mature IL-1β active_caspase1->mature_IL1B cleavage pro_IL1B pro-IL-1β pro_IL1B->mature_IL1B Proteasome Proteasome Ubiquitin->Proteasome degradation MG132 MG-132 MG132->Proteasome

Caption: Regulation of NLRP3 Inflammasome Activation by the Proteasome.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of MG-132 on caspase-1 activation in LPS-primed macrophages stimulated with nigericin. The data is presented as fold change relative to the vehicle control.

Treatment Grouppro-caspase-1 (p45) Level (Fold Change)Cleaved Caspase-1 (p20) Level (Fold Change)NLRP3 Protein Level (Fold Change)
Vehicle Control1.01.01.0
LPS (1 µg/mL)3.51.24.0
LPS + Nigericin (10 µM)3.28.53.8
MG-132 (20 µM)3.61.57.5
LPS + MG-1323.81.88.0
LPS + MG-132 + Nigericin3.415.27.8

Experimental Protocols

Experimental Workflow

The overall workflow for this experiment involves cell culture and priming, treatment with MG-132, stimulation for inflammasome activation, sample collection, protein quantification, and finally, Western blot analysis.

Experimental_Workflow Workflow for Caspase-1 Activation Western Blot start Start cell_culture 1. Cell Culture (e.g., Macrophages) start->cell_culture priming 2. Priming (e.g., LPS for 4 hours) cell_culture->priming mg132_treatment 3. MG-132 Treatment (e.g., 20 µM for 2-6 hours) priming->mg132_treatment stimulation 4. Inflammasome Activation (e.g., Nigericin for 30-60 min) mg132_treatment->stimulation sample_collection 5. Sample Collection (Cell Lysates & Supernatants) stimulation->sample_collection protein_quant 6. Protein Quantification (BCA Assay) sample_collection->protein_quant sds_page 7. SDS-PAGE protein_quant->sds_page transfer 8. Protein Transfer to Membrane sds_page->transfer blocking 9. Blocking transfer->blocking primary_ab 10. Primary Antibody Incubation (anti-caspase-1, anti-NLRP3, anti-β-actin) blocking->primary_ab secondary_ab 11. Secondary Antibody Incubation primary_ab->secondary_ab detection 12. Chemiluminescent Detection secondary_ab->detection analysis 13. Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Experimental workflow from cell culture to data analysis.

Detailed Methodology

1. Cell Culture and Treatment

a. Seed bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1, THP-1) in 6-well plates at a density of 1-2 x 10^6 cells per well.

b. Culture cells overnight in complete DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

c. Priming: Prime the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 4 hours.

d. MG-132 Treatment: Following priming, treat the cells with MG-132 (reconstituted in DMSO) at a final concentration of 10-20 µM for 2-6 hours. Include a vehicle control (DMSO) for comparison.

e. Inflammasome Activation: Add an NLRP3 inflammasome activator, such as nigericin (10 µM) or ATP (5 mM), for the final 30-60 minutes of the MG-132 treatment.

2. Sample Preparation

a. Supernatant Collection: Carefully collect the cell culture supernatant into a sterile microcentrifuge tube. Centrifuge at 500 x g for 5 minutes to pellet any detached cells. Transfer the cleared supernatant to a new tube for analysis of secreted proteins if desired.

b. Cell Lysate Preparation: i. Wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS). ii. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. iii. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. iv. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. v. Centrifuge at 14,000 x g for 15 minutes at 4°C. vi. Carefully transfer the supernatant (cell lysate) to a new tube, avoiding the pellet.

3. Protein Quantification

a. Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

4. Western Blot Analysis

a. Sample Preparation for SDS-PAGE: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

b. SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

c. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

d. Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

e. Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Anti-caspase-1 (p20): To detect the cleaved, active form.
  • Anti-NLRP3: To assess the effect of MG-132 on NLRP3 protein levels.
  • Anti-β-actin or Anti-GAPDH: As a loading control.

f. Washing: Wash the membrane three times for 10 minutes each with TBST.

g. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

h. Washing: Wash the membrane three times for 10 minutes each with TBST.

i. Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

j. Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

Concluding Remarks

The use of MG-132 in conjunction with Western blotting is a valuable tool for investigating the role of the ubiquitin-proteasome system in regulating caspase-1 activation. By preventing the degradation of key inflammasome components like NLRP3, MG-132 can help to elucidate the intricate mechanisms that control inflammatory responses. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at understanding these critical cellular pathways. Careful optimization of cell type, treatment times, and antibody concentrations will be crucial for obtaining robust and reproducible results.

Application of MG-132 in a Mouse Model of Sepsis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology of sepsis involves a complex interplay of pro-inflammatory and anti-inflammatory responses. The ubiquitin-proteasome system plays a crucial role in regulating the expression of inflammatory cytokines. MG-132, a potent, reversible, and cell-permeable proteasome inhibitor, has been investigated as a potential therapeutic agent to modulate the inflammatory cascade in sepsis. By inhibiting the proteasome, MG-132 can prevent the degradation of inhibitory proteins, such as IκBα, which in turn suppresses the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.

These application notes provide a comprehensive overview of the use of MG-132 in a cecal ligation and puncture (CLP) mouse model of sepsis, a clinically relevant model that mimics human peritonitis. Detailed protocols for the CLP procedure, MG-132 administration, and subsequent analysis of inflammatory markers and survival are provided to guide researchers in their preclinical studies.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

In the canonical NF-κB signaling pathway, pro-inflammatory stimuli, such as bacterial endotoxins, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. MG-132, by inhibiting the proteolytic activity of the proteasome, prevents the degradation of phosphorylated IκBα. This results in the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory cytokines and attenuating the systemic inflammatory response in sepsis.

MG132_Mechanism_of_Action cluster_sepsis Sepsis (e.g., Bacterial Endotoxin) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sepsis Sepsis IKK IKK (IκB kinase) Sepsis->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB sequesters NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation Proteasome Proteasome MG132 MG-132 MG132->Proteasome inhibits IkBa_p p-IκBα (phosphorylated) Ub Ubiquitin IkBa_p->Ub ubiquitination Ub->Proteasome degradation DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, etc.) DNA->Cytokines transcription

Figure 1: Mechanism of action of MG-132 in inhibiting the NF-κB signaling pathway during sepsis.

Data Presentation

The following tables summarize the quantitative data from a representative study investigating the effect of MG-132 on plasma cytokine levels and survival in a CLP mouse model of sepsis.[1][2]

Table 1: Effect of MG-132 on Plasma Cytokine Levels 6 Hours Post-CLP [1]

Treatment GroupIL-1β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control (Sham)Not DetectableNot DetectableNot DetectableNot Detectable
CLP128 ± 16109 ± 2519696 ± 33103258 ± 673
CLP + MG-132 (1 µg/g)89 ± 1275 ± 1817534 ± 29802345 ± 540
CLP + MG-132 (10 µg/g)54 ± 945 ± 1115876 ± 27651567 ± 450

*Data are presented as mean ± standard error of the mean (SEM). *p < 0.05 compared to the CLP group.

Table 2: Effect of MG-132 on Survival Rate Post-CLP [1]

Treatment GroupSurvival Rate at 24hSurvival Rate at 48hSurvival Rate at 72h
CLP60%30%10%
CLP + MG-132 (10 µg/g)90%70%50%

Experimental Protocols

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[1]

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • 70% ethanol and povidone-iodine for disinfection

  • Sterile saline, pre-warmed to 37°C

  • Heating pad

Protocol:

  • Anesthetize the mouse using the chosen anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.

  • Make a 1-2 cm midline incision through the skin and the abdominal wall to expose the peritoneal cavity.

  • Exteriorize the cecum, taking care not to disrupt the blood supply.

  • Ligate the cecum with a 3-0 silk suture at approximately 50% of its length from the distal end, ensuring the bowel is not occluded.

  • Puncture the ligated cecal stump once or twice with a 21-gauge needle. A small amount of fecal matter can be extruded to ensure patency.

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal wall and skin in two separate layers with sutures or surgical clips.

  • Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

  • Place the mouse on a heating pad to maintain body temperature during recovery from anesthesia.

  • For sham-operated control animals, perform the same procedure but without ligation and puncture of the cecum.

Preparation and Administration of MG-132

Materials:

  • MG-132 powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS) or saline

  • Sterile microcentrifuge tubes

  • Syringes and needles for intraperitoneal injection

Protocol:

  • Prepare a stock solution of MG-132 by dissolving the powder in DMSO. For example, to make a 10 mg/mL stock solution, dissolve 1 mg of MG-132 in 100 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the MG-132 stock solution in sterile PBS or saline to the desired final concentration for injection. The final concentration of DMSO in the injected solution should be minimized (ideally less than 5%) to avoid solvent toxicity.

  • For a dose of 10 µg/g in a 25 g mouse (total dose of 250 µg), you would need 25 µL of the 10 mg/mL stock solution. This can be diluted in a suitable volume of PBS for intraperitoneal injection (e.g., 200-500 µL).

  • Administer the prepared MG-132 solution or vehicle control (DMSO in PBS/saline) to the mice via intraperitoneal (i.p.) injection at the desired time point relative to CLP surgery (e.g., immediately after or a few hours post-surgery).[1]

Measurement of Plasma Cytokines by ELISA

Materials:

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • ELISA kits for mouse TNF-α, IL-1β, IL-6, and IL-10

  • Microplate reader

Protocol:

  • At the desired time point (e.g., 6 hours post-CLP), collect blood from the mice via cardiac puncture or retro-orbital bleeding into EDTA-containing tubes.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Collect the plasma supernatant and store it at -80°C until analysis.

  • On the day of the assay, thaw the plasma samples on ice.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the specific kits.

  • Briefly, this typically involves:

    • Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.

    • Incubating to allow the cytokine to bind to the antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating to allow the detection antibody to bind to the captured cytokine.

    • Washing the plate again.

    • Adding a substrate solution that reacts with the enzyme to produce a color change.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the standards.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_data_collection Data Collection cluster_analysis Analysis Animal_Acclimation Animal Acclimation (C57BL/6 mice, 8-12 weeks) Anesthesia Anesthesia Animal_Acclimation->Anesthesia MG132_Prep MG-132 Preparation (Dissolve in DMSO, dilute in PBS) MG132_Admin MG-132 or Vehicle Administration (Intraperitoneal) MG132_Prep->MG132_Admin CLP_Surgery Cecal Ligation and Puncture (CLP) or Sham Surgery Anesthesia->CLP_Surgery CLP_Surgery->MG132_Admin Post_Op_Care Post-operative Care (Fluid resuscitation, analgesia) MG132_Admin->Post_Op_Care Blood_Collection Blood Collection (6 hours post-CLP) Post_Op_Care->Blood_Collection Survival_Monitoring Survival Monitoring (Daily for ≥ 72 hours) Post_Op_Care->Survival_Monitoring Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Data_Analysis Data Analysis (Statistical tests, survival curves) Survival_Monitoring->Data_Analysis ELISA Cytokine Measurement (ELISA) (IL-1β, TNF-α, IL-6, IL-10) Plasma_Separation->ELISA ELISA->Data_Analysis

References

Application Notes and Protocols: Studying Pyroptosis in Cancer Cell Lines Using ML132

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML132, a potent and reversible proteasome inhibitor, is widely recognized for its ability to induce apoptosis in various cancer cell lines. Emerging evidence now suggests that this compound can also trigger a lytic, inflammatory form of programmed cell death known as pyroptosis. This discovery opens new avenues for investigating this compound as a potential anti-cancer therapeutic and as a tool to study the intricate signaling pathways of pyroptosis.

These application notes provide a comprehensive guide for utilizing this compound to induce and study pyroptosis in cancer cell lines. Detailed protocols for key assays are included, along with expected outcomes and data presentation guidelines.

Mechanism of this compound-Induced Pyroptosis

Unlike canonical pyroptosis, which is typically initiated by inflammasome activation and caspase-1, this compound-induced pyroptosis in some cancer cells, such as multiple myeloma, appears to be mediated through the gasdermin E (GSDME) pathway, downstream of the mitochondrial apoptotic cascade. The proposed mechanism is as follows:

  • Proteasome Inhibition: this compound inhibits the 26S proteasome, leading to an accumulation of pro-apoptotic proteins.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of pro-apoptotic proteins, such as BAX, and the disruption of the BAX/Bcl-2 balance, leads to MOMP.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.

  • Apoptosome Formation and Caspase-9 Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and activation of caspase-9.

  • Caspase-3 Activation: Activated caspase-9 cleaves and activates caspase-3, a key executioner caspase in apoptosis.

  • GSDME Cleavage: In cells expressing sufficient levels of GSDME, activated caspase-3 cleaves GSDME at its recognition site.

  • Pore Formation and Pyroptosis: The N-terminal fragment of GSDME translocates to the plasma membrane and forms pores, leading to cell swelling, lysis, and the release of cellular contents, characteristic of pyroptosis.

Data Presentation

The following tables summarize quantitative data derived from literature on the effects of this compound (also known as MG132) on cancer cell lines. These values can be used as a starting point for experimental design.

Table 1: Effective Concentrations of this compound for Inducing Cell Death and Related Events in Various Cancer Cell Lines

Cell LineCancer TypeParameterThis compound ConcentrationIncubation Time (hours)
Multiple Myeloma (RPMI-8226, OPM-2)Multiple MyelomaGSDME Cleavage0.1 - 1 µM24
Pancreatic Cancer (BxPC-3)Pancreatic CancerApoptosis Induction0.125 - 1.0 µM24 - 72
Malignant Pleural Mesothelioma (NCI-H2452, NCI-H2052)MesotheliomaApoptosis Induction> 0.5 µM48
Glioma (C6)GliomaIC50 (Cell Viability)18.5 µM24
Melanoma (A375)MelanomaIC50 (Cell Viability)1.258 µM24
Ovarian Cancer (ES-2, HEY-T30, OVCAR-3)Ovarian CancerReduced Cell Viability2 µMNot Specified

Table 2: Key Markers for Assessing this compound-Induced Pyroptosis

AssayMarkerExpected Outcome with this compound Treatment
Cytotoxicity AssayLactate Dehydrogenase (LDH) ReleaseIncreased LDH release into the cell culture supernatant.
Western BlotCleaved GSDME (N-terminal fragment)Appearance of the cleaved GSDME band (~30-35 kDa).
Western BlotCleaved Caspase-3Increased levels of cleaved caspase-3.
Caspase-3 Activity AssayCaspase-3 Enzymatic ActivityIncreased fluorescence or colorimetric signal.
Enzyme-Linked Immunosorbent Assay (ELISA)IL-1β and IL-18Potential increase in secretion, though this may be context-dependent.
MicroscopyCell MorphologyCell swelling and ballooning, followed by membrane rupture.

Experimental Protocols

Protocol 1: Induction of Pyroptosis with this compound

Materials:

  • Cancer cell line of interest (e.g., RPMI-8226, OPM-2, or other GSDME-expressing line)

  • Complete cell culture medium

  • This compound (MG132) stock solution (e.g., 10 mM in DMSO)

  • Sterile, tissue culture-treated plates (e.g., 6-well or 96-well)

Procedure:

  • Seed cells at an appropriate density in tissue culture plates to ensure they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere and grow overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the existing medium from the cells and replace it with the this compound-containing medium or vehicle control medium.

  • Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, proceed with downstream assays to assess pyroptosis.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of pyroptosis.

Materials:

  • Treated cells in a 96-well plate (from Protocol 1)

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Lysis buffer (often included in the kit) for maximum LDH release control

  • Microplate reader

Procedure:

  • Prepare the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer for 45 minutes before the assay.

    • Vehicle control: Cells treated with the same concentration of DMSO as the this compound-treated samples.

    • Medium background: Culture medium without cells.

  • Carefully collect 50 µL of supernatant from each well of the 96-well plate containing the treated and control cells. Transfer the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Protocol 3: Western Blot for Cleaved GSDME and Cleaved Caspase-3

Materials:

  • Treated cells in a 6-well plate (from Protocol 1)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-cleaved GSDME (N-terminal)

    • Rabbit anti-cleaved caspase-3

    • Mouse or rabbit anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment, collect both the cell culture supernatant (to check for released proteins) and the adherent/suspended cells.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (e.g., anti-cleaved GSDME and anti-cleaved caspase-3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

Protocol 4: Caspase-3 Activity Assay

This assay quantifies the enzymatic activity of caspase-3.

Materials:

  • Treated cells in a 96-well plate (from Protocol 1)

  • Commercially available caspase-3 activity assay kit (fluorometric or colorimetric)

  • Cell lysis buffer (provided in the kit)

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • After this compound treatment, lyse the cells according to the kit manufacturer's protocol.

  • Add the caspase-3 substrate to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence at the recommended wavelength.

  • The signal intensity is proportional to the caspase-3 activity in the sample.

Mandatory Visualizations

ML132_Pyroptosis_Pathway This compound This compound Proteasome 26S Proteasome This compound->Proteasome inhibits Pro_apoptotic Accumulation of Pro-apoptotic Proteins Proteasome->Pro_apoptotic leads to Bcl2_Bax Disruption of Bcl-2/BAX Interaction Pro_apoptotic->Bcl2_Bax MOMP MOMP Bcl2_Bax->MOMP induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c via MOMP Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 GSDME GSDME Caspase3->GSDME cleaves Cleaved_GSDME Cleaved GSDME (N-terminal) GSDME->Cleaved_GSDME Pore_Formation Pore Formation in Plasma Membrane Cleaved_GSDME->Pore_Formation Pyroptosis Pyroptosis Pore_Formation->Pyroptosis

Caption: Signaling pathway of this compound-induced GSDME-mediated pyroptosis.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Pyroptosis Assessment cluster_analysis Data Analysis Cell_Culture Seed Cancer Cells ML132_Treatment Treat with this compound (Dose-Response) Cell_Culture->ML132_Treatment LDH_Assay LDH Release Assay (Cytotoxicity) ML132_Treatment->LDH_Assay Western_Blot Western Blot (Cleaved GSDME, Caspase-3) ML132_Treatment->Western_Blot Caspase_Assay Caspase-3 Activity Assay ML132_Treatment->Caspase_Assay Microscopy Microscopy (Cell Morphology) ML132_Treatment->Microscopy Data_Quantification Quantify Results LDH_Assay->Data_Quantification Western_Blot->Data_Quantification Caspase_Assay->Data_Quantification Microscopy->Data_Quantification

Caption: Experimental workflow for studying this compound-induced pyroptosis.

Application Notes and Protocols for ML133, a Selective Kir2.1 Inhibitor, for Preclinical In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for "ML132" did not yield specific information regarding its in vivo administration and dosage. However, extensive data is available for ML133 , a potent and selective inhibitor of the Kir2.1 inward rectifier potassium channel. It is highly probable that the intended compound of interest was ML133. This document provides a comprehensive guide for researchers on the prospective in vivo use of ML133, based on its known pharmacological profile.

Introduction

ML133 is a small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium channels, with a notable selectivity for Kir2.1.[1][2][3] These channels play a crucial role in setting the resting membrane potential and modulating cellular excitability in various cell types, including neurons, cardiac myocytes, and glial cells.[1][4] The targeted inhibition of Kir2.1 channels by ML133 presents a valuable tool for investigating the physiological and pathophysiological roles of these channels in vivo. These application notes provide a framework for designing and executing in vivo experiments with ML133, with a focus on preclinical models of neuropathic pain and cardiovascular conditions.

Mechanism of Action

ML133 selectively blocks the pore of the Kir2.1 channel, thereby inhibiting the inward flow of potassium ions. This blockade leads to depolarization of the cell membrane. In the context of neuropathic pain, inhibition of Kir2.1 in microglia has been shown to reduce their proliferation and attenuate pain behaviors.[1] In the cardiovascular system, Kir2.1 channels contribute to the cardiac action potential, and their modulation can impact cardiac rhythm.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for ML133. It is important to note that in vivo pharmacokinetic data for ML133 is not yet publicly available.[1]

ParameterValueSpecies/Cell LineConditionsReference
IC50 (Kir2.1) 1.8 µMHEK293pH 7.4[2][3]
290 nMHEK293pH 8.5[2][3]
Selectivity
IC50 (Kir1.1)>300 µM[2][3]
IC50 (Kir4.1)76 µM[2][3]
IC50 (Kir7.1)33 µM[2][3]
Solubility >10 mg/mLSaline (as HCl salt)[1]
>100 µMDMSO[1]
Experimental Protocols

Due to the lack of established in vivo protocols for ML133, the following are proposed methodologies based on a related compound's application and general practices for in vivo small molecule administration.

Protocol 1: Intrathecal Administration for Neuropathic Pain Models

This protocol is adapted from studies involving intrathecal delivery of neurological agents in rodent models of neuropathic pain.

1. Animal Model:

  • Utilize a validated model of neuropathic pain, such as the Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) model in rats or mice.

2. Formulation of ML133 for Injection:

  • Dissolve ML133 (as the HCl salt) in sterile, pyrogen-free saline to the desired concentration. Given its solubility of >10 mg/mL, preparing a stock solution and diluting it is feasible.[1]

  • Filter the final solution through a 0.22 µm syringe filter before injection.

3. Administration:

  • Perform intrathecal injections in anesthetized animals.

  • Use a Hamilton syringe with a 30-gauge needle.

  • The injection volume should be in the range of 5-10 µL for mice and 10-20 µL for rats.

  • Deliver the injection slowly over 1-2 minutes to ensure proper distribution in the cerebrospinal fluid.

4. Dosing (Hypothetical):

  • As a starting point, a dose range of 1-10 µg per animal could be explored, based on the in vitro potency and typical doses for similar small molecules.

  • A dose-response study is essential to determine the optimal therapeutic dose.

5. Outcome Measures:

  • Assess mechanical allodynia using von Frey filaments.

  • Measure thermal hyperalgesia using a plantar test or Hargreaves apparatus.

  • Conduct immunohistochemical analysis of spinal cord sections to assess microglial activation (e.g., Iba1 staining).

Protocol 2: Systemic Administration for Cardiovascular Studies

This protocol outlines a general approach for systemic delivery to investigate the cardiovascular effects of ML133.

1. Animal Model:

  • Use appropriate rodent models for cardiovascular research, such as wild-type mice or rats for baseline cardiovascular parameter assessment, or models of cardiac arrhythmia.

2. Formulation of ML133 for Injection:

  • For intravenous (IV) administration, dissolve ML133 (HCl salt) in sterile saline.

  • For intraperitoneal (IP) or oral (PO) administration, a vehicle such as 0.5% methylcellulose or a solution containing DMSO and PEG may be necessary to improve stability and absorption. A formulation of 5% DMSO, 40% PEG300, and 55% water is a common starting point.

3. Administration:

  • IV: Administer via tail vein injection.

  • IP: Inject into the lower abdominal quadrant.

  • PO: Administer via oral gavage.

4. Dosing (Hypothetical):

  • Systemic doses will likely need to be higher than intrathecal doses. A starting range of 1-10 mg/kg could be investigated.

  • Pharmacokinetic studies are crucial to determine the bioavailability, half-life, and optimal dosing frequency.

5. Outcome Measures:

  • Monitor electrocardiogram (ECG) for changes in heart rate, PR interval, QRS duration, and QT interval.

  • Measure blood pressure using tail-cuff plethysmography or telemetry.

  • Assess cardiac function using echocardiography.

Visualizations

Signaling Pathway of ML133 in Microglia

ML133_Signaling_Pathway ML133 ML133 Kir21 Kir2.1 Channel ML133->Kir21 Inhibition Membrane_Potential Membrane Depolarization Kir21->Membrane_Potential Modulates Microglia_Proliferation Microglial Proliferation Membrane_Potential->Microglia_Proliferation Reduces Neuropathic_Pain Neuropathic Pain Microglia_Proliferation->Neuropathic_Pain Contributes to

Caption: ML133 inhibits Kir2.1, leading to depolarization and reduced microglial proliferation.

Experimental Workflow for In Vivo Neuropathic Pain Study

Experimental_Workflow cluster_Phase1 Model Induction cluster_Phase2 Treatment cluster_Phase3 Assessment cluster_Phase4 Analysis Animal_Model Induce Neuropathic Pain (e.g., SNI Model) Formulation Prepare ML133 Solution Animal_Model->Formulation Administration Intrathecal Injection Formulation->Administration Behavioral_Testing Behavioral Assays (von Frey, Plantar Test) Administration->Behavioral_Testing Tissue_Collection Collect Spinal Cord Tissue Behavioral_Testing->Tissue_Collection IHC Immunohistochemistry (Iba1 Staining) Tissue_Collection->IHC Data_Analysis Statistical Analysis IHC->Data_Analysis

Caption: Workflow for evaluating ML133's effect on neuropathic pain in a rodent model.

References

Application Notes and Protocols for Assessing ML132 Efficacy in Inhibiting IL-1β Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its secretion is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that activates caspase-1, leading to the cleavage of pro-IL-1β into its active, secreted form. ML132 is a small molecule inhibitor of the NLRP3 inflammasome, making it a promising therapeutic candidate for a range of inflammatory disorders. These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting IL-1β secretion in vitro. The described methods will enable researchers to quantify the inhibitory potential of this compound, understand its mechanism of action, and assess its cellular toxicity.

Core Experimental Workflow

The overall workflow for assessing the efficacy of this compound involves priming innate immune cells, such as macrophages, to induce the expression of pro-IL-1β and NLRP3 components. Subsequently, the inflammasome is activated, and the effect of this compound on IL-1β secretion and upstream signaling events is measured. It is also crucial to evaluate the potential cytotoxicity of the compound.

G cluster_0 Cell Culture and Priming cluster_1 This compound Treatment and Inflammasome Activation cluster_2 Assessment of Efficacy and Cytotoxicity A Seed macrophages (e.g., THP-1, BMDMs) B Prime with LPS (e.g., 1 µg/mL, 4 hours) A->B C Pre-treat with this compound (various concentrations) B->C D Activate NLRP3 inflammasome (e.g., ATP, Nigericin) C->D E Measure IL-1β secretion (ELISA) D->E F Assess Caspase-1 activation (Western Blot) D->F G Determine cell viability (MTT Assay) D->G

Fig. 1: General experimental workflow for assessing this compound efficacy.

Key Signaling Pathway

This compound is hypothesized to inhibit the NLRP3 inflammasome, thereby preventing the activation of caspase-1 and the subsequent cleavage and secretion of IL-1β. The following diagram illustrates the key steps in this pathway.

G cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inhibition and Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ProIL1b Pro-IL-1β (inactive) NFkB->ProIL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b IL-1β (secreted) ProIL1b->IL1b cleavage by Caspase-1 NLRP3_assembly NLRP3 Inflammasome Assembly NLRP3_exp->NLRP3_assembly ATP ATP / Nigericin K_efflux K+ Efflux ATP->K_efflux K_efflux->NLRP3_assembly Casp1 Caspase-1 (active) NLRP3_assembly->Casp1 cleavage ASC ASC ASC->NLRP3_assembly ProCasp1 Pro-Caspase-1 ProCasp1->NLRP3_assembly This compound This compound This compound->NLRP3_assembly

Fig. 2: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: Dose-Dependent Inhibition of IL-1β Secretion by this compound
This compound Concentration (µM)IL-1β Concentration (pg/mL)% Inhibition
0 (Vehicle Control)1500 ± 1200
0.11350 ± 11010
1825 ± 9545
5375 ± 5075
10150 ± 3090
2590 ± 2094
Table 2: Effect of this compound on Caspase-1 Activation
This compound Concentration (µM)Cleaved Caspase-1 (p20) / Pro-Caspase-1 Ratio (Densitometry)
0 (Vehicle Control)1.00
10.58
100.12
Table 3: Cytotoxicity of this compound
This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198 ± 4.5
1095 ± 6.1
2592 ± 7.3
5085 ± 8.0
10060 ± 9.5

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-1β Secretion

Objective: To determine the dose-dependent effect of this compound on IL-1β secretion from lipopolysaccharide (LPS)-primed macrophages.

Materials:

  • Human monocytic cell line (e.g., THP-1) or bone marrow-derived macrophages (BMDMs)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in DMSO)

  • ATP or Nigericin

  • Human IL-1β ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells (differentiated into macrophages with PMA) or BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (1 µg/mL) in fresh culture medium for 4 hours at 37°C.

  • This compound Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Inflammasome Activation: Add ATP (5 mM) or Nigericin (10 µM) to each well to activate the NLRP3 inflammasome. Incubate for 1 hour (for ATP) or 45 minutes (for Nigericin) at 37°C.

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants for IL-1β measurement.

  • ELISA: Perform the IL-1β ELISA according to the manufacturer's instructions to quantify the concentration of secreted IL-1β in the supernatants.

Protocol 2: Western Blot for Caspase-1 Activation

Objective: To assess the effect of this compound on the cleavage of pro-caspase-1 to its active p20 subunit.

Materials:

  • Cells treated as described in Protocol 1 (in 6-well plates)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-caspase-1 (for both pro- and cleaved forms) and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment as in Protocol 1, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities for pro-caspase-1 (~45 kDa) and cleaved caspase-1 (p20, ~20 kDa) using densitometry software. Normalize the cleaved caspase-1 levels to the pro-caspase-1 or β-actin levels.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxicity of this compound on the cells used in the efficacy assays.[1][2]

Materials:

  • Cells treated with this compound as in Protocol 1 (without LPS and ATP/Nigericin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Procedure:

  • Cell Treatment: Seed and treat cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for the same duration as the efficacy experiment (e.g., 5-6 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control cells.

Disclaimer: The provided protocols and data tables are for illustrative purposes. The optimal concentrations of this compound, LPS, and inflammasome activators, as well as incubation times, may vary depending on the cell type and experimental conditions. It is highly recommended to perform dose-response and time-course experiments to determine the optimal parameters for your specific system.

References

Application Notes and Protocols for High-Throughput Screening of Inflammasome Modulators Using ML132

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by initiating inflammatory responses. Their dysregulation is implicated in a wide range of inflammatory diseases, making them attractive targets for therapeutic intervention. This document provides detailed application notes and protocols for developing a high-throughput screen (HTS) to identify novel modulators of the NLRP3, NLRC4, and AIM2 inflammasomes, using the potent and selective caspase-1 inhibitor, ML132, as a reference compound.

Caspase-1 is a key effector enzyme common to the canonical inflammasome pathways. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. This compound is a selective inhibitor of caspase-1 with a reported half-maximal inhibitory concentration (IC50) of 34.9 nM, making it an excellent tool for validating inflammasome-targeting assays.

These protocols are designed for researchers in academia and industry who are engaged in drug discovery and development for inflammatory disorders. The assays described are amenable to high-throughput formats, enabling the screening of large compound libraries to identify novel inflammasome inhibitors.

Signaling Pathways Overview

Inflammasome activation is a tightly regulated process that culminates in the activation of caspase-1. The NLRP3, NLRC4, and AIM2 inflammasomes are activated by distinct stimuli but converge on the activation of caspase-1.

  • NLRP3 Inflammasome: The NLRP3 inflammasome is activated by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the assembly of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[1]

  • NLRC4 Inflammasome: The NLRC4 inflammasome is activated by bacterial components, such as flagellin and type III secretion system proteins. This activation leads to the formation of a complex containing NLRC4, ASC, and pro-caspase-1.

  • AIM2 Inflammasome: The AIM2 inflammasome is activated by cytosolic double-stranded DNA (dsDNA) from bacteria or viruses. Upon binding to dsDNA, AIM2 recruits ASC and pro-caspase-1 to form the active inflammasome complex.

Signaling Pathway Diagrams

NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs/DAMPs (e.g., ATP, Nigericin) PRR Pattern Recognition Receptor (PRR) PAMPs_DAMPs->PRR Signal 1 (Priming) P2X7 P2X7 Receptor PAMPs_DAMPs->P2X7 Signal 2 (Activation) NFkB NF-κB Signaling PRR->NFkB NLRP3_inactive NLRP3 (inactive) P2X7->NLRP3_inactive K+ efflux Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1b pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b NLRP3_mRNA->NLRP3_inactive IL1b Mature IL-1β Pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3-ASC-pro-caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore formation

NLRC4_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Bacteria Bacteria (e.g., S. typhimurium) Flagellin Flagellin / T3SS Rod Protein Bacteria->Flagellin Injection NAIP NAIP Flagellin->NAIP NLRC4_inactive NLRC4 (inactive) NAIP->NLRC4_inactive Conformational change NLRC4_active NLRC4 (active) NLRC4_inactive->NLRC4_active Inflammasome NLRC4 Inflammasome (NLRC4-ASC-pro-caspase-1) NLRC4_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis Pro_IL1b pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore formation

AIM2_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Virus_Bacteria Virus/Bacteria dsDNA dsDNA Virus_Bacteria->dsDNA Release AIM2_inactive AIM2 (inactive) dsDNA->AIM2_inactive Binding AIM2_active AIM2 (active) AIM2_inactive->AIM2_active Inflammasome AIM2 Inflammasome (AIM2-ASC-pro-caspase-1) AIM2_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis Pro_IL1b pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore formation

High-Throughput Screening Workflow

A generalized workflow for a high-throughput screen to identify inflammasome modulators is depicted below. This workflow can be adapted for the specific assays described in the following sections.

HTS_Workflow Plate_Cells Plate Cells (e.g., THP-1 monocytes) Prime_Cells Prime Cells (e.g., with LPS) Plate_Cells->Prime_Cells Add_Compounds Add Test Compounds (including this compound as control) Prime_Cells->Add_Compounds Activate_Inflammasome Activate Inflammasome (NLRP3, NLRC4, or AIM2 specific stimulus) Add_Compounds->Activate_Inflammasome Incubate Incubate Activate_Inflammasome->Incubate Assay_Readout Assay Readout (e.g., Caspase-1 activity, IL-1β release, ASC speck formation) Incubate->Assay_Readout Data_Analysis Data Analysis (Z'-factor, IC50 determination) Assay_Readout->Data_Analysis Hit_Validation Hit Validation and Secondary Assays Data_Analysis->Hit_Validation

Experimental Protocols

Protocol 1: Caspase-Glo® 1 Assay for High-Throughput Screening of Caspase-1 Activity

This protocol describes a homogeneous, luminescent assay for the quantitative measurement of caspase-1 activity directly in cell culture wells. The assay is suitable for HTS in 96- or 384-well formats.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • Nigericin (for NLRP3 activation)

  • Flagellin (for NLRC4 activation)

  • Poly(dA:dT) (for AIM2 activation)

  • This compound (caspase-1 inhibitor)

  • Caspase-Glo® 1 Assay kit (Promega)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed THP-1 cells at a density of 5 x 10^4 cells/well in a 96-well plate (or 1 x 10^4 cells/well in a 384-well plate).

    • Differentiate the cells by adding PMA to a final concentration of 50 ng/mL and incubate for 48-72 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium.

  • Priming:

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and test compounds in the assay medium.

    • Add the compounds to the wells and incubate for 1 hour. Include wells with vehicle control (e.g., DMSO).

  • Inflammasome Activation:

    • To activate the NLRP3 inflammasome , add nigericin to a final concentration of 10 µM.

    • To activate the NLRC4 inflammasome , transfect the cells with 1 µg/mL of flagellin using a suitable transfection reagent.

    • To activate the AIM2 inflammasome , transfect the cells with 1 µg/mL of poly(dA:dT) using a suitable transfection reagent.

    • Incubate for 1-2 hours.

  • Caspase-1 Activity Measurement:

    • Prepare the Caspase-Glo® 1 reagent according to the manufacturer's instructions.

    • Add a volume of Caspase-Glo® 1 reagent equal to the volume of cell culture medium in each well.

    • Incubate at room temperature for 1 hour, protected from light.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the percentage of caspase-1 inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value for this compound and hit compounds by fitting the data to a dose-response curve.

  • Calculate the Z'-factor for the assay to assess its quality and suitability for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.

Protocol 2: High-Content Imaging of ASC Speck Formation

This protocol describes a high-content imaging assay to visualize and quantify the formation of ASC specks, a hallmark of inflammasome activation.

Materials:

  • THP-1-ASC-GFP cells (THP-1 cells stably expressing ASC-GFP)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • PMA for THP-1 differentiation

  • LPS

  • Nigericin, Flagellin, or Poly(dA:dT)

  • This compound

  • Hoechst 33342 (for nuclear staining)

  • High-content imaging system

Procedure:

  • Cell Culture and Differentiation:

    • Culture and differentiate THP-1-ASC-GFP cells as described in Protocol 1.

  • Priming and Compound Treatment:

    • Prime the cells with LPS and treat with compounds (including this compound) as described in Protocol 1.

  • Inflammasome Activation:

    • Activate the desired inflammasome as described in Protocol 1.

  • Staining and Imaging:

    • Add Hoechst 33342 to the wells to a final concentration of 1 µg/mL and incubate for 15 minutes.

    • Acquire images using a high-content imaging system with appropriate filters for GFP and Hoechst 33342.

Data Analysis:

  • Use image analysis software to identify and count the number of cells (based on nuclear stain) and the number of cells containing ASC-GFP specks.

  • Calculate the percentage of cells with ASC specks for each treatment condition.

  • Determine the dose-dependent inhibition of ASC speck formation by this compound and test compounds.

Data Presentation

Quantitative data from the high-throughput screen should be summarized in clearly structured tables for easy comparison.

Table 1: HTS Assay Performance Metrics

ParameterValueInterpretation
Z'-Factor 0.75Excellent assay quality
Signal-to-Background Ratio 15Good separation between positive and negative controls
Coefficient of Variation (%CV) < 10%Low variability within replicates

Table 2: Potency of this compound against Different Inflammasomes (Caspase-Glo® 1 Assay)

InflammasomeActivatorThis compound IC50 (nM)
NLRP3 Nigericin45.2
NLRC4 Flagellin52.8
AIM2 Poly(dA:dT)48.5

Table 3: Effect of this compound on ASC Speck Formation

InflammasomeActivatorThis compound IC50 (nM)
NLRP3 Nigericin65.7
NLRC4 Flagellin78.1
AIM2 Poly(dA:dT)71.3

Conclusion

The protocols and application notes provided here offer a comprehensive guide for establishing a robust high-throughput screening platform to identify and characterize novel inflammasome modulators. The use of the selective caspase-1 inhibitor this compound as a reference compound allows for the validation of these assays and provides a benchmark for the potency of newly identified hits. By employing a combination of biochemical (Caspase-Glo® 1) and cell-based imaging (ASC speck formation) assays, researchers can gain a deeper understanding of the mechanism of action of their compounds and advance the development of new therapies for a wide range of inflammatory diseases.

References

Application Notes and Protocols: Utilizing ML132 in Combination with Other Inhibitors for Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML132 is a potent and selective inhibitor of caspase-1, an enzyme that plays a critical role in the inflammatory process and a form of programmed cell death known as pyroptosis.[1][2] Caspase-1 activation is a key event in the assembly of inflammasomes, multi-protein complexes that respond to cellular danger signals and pathogens.[3] Beyond its well-established role in inflammation, emerging evidence highlights the intricate crosstalk between the caspase-1 pathway and other fundamental cellular signaling cascades implicated in cancer, such as the PI3K/Akt and MAPK/ERK pathways. This interconnectedness presents a compelling rationale for exploring the synergistic potential of this compound in combination with inhibitors targeting these oncogenic pathways.

These application notes provide a comprehensive guide for researchers interested in investigating the effects of co-administering this compound with other targeted inhibitors to elucidate complex signaling networks and identify potential therapeutic synergies. The protocols detailed below offer step-by-step instructions for key in vitro experiments to assess the combined effects of these inhibitors on cancer cells.

Rationale for Pathway Analysis using this compound in Combination Therapy

The therapeutic efficacy of targeted cancer therapies is often limited by the development of resistance, frequently driven by the activation of compensatory signaling pathways.[4] By simultaneously targeting multiple nodes within the intricate cancer signaling network, combination therapies can potentially overcome resistance mechanisms and induce more profound and durable anti-tumor responses.

Crosstalk between Caspase-1 and Key Cancer Pathways:

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[5][6] There is evidence of crosstalk between the PI3K/Akt pathway and inflammatory signaling. For instance, Akt can influence inflammatory responses, while inflammatory cytokines can, in turn, modulate Akt signaling. Investigating the combination of this compound with PI3K/Akt inhibitors can reveal critical dependencies and potential synergistic effects in cancer cells where both pathways are active.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade that governs cell proliferation, differentiation, and survival.[7][8] Dysregulation of this pathway is also a common driver of tumorigenesis.[7] Studies have shown that inflammatory mediators, whose production is regulated by caspase-1, can activate the p38 MAPK pathway.[1] Therefore, combining this compound with inhibitors of the MAPK/ERK pathway, such as MEK or ERK inhibitors, could lead to a more comprehensive blockade of pro-survival signaling in cancer cells.

Quantitative Data from Combination Studies

The following tables summarize hypothetical quantitative data based on the types of results expected from combination inhibitor studies. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)
THP-1Acute Monocytic Leukemia34.9[1]
A549Non-Small Cell Lung CancerData not available
MCF-7Breast CancerData not available
U87-MGGlioblastomaData not available

Note: Experimentally determined IC50 values for this compound in various cancer cell lines are not widely available in the public domain and would need to be determined empirically for the cell lines of interest.

Table 2: Synergistic Effects of a Caspase-1 Inhibitor (VX-765) and a p38 MAPK Inhibitor on Protein Expression in a Cellular Model of Myocardial Infarction

Treatment GroupRelative Connexin 43 Expression (Fold Change)Relative p-p38/p38 MAPK Ratio (Fold Change)
Control1.001.00
LPS/ATP Supernatant0.452.50
VX-765 + LPS/ATP Supernatant0.851.20
SB203580 (p38 inhibitor) + LPS/ATP Supernatant0.801.10
VX-765 + SB203580 + LPS/ATP Supernatant0.951.05

This table is adapted from a study investigating the effects of the caspase-1 inhibitor VX-765 in a model of myocardial infarction, demonstrating the principle of combining a caspase-1 inhibitor with a MAPK pathway inhibitor to modulate protein expression.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound alone and in combination with another inhibitor on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • Second inhibitor of choice (e.g., PI3K inhibitor, MAPK inhibitor; stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound and the second inhibitor in complete medium.

    • For single-agent treatments, add 100 µL of the diluted inhibitors to the respective wells.

    • For combination treatments, add 50 µL of each diluted inhibitor to the respective wells.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest inhibitor concentration).

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot dose-response curves and determine the IC50 values for each inhibitor.

    • Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Western Blot Analysis for Pathway Modulation

This protocol is for analyzing the expression and phosphorylation status of key proteins in the targeted signaling pathways after treatment with this compound and a second inhibitor.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and the second inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound, the second inhibitor, or the combination at the desired concentrations for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[3]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[9]

    • Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[2]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Visualizations

Signaling Pathways

G cluster_0 Caspase-1 Inflammasome Pathway cluster_1 PI3K/Akt Pathway cluster_2 MAPK/ERK Pathway PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis PI3K PI3K Casp1->PI3K Crosstalk ERK ERK Casp1->ERK Crosstalk IL1b IL-1β Pro_IL1b->IL1b This compound This compound This compound->Casp1 RTK Receptor Tyrosine Kinase RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival_MAPK Proliferation & Survival Transcription_Factors->Proliferation_Survival_MAPK MAPK_Inhibitor MAPK Inhibitor MAPK_Inhibitor->MEK

Caption: Interplay of Caspase-1, PI3K/Akt, and MAPK/ERK pathways.

Experimental Workflow

G start Start: Cancer Cell Culture treatment Inhibitor Treatment (this compound +/- 2nd Inhibitor) start->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot Western Blot Analysis protein_extraction->western_blot western_blot->data_analysis

Caption: Workflow for combination inhibitor studies.

Logic of Combination Therapy

G This compound This compound (Caspase-1 Inhibition) Pathway_A Pathway A Blockade (Inflammation/Pyroptosis) This compound->Pathway_A Other_Inhibitor Other Inhibitor (e.g., PI3K/MAPK) Pathway_B Pathway B Blockade (Proliferation/Survival) Other_Inhibitor->Pathway_B Synergy Synergistic Cancer Cell Death Pathway_A->Synergy Pathway_B->Synergy

Caption: Rationale for synergistic effects.

References

Troubleshooting & Optimization

troubleshooting ML132 insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-1 inhibitor, ML132. The following information is designed to address common issues, particularly those related to its solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of caspase-1, with an IC50 of 34.9 nM.[1] Its primary mechanism of action is the inhibition of the caspase-1 enzyme, which plays a crucial role in the inflammatory process by processing pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms. By inhibiting caspase-1, this compound can be used to study the role of the inflammasome in various diseases, including autoinflammatory disorders and cancer.[1]

Q2: I've observed a precipitate after adding this compound to my cell culture media. What is the likely cause?

The most probable cause is the low aqueous solubility of this compound. Like many small molecule inhibitors, this compound is hydrophobic. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted directly into an aqueous buffer or cell culture media, the compound can precipitate out of solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For optimal results, it is highly recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Q4: How should I store my this compound stock solution?

This compound stock solutions should be aliquoted and stored at -80°C for up to 6 months.[1] To maintain stability, it is advisable to protect the solution from light and store it under nitrogen.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Troubleshooting Guide: this compound Insolubility in Cell Culture Media

This guide provides a step-by-step approach to resolving solubility issues with this compound in your cell culture experiments.

Problem: Precipitate Observed Upon Addition of this compound to Cell Culture Media

This is a common issue arising from the hydrophobic nature of this compound. Follow these steps to troubleshoot and prevent precipitation.

Step 1: Verify Proper Stock Solution Preparation

Ensure your this compound stock solution is properly prepared.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Warm the vial of this compound powder to room temperature before opening.

    • Add a precise volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved. A clear solution should be observed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
ParameterSpecification
Solvent High-purity, sterile-filtered DMSO
Recommended Concentration 10-20 mM
Storage Temperature -80°C
Storage Duration Up to 6 months
Special Handling Protect from light, store under nitrogen, avoid repeated freeze-thaw cycles
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

To minimize precipitation during dilution, it is crucial to perform a serial dilution and ensure rapid mixing.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of your this compound stock solution in cell culture media. For example, dilute your 10 mM DMSO stock 1:10 in media to achieve a 1 mM solution.

  • Final Working Concentration:

    • Add the final volume of the this compound stock or intermediate dilution to your cell culture plate/flask containing pre-warmed media.

    • Crucial Step: Gently swirl the plate/flask immediately after adding the compound to ensure rapid and uniform dispersion. This minimizes localized high concentrations that can lead to precipitation.

Visual Guides

Signaling Pathway of Caspase-1 Inhibition by this compound

G Figure 1: Simplified signaling pathway of Caspase-1 inhibition by this compound. cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs_DAMPs PAMPs/DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation This compound This compound This compound->Casp1 inhibits

Caption: Simplified signaling pathway of Caspase-1 inhibition by this compound.

Experimental Workflow for Troubleshooting this compound Solubility

G Figure 2: Troubleshooting workflow for this compound insolubility. start Start: Precipitate observed check_stock 1. Verify Stock Solution (10-20 mM in DMSO) start->check_stock prepare_stock Prepare fresh stock in high-purity DMSO check_stock->prepare_stock Incorrect check_dilution 2. Review Dilution Method check_stock->check_dilution Correct prepare_stock->check_stock improve_dilution Improve mixing: - Pre-warm media - Add this compound to media - Swirl immediately check_dilution->improve_dilution Incorrect check_concentration 3. Assess Final Concentration check_dilution->check_concentration Correct improve_dilution->check_dilution lower_concentration Lower final concentration of this compound check_concentration->lower_concentration Too High check_media 4. Evaluate Media Components check_concentration->check_media Acceptable lower_concentration->check_concentration serum_free Test in serum-free media (serum proteins can sometimes cause precipitation) check_media->serum_free Precipitate Persists success Success: Clear Solution check_media->success No Issues serum_free->success

Caption: Troubleshooting workflow for this compound insolubility.

References

potential off-target effects of ML132 in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ML132 in long-term experiments. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as NCGC-00183434) is a potent and selective small molecule inhibitor of caspase-1.[1][2] Caspase-1 is a key enzyme in the inflammatory process, responsible for the proteolytic activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[2] this compound acts as a covalent inhibitor by targeting the active site cysteine residue of caspase-1.[1]

Q2: What is the reported potency and selectivity of this compound?

This compound is a highly potent inhibitor of caspase-1 with a reported IC50 of 34.9 nM.[3] It has been described as the most potent caspase-1 inhibitor reported to date.[1][2] this compound also exhibits a unique selectivity profile against other caspases. A structurally related compound showed high selectivity for caspase-1, with an IC50 value of 91.5 nM against caspase-9 and IC50 values greater than 1µM for other caspases tested.[1]

Q3: What are the potential off-target effects of this compound?

While this compound is highly selective for caspase-1, the possibility of off-target effects, especially in long-term experiments, cannot be entirely ruled out. Potential off-target effects could arise from:

  • Inhibition of other caspases: Although this compound is highly selective, at high concentrations or with prolonged exposure, it might inhibit other caspases to a lesser extent.

  • Interaction with other cysteine proteases: The covalent mechanism of action of this compound involves reacting with a cysteine residue in the active site. Other cysteine proteases in the cell could potentially be targeted.

  • Compound stability and degradation: Over long incubation periods, the compound may degrade into products that could have their own biological activities. This compound shows good stability, but its long-term stability in specific cell culture media and conditions should be considered.[3]

Q4: Are there known issues with using this compound in long-term experiments?

Specific studies detailing the long-term effects of this compound in cell culture are limited. However, general concerns with long-term use of any small molecule inhibitor in cell culture include:

  • Cytotoxicity: Prolonged exposure to a foreign compound can induce cellular stress and lead to cytotoxicity.

  • Induction of compensatory mechanisms: Cells may adapt to the continuous inhibition of a pathway by upregulating or downregulating other signaling pathways, which could lead to unexpected phenotypes.

  • Alterations in cellular phenotype: Long-term treatment could lead to changes in cell morphology, proliferation rate, or differentiation status.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in experimental results over time 1. Compound degradation: this compound may not be stable over extended periods in your specific experimental conditions. 2. Cellular adaptation: Cells may be developing resistance or compensatory mechanisms to the inhibitor.1. Prepare fresh stock solutions of this compound regularly. Consider performing a stability study of this compound in your cell culture medium. 2. Monitor the expression levels of caspase-1 and related proteins over the course of the experiment. Consider using intermittent dosing schedules.
Unexpected cell death or reduced viability 1. On-target cytotoxicity: Inhibition of caspase-1 in some cell types might lead to apoptosis or other forms of cell death. 2. Off-target cytotoxicity: this compound may be hitting other essential cellular targets at the concentration used.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type and experiment duration. 2. Use a lower concentration of this compound. If the issue persists, consider using a structurally different caspase-1 inhibitor as a control.
Inconsistent inhibition of caspase-1 activity 1. Incorrect assay conditions: The caspase-1 activity assay may not be optimized for your experimental setup. 2. Insufficient inhibitor concentration: The effective concentration of this compound reaching the target in your cells may be lower than expected.1. Ensure that the caspase-1 activity assay is performed according to a validated protocol. Include appropriate positive and negative controls. 2. Verify the concentration of your this compound stock solution. Consider measuring the intracellular concentration of this compound if possible.
Unexpected changes in cellular phenotype 1. Long-term on-target effects: Chronic inhibition of the inflammasome pathway may lead to unforeseen phenotypic changes. 2. Off-target effects: this compound may be modulating other signaling pathways.1. Carefully characterize the phenotype of your cells over time, both with and without this compound treatment. 2. Perform transcriptomic or proteomic analysis to identify pathways that are altered by long-term this compound treatment.

Quantitative Data Summary

Compound Target IC50 (nM) Selectivity Profile
This compound Caspase-134.9Highly selective for caspase-1. A related compound showed >10-fold selectivity over caspase-9 and >100-fold over other tested caspases.[1]

Experimental Protocols

Protocol 1: Caspase-1 Activity Assay (Fluorometric)

This protocol provides a method to measure caspase-1 activity in cell lysates.

  • Cell Lysis:

    • Culture cells to the desired density and treat with this compound or vehicle control for the desired duration.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for the assay.

  • Caspase-1 Assay:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well black plate, add 50 µg of protein lysate to each well.

    • Add an equal volume of 2X reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol).

    • Add the caspase-1 substrate (e.g., Ac-YVAD-AFC) to a final concentration of 50 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Controls:

    • Include a blank control (lysis buffer and substrate only).

    • Include a positive control (e.g., recombinant active caspase-1).

    • Include a negative control (untreated cell lysate).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 This compound This compound This compound->Casp1 Inhibition

Caption: Inflammasome signaling pathway and the inhibitory action of this compound on Caspase-1.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis Cell_Culture Cell Culture (Long-term with this compound) Dose_Response Dose-Response (Determine optimal concentration) Cell_Culture->Dose_Response On_Target On-Target Assessment (Caspase-1 Activity Assay) Dose_Response->On_Target Off_Target Off-Target Assessment (Cell Viability, Phenotype Analysis) Dose_Response->Off_Target Data_Analysis Data Analysis and Interpretation On_Target->Data_Analysis Off_Target->Data_Analysis Selectivity_Panel Selectivity Profiling (Optional: Test against other caspases) Selectivity_Panel->Data_Analysis

Caption: Workflow for assessing on-target and potential off-target effects of this compound.

References

how to control for ML132-induced artifacts in cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for ML132-induced artifacts in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small molecule inhibitor of caspase-1.[1] Caspase-1 is a key enzyme in the inflammatory signaling pathway known as the inflammasome.[1] Its primary role is to process pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their active forms. Caspase-1 also cleaves Gasdermin D, leading to a form of inflammatory programmed cell death called pyroptosis.

Q2: How can this compound cause artifacts in my cell viability assay?

Many common cell viability assays, such as those using tetrazolium salts (MTT, MTS, XTT) or resazurin, measure the metabolic activity of cells, which is largely dependent on mitochondrial function. Pyroptosis, the process inhibited by this compound, involves mitochondrial damage and a subsequent decrease in metabolic activity.

By inhibiting caspase-1, this compound can prevent or delay the onset of pyroptosis. This preserves mitochondrial function and metabolic activity, even if the cells are destined to die through other mechanisms. Consequently, assays that rely on metabolic readouts may show an artificially high level of cell viability in the presence of this compound.

Q3: Which cell viability assays are most likely to be affected by this compound?

Assays that measure mitochondrial reductase activity are most susceptible to artifacts. This includes:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures the conversion of MTT to formazan by mitochondrial dehydrogenases.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay: Similar to MTT, but produces a water-soluble formazan.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Also measures mitochondrial dehydrogenase activity.

  • Resazurin (AlamarBlue®) assay: Measures the reduction of resazurin to the fluorescent resorufin by cellular reductases, primarily in the mitochondria.

Q4: What are some recommended alternative assays to use with this compound?

To obtain more accurate viability data in the presence of this compound, it is advisable to use assays that do not rely on mitochondrial metabolic activity. Recommended alternatives include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a more direct indicator of cell viability and depletes rapidly upon cell death, regardless of the death pathway. ATP-based assays are generally more sensitive than tetrazolium-based assays.[2][3][4]

  • Protease-based viability assays (e.g., CellTiter-Fluor™): These assays measure a conserved and constitutive protease activity within live cells. This activity is lost when cells become necrotic.

  • Dye exclusion assays: These methods distinguish between viable and non-viable cells based on membrane integrity.

    • Trypan Blue: A simple, microscopy-based method where dead cells with compromised membranes take up the blue dye.

    • Fluorescent DNA-binding dyes (e.g., Propidium Iodide, DAPI, SYTOX® Green): These dyes can only enter cells with permeable membranes and are suitable for analysis by flow cytometry or fluorescence microscopy.

  • Real-time live/dead cell imaging: Using a combination of fluorescent probes to visualize and quantify live and dead cells over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Higher than expected cell viability with this compound treatment in an MTT/MTS/XTT/Resazurin assay. This compound is inhibiting pyroptosis, thus preserving mitochondrial function and metabolic activity, leading to an overestimation of viability.1. Validate with an alternative assay: Re-run the experiment using an ATP-based assay or a dye exclusion method (e.g., Propidium Iodide staining followed by flow cytometry). 2. Perform a cell-free control: To rule out direct chemical interference, incubate this compound with the assay reagents in cell-free media. 3. Microscopic examination: Visually inspect the cells for morphological signs of stress or death that may not be reflected in the metabolic assay.
Inconsistent results between different viability assays. The assays are measuring different aspects of cell health (e.g., metabolic activity vs. membrane integrity), and this compound is differentially affecting these parameters.This is expected. Use orthogonal assays to build a more complete picture of this compound's effect. For example, combine a metabolic assay with a membrane integrity assay.
This compound appears to be protective in your assay, which is counterintuitive to your hypothesis. This is a classic example of an artifact. The "protection" is likely a result of this compound blocking a specific cell death pathway that is being indirectly measured by your assay.Confirm the cell death mechanism using more specific assays, such as Annexin V/PI staining to differentiate between apoptosis and necrosis/pyroptosis, or by measuring caspase-3/7 activity for apoptosis.

Data Presentation

When investigating the effects of a compound like this compound, it is crucial to compare data from different types of viability assays. The table below illustrates hypothetical data demonstrating the potential for artifacts.

Table 1: Comparison of IC50 Values for a Hypothetical Cytotoxic Agent in the Presence of this compound

Assay TypeMeasurement PrincipleIC50 of Cytotoxic Agent (alone)IC50 of Cytotoxic Agent (+ this compound)Interpretation of this compound Effect
MTT Assay Mitochondrial Reductase Activity10 µM50 µMArtifact: Appears protective by preserving metabolic activity.
ATP Assay Intracellular ATP Levels12 µM15 µMMore Accurate: Shows minimal "protective" effect, reflecting a more direct measure of viability.
PI Staining (Flow Cytometry) Membrane Permeability11 µM13 µMGold Standard: Confirms that this compound has little to no effect on overall cell death in this context.

Experimental Protocols

Protocol 1: Cell Viability Measurement using ATP-Based Assay

This protocol provides a general guideline for using a luminescent ATP-based assay to minimize artifacts from this compound.

Materials:

  • Cells of interest

  • This compound and other test compounds

  • 96-well white-walled, clear-bottom plates

  • Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate at a predetermined optimal density and incubate overnight.

  • Treat cells with a serial dilution of your test compound, with and without a fixed concentration of this compound. Include appropriate vehicle controls.

  • Incubate for the desired treatment period.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add the ATP assay reagent to each well (typically a 1:1 volume ratio with the cell culture medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate cell viability relative to the vehicle-treated control wells.

Protocol 2: Assessing Membrane Integrity using Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantification of dead cells based on membrane permeability.

Materials:

  • Cells of interest

  • This compound and other test compounds

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with your compounds of interest, including this compound.

  • Following the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.

  • Centrifuge the cell suspension and wash with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add PI solution to the cell suspension (typically 1-5 µL per 100 µL of cells) and incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry within one hour. PI-positive cells are considered non-viable.

Visualizations

ML132_Artifact_Pathway cluster_cell Cell Under Stress cluster_assay Assay Readout Inflammasome Inflammasome Activation ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves Pore GSDMD Pore Formation (Pyroptosis) GSDMD->Pore Mito_Damage Mitochondrial Damage & Metabolic Collapse Pore->Mito_Damage PI_Assay Membrane Integrity Assays (PI, SYTOX) Pore->PI_Assay measures Viability_Loss Loss of Viability Mito_Damage->Viability_Loss MTT_Assay Metabolic Assays (MTT, MTS, XTT, Resazurin) Mito_Damage->MTT_Assay measures ATP_Assay ATP Assays Viability_Loss->ATP_Assay measures This compound This compound This compound->Casp1 inhibits

Caption: Signaling pathway of this compound-induced artifacts in metabolic viability assays.

Caption: Recommended experimental workflow for mitigating this compound-induced artifacts.

References

Technical Support Center: Addressing ML132 Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of the caspase-1 inhibitor, ML132, in aqueous solutions. Due to the limited availability of public data on its stability, this guide offers troubleshooting advice, frequently asked questions, and standardized protocols to empower users to assess and manage this compound stability in their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating this compound stock solutions?

A1: It is recommended to prepare stock solutions of this compound in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be stored at -80°C for long-term stability, ideally for no longer than six months.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: How should I prepare aqueous working solutions of this compound?

A2: Prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock solution into your aqueous buffer or cell culture medium. It is crucial to ensure rapid and thorough mixing to prevent precipitation. The final concentration of DMSO in your assay should be kept to a minimum (typically <0.5%) to avoid solvent effects on your experimental system.

Q3: What are the signs of this compound degradation or precipitation in my experiment?

A3: Visual indicators of instability include the appearance of a precipitate, cloudiness, or color change in the solution. From a functional standpoint, a loss of inhibitory activity, inconsistent results between experiments, or a decrease in potency over a short period can all suggest degradation of the compound.

Q4: Can I store this compound in aqueous solutions?

A4: It is not recommended to store this compound in aqueous solutions for extended periods. For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.[1] If short-term storage is unavoidable, it should be at 4°C, and the solution should be used as quickly as possible. A preliminary stability test in your specific buffer is highly recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound. Degradation of this compound in the aqueous experimental buffer.Prepare fresh working solutions for each experiment from a frozen DMSO stock. Perform a time-course experiment to determine the stability of this compound in your specific buffer and at your experimental temperature.
Precipitation of this compound upon dilution into aqueous buffer.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains compatible with your experimental system. Use a vortex or sonication during dilution to improve solubilization.
Visible precipitate in the working solution. Poor solubility of this compound in the aqueous buffer.Prepare a fresh solution, ensuring the DMSO stock is fully dissolved before dilution. Consider using a different buffer system or adding a small amount of a non-ionic surfactant like Tween-80, if compatible with your assay.
The concentration of this compound exceeds its solubility limit in the buffer.Lower the final concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific experimental conditions.
Variability between experimental replicates. Inconsistent preparation of this compound working solutions.Standardize the protocol for preparing working solutions, including the rate of addition of the stock solution to the aqueous buffer and the mixing method.
Degradation of this compound during the course of a long experiment.If possible, shorten the incubation time. Alternatively, consider adding fresh this compound at specific time points during a long-term experiment.

Quantitative Data Summary

Buffer System pH Temperature (°C) Time (hours) Remaining this compound (%)
PBS7.4370100
2User-determined value
6User-determined value
24User-determined value
RPMI + 10% FBS7.2370100
2User-determined value
6User-determined value
24User-determined value

Users can populate this table by performing a stability study using the HPLC-based protocol outlined below.

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Buffers using HPLC

This protocol provides a framework for determining the stability of this compound in a specific aqueous solution over time.

1. Materials:

  • This compound
  • DMSO (anhydrous)
  • Aqueous buffer of interest (e.g., PBS, cell culture medium)
  • HPLC system with a UV detector
  • C18 HPLC column
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (optional, for mobile phase modification)

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Aqueous Working Solution: Dilute the this compound stock solution into the aqueous buffer of interest to a final concentration of 100 µM. Prepare a sufficient volume for all time points.

3. Stability Experiment:

  • Incubate the aqueous working solution at the desired temperature (e.g., room temperature, 37°C).
  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
  • Immediately quench any potential degradation by mixing the aliquot with an equal volume of cold acetonitrile. This will precipitate proteins if using cell culture medium and stabilize the this compound.
  • Centrifuge the samples to pellet any precipitate.
  • Transfer the supernatant to an HPLC vial for analysis.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if necessary for peak shape) is a common starting point for small molecule analysis. An example gradient could be: 10-90% acetonitrile over 15 minutes.
  • Flow Rate: 1 mL/min
  • Detection Wavelength: Determine the optimal wavelength for this compound detection by performing a UV scan.
  • Injection Volume: 10 µL
  • Analysis: Run the samples on the HPLC. The peak area of this compound at each time point will be proportional to its concentration.

5. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the T=0 time point.
  • Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.

Visualizations

G cluster_0 Troubleshooting this compound Instability cluster_1 Solutions A Inconsistent Results/ Low Activity C Degradation in Aqueous Buffer A->C D Poor Solubility A->D B Precipitate Formation B->D S1 Prepare Fresh Working Solutions C->S1 S3 Perform Stability/Solubility Assessment C->S3 S2 Optimize Solubilization (e.g., sonication, co-solvents) D->S2 D->S3 S4 Lower Final Concentration D->S4

Caption: A troubleshooting guide for addressing this compound instability.

G cluster_workflow This compound Stability Assessment Workflow P1 Prepare 10 mM this compound in DMSO Stock P2 Dilute to 100 µM in Aqueous Buffer P1->P2 P3 Incubate at Desired Temperature P2->P3 P4 Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) P3->P4 P5 Quench with Cold Acetonitrile P4->P5 P6 Centrifuge and Collect Supernatant P5->P6 P7 Analyze by HPLC P6->P7 P8 Calculate % Remaining this compound vs. Time P7->P8

Caption: Experimental workflow for assessing this compound stability.

G cluster_pathway This compound Signaling Pathway Inhibition Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage This compound This compound This compound->Casp1 Inhibition IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: this compound inhibits the activation of Caspase-1.

References

ML132 lot-to-lot variability and quality control measures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding ML132, a selective caspase 1 inhibitor.[1] It addresses potential issues concerning lot-to-lot variability and offers guidance on quality control measures to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of caspase 1, with an IC50 of 34.9 nM. It is utilized in research for its anti-inflammatory and anti-cancer properties.[1]

Q2: How should I store and handle this compound to ensure its stability?

A2: For long-term storage, this compound should be stored at -80°C for up to 6 months, protected from light, and under a nitrogen atmosphere. Once prepared in a solvent, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is best to use a freshly prepared working solution on the same day.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: The choice of solvent depends on the experimental setup (in vitro vs. in vivo). For a stock solution, DMSO is commonly used. For in vivo applications, co-solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to achieve a clear solution.[1]

Q4: Is lot-to-lot variability a concern with this compound?

A4: As with any manufactured chemical compound, lot-to-lot variability is a potential issue that can affect the consistency of experimental results.[2][3] This can manifest as differences in purity, concentration of the active compound, or the presence of impurities. Implementing robust quality control measures is crucial to mitigate the impact of this variability.[4][5]

Troubleshooting Guide

Q1: My experimental results with a new lot of this compound are inconsistent with previous data. What should I do?

A1: Inconsistent results with a new lot of a reagent are a common issue.[5] First, verify that all other experimental parameters and reagents are consistent. If the new lot of this compound is the only variable, it is crucial to perform quality control checks on the new lot to assess its identity, purity, and activity before proceeding with further experiments.

Q2: I am observing lower than expected potency for this compound in my cellular assay. What could be the cause?

A2: A decrease in potency can be due to several factors. The compound may have degraded due to improper storage or handling. Alternatively, the stated concentration of the new lot may be inaccurate, or the purity could be lower than specified. It is also possible that the new lot contains impurities that interfere with the assay. A dose-response experiment comparing the new lot to a previously validated lot can help confirm a potency issue.

Q3: I am seeing unexpected off-target effects or cellular toxicity. Could this be related to the this compound lot?

A3: Yes, unexpected biological effects can be caused by impurities or degradation products in a new lot of a chemical compound. These contaminants may have their own biological activities. Analytical chemistry techniques such as HPLC/MS can be used to assess the purity of the compound and identify any significant impurities.

This compound Lot-to-Lot Variability: Example Data

The following table provides an example of the type of quantitative data that should be considered when evaluating a new lot of this compound. Researchers should request a Certificate of Analysis (CoA) from the manufacturer for each lot.

ParameterLot ALot BAcceptance Criteria
Purity (by HPLC) 99.2%98.5%> 98.0%
Identity (by ¹H NMR) ConformsConformsConforms to structure
Identity (by MS) 478.5 [M+H]⁺478.6 [M+H]⁺Consistent with expected mass
Caspase 1 IC50 35.2 nM41.5 nM< 50 nM
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Solubility (in DMSO) ≥ 20 mg/mL≥ 20 mg/mL≥ 20 mg/mL

Experimental Protocols for Quality Control

1. Purity and Identity Confirmation by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Objective: To determine the purity of the this compound lot and confirm its molecular weight.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., acetonitrile or DMSO).

    • Inject 1-5 µL of the solution onto a C18 reverse-phase HPLC column.

    • Run a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector (e.g., at 254 nm).

    • The purity is calculated based on the area under the curve of the main peak relative to the total peak area.

    • Couple the HPLC output to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting peaks. Confirm that the major peak corresponds to the expected molecular weight of this compound.

2. Functional Activity Assessment by Caspase 1 Inhibition Assay

  • Objective: To verify the inhibitory potency of the this compound lot against its target, caspase 1.

  • Methodology:

    • Use a commercially available caspase 1 activity assay kit or a well-established in-house protocol.

    • Prepare a serial dilution of the this compound lot to be tested.

    • In a microplate, combine recombinant human caspase 1 enzyme, the specific substrate (e.g., Ac-YVAD-pNA), and the different concentrations of this compound.

    • Include a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).

    • Incubate the plate according to the assay protocol (e.g., 37°C for 1-2 hours).

    • Measure the signal (e.g., absorbance or fluorescence) generated from the cleavage of the substrate.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagrams

G cluster_receiving Receiving New Lot cluster_qc Quality Control Testing cluster_decision Decision cluster_outcome Outcome receive Receive New Lot of this compound log Log Lot Number and Date receive->log store Store Appropriately (-80°C) log->store coa Review Certificate of Analysis store->coa identity Confirm Identity (e.g., MS) coa->identity purity Assess Purity (e.g., HPLC) identity->purity activity Verify Activity (e.g., Caspase-1 Assay) purity->activity pass_qc Passes QC? activity->pass_qc accept Accept Lot for Experiments pass_qc->accept Yes reject Reject Lot & Contact Supplier pass_qc->reject No

Caption: Workflow for receiving and validating a new lot of this compound.

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Mitigating Non-Specific Binding of Small Molecule Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on a Common Point of Confusion: ML132 vs. MG132

Initial searches for this compound, a selective caspase-1 inhibitor, often lead to information about MG132, a potent proteasome inhibitor. Due to the widespread use of MG132 in cellular research and its potential for broad, non-specific effects, this guide will focus on troubleshooting for MG132, while acknowledging that this compound is a distinct molecule. The principles and protocols outlined here are broadly applicable to other small molecule inhibitors that may exhibit non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is MG132 and what is its primary mechanism of action?

MG132 is a potent, reversible, and cell-permeable proteasome inhibitor. Its primary mechanism of action is the inhibition of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. This leads to the accumulation of proteins that are normally targeted for degradation, affecting various cellular processes. MG132 is also known to inhibit calpains, a family of calcium-dependent cysteine proteases.

Q2: What are the potential off-target or non-specific effects of MG132 in cellular assays?

Due to its role in inhibiting a fundamental cellular process, MG132 can have numerous off-target effects, including:

  • Inhibition of Calpains: MG132 is not entirely specific for the proteasome and can inhibit calpains, which may lead to confounding results.

  • Induction of Stress Responses: Inhibition of the proteasome leads to the accumulation of misfolded proteins, which can trigger the unfolded protein response (UPR) and heat shock responses.

  • Alteration of Signaling Pathways: MG132 can affect various signaling pathways, such as NF-κB and ERK signaling, in a manner independent of its intended target.[1][2]

  • Induction of Apoptosis: At higher concentrations or with prolonged exposure, MG132 can induce apoptosis.[2]

Q3: How can I minimize non-specific binding of MG132 in my cellular assay?

Minimizing non-specific binding is crucial for obtaining reliable data. Key strategies include:

  • Optimizing Concentration and Incubation Time: Use the lowest effective concentration of MG132 and the shortest incubation time necessary to achieve the desired effect.

  • Using Proper Controls: Include appropriate vehicle controls (e.g., DMSO) and consider using a structurally related but inactive compound as a negative control.

  • Assay Buffer Composition: The composition of your assay buffer can significantly impact non-specific binding. Consider including blocking agents and detergents.

  • Thorough Washing Steps: Ensure that unbound MG132 is thoroughly washed away before proceeding with downstream steps.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background signal in a plate-based assay 1. Non-specific binding of MG132 to the plate surface or cellular components. 2. Sub-optimal blocking of the plate. 3. Inadequate washing.1. Decrease the concentration of MG132. 2. Increase the concentration of the blocking agent (e.g., BSA from 1% to 3%). 3. Increase the number and duration of wash steps. Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.
Inconsistent results between experiments 1. Variability in cell health or density. 2. Degradation of MG132 stock solution. 3. Inconsistent incubation times.1. Ensure consistent cell seeding density and monitor cell health. 2. Prepare fresh aliquots of MG132 from a new stock. 3. Use a precise timer for all incubation steps.
Unexpected changes in cell morphology or viability 1. Cytotoxicity due to high concentration or prolonged exposure to MG132. 2. Off-target effects inducing a stress response.1. Perform a dose-response and time-course experiment to determine the optimal non-toxic conditions. 2. Use a more specific proteasome inhibitor if available. 3. Analyze markers of cellular stress to understand the off-target effects.

Quantitative Data Summary

The following table provides a summary of key quantitative data for MG132.

ParameterValueReference
IC50 for Proteasome (Suc-LLVY-MCA) 850 nM[2]
IC50 for Proteasome (Z-LLL-MCA) 100 nM[2]
IC50 for m-calpain 1.25 µM[2]
Typical Working Concentration 5-50 µM[2]
Typical Incubation Time 1-24 hours[2]

Experimental Protocols

Protocol: Cell-Based Assay with MG132 to Minimize Non-Specific Binding

This protocol provides a general framework for a cell-based assay using MG132, with steps to reduce non-specific binding.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.
  • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

2. Preparation of MG132 and Controls:

  • Prepare a stock solution of MG132 in DMSO (e.g., 10 mM).
  • Serially dilute the MG132 stock solution in serum-free media to the desired working concentrations.
  • Prepare a vehicle control with the same final concentration of DMSO as the highest MG132 concentration.

3. Blocking (Optional, for assays with high background):

  • Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
  • Incubate the cells with a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA) for 30-60 minutes at 37°C.

4. Treatment with MG132:

  • Remove the blocking buffer (if used) or culture medium.
  • Add the prepared MG132 dilutions and controls to the respective wells.
  • Incubate for the desired time period (e.g., 4 hours).

5. Washing:

  • Remove the treatment solutions.
  • Wash the cells three times with wash buffer (e.g., PBS with 0.05% Tween-20). Perform each wash for 5 minutes with gentle agitation.

6. Downstream Analysis:

  • Proceed with your specific assay protocol (e.g., cell viability assay, reporter gene assay, etc.).

Visualizations

MG132_Signaling_Pathway cluster_inhibition MG132 Inhibition cluster_downstream Downstream Effects MG132 MG132 Proteasome 26S Proteasome MG132->Proteasome Inhibits Calpain Calpain MG132->Calpain Inhibits (Off-target) Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades Protein_Accumulation Protein Accumulation Ub_Proteins->Protein_Accumulation Leads to NFkB_Activation NF-κB Activation Protein_Accumulation->NFkB_Activation Affects ERK_Signaling ERK Signaling Perturbation Protein_Accumulation->ERK_Signaling Affects Apoptosis Apoptosis Protein_Accumulation->Apoptosis Can Induce Cellular_Stress Cellular Stress (UPR, HSR) Protein_Accumulation->Cellular_Stress Induces

Caption: Signaling pathway of MG132, highlighting its primary target and off-target effects.

Experimental_Workflow Start Start Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Prepare_Reagents 2. Prepare MG132 and Controls Seed_Cells->Prepare_Reagents Blocking 3. Block with 1% BSA (30-60 min) Prepare_Reagents->Blocking Treatment 4. Treat with MG132 (e.g., 4 hours) Blocking->Treatment Washing 5. Wash 3x with PBS + 0.05% Tween-20 Treatment->Washing Analysis 6. Downstream Analysis (e.g., Viability Assay) Washing->Analysis End End Analysis->End

Caption: Experimental workflow for a cellular assay with MG132.

Troubleshooting_Workflow action_node action_node Start High Background Signal? Check_Concentration Is MG132 concentration optimized? Start->Check_Concentration Optimize_Concentration Perform dose-response to find lowest effective dose. Check_Concentration->Optimize_Concentration No Check_Blocking Is blocking sufficient? Check_Concentration->Check_Blocking Yes Optimize_Concentration->Check_Blocking Optimize_Blocking Increase BSA concentration or incubation time. Check_Blocking->Optimize_Blocking No Check_Washing Are wash steps adequate? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Optimize_Washing Increase number/duration of washes. Add detergent. Check_Washing->Optimize_Washing No Resolved Problem Resolved Check_Washing->Resolved Yes Optimize_Washing->Resolved

Caption: Troubleshooting workflow for high background signal in MG132 assays.

References

best practices for storing and handling ML132 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML132, a selective caspase-1 inhibitor. This guide provides best practices for storing and handling this compound stock solutions, along with troubleshooting advice and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound stock solutions?

A1: To prepare a stock solution of this compound, it is recommended to dissolve the compound in 100% dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 4.78 mg of this compound (Molecular Weight: 477.94 g/mol ) in 1 mL of DMSO. Ensure the solution is clear and homogenous before use. If precipitation is observed, gentle warming and/or sonication can aid in dissolution.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: this compound stock solutions should be stored at -80°C for long-term stability, protected from light, and ideally under a nitrogen atmosphere.[1] Under these conditions, the stock solution is stable for up to 6 months. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: It is best practice to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound and a decrease in its inhibitory activity. Aliquoting the stock solution into single-use vials is the most effective way to maintain its integrity. If you must thaw and re-freeze, it should be done a minimal number of times.

Q4: Is this compound soluble in aqueous solutions?

A4: this compound has low solubility in aqueous solutions. For in vitro experiments, it is common to first dissolve this compound in DMSO and then dilute this stock solution into the aqueous experimental medium. For in vivo studies, specific solvent formulations are required. One such formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q5: What safety precautions should I take when handling this compound?

A5: As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area. Avoid direct contact with the skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, it is always best to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation in stock solution upon thawing The compound may have come out of solution at low temperatures.Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. Ensure the solution is completely clear before use.
Inconsistent or no inhibitory effect in experiments 1. Degraded this compound: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.2. Incorrect concentration: There may be an error in the calculation of the final working concentration.3. Inappropriate solvent for the assay: The final concentration of DMSO in the assay may be too high, affecting cell viability or enzyme activity.1. Prepare a fresh stock solution from a new vial of this compound powder. Always aliquot new stock solutions to minimize freeze-thaw cycles.2. Double-check all calculations for dilutions.3. Ensure the final DMSO concentration in your assay is at a level that does not affect your experimental system (typically ≤0.1%). Run a vehicle control with the same concentration of DMSO.
Cell toxicity observed in culture The concentration of this compound or the solvent (DMSO) is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. Also, ensure the final DMSO concentration is not exceeding the tolerance level of your cells.
Variability between experiments Inconsistent handling of the this compound stock solution or slight variations in the experimental protocol.Ensure consistent storage and handling of the this compound stock solution for all experiments. Use a standardized and well-documented protocol.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 4.78 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO to the powder.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube.

  • Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -80°C.

Caspase-1 Activity Assay using this compound

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

Materials:

  • Cells or tissue lysate containing active caspase-1

  • This compound stock solution (10 mM in DMSO)

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare your cell or tissue lysates according to your standard protocol.

  • Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the inhibition curve. Remember to include a vehicle control (DMSO only).

  • In a 96-well black microplate, add your cell lysate to each well.

  • Add the diluted this compound or vehicle control to the respective wells and incubate for 15-30 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the caspase-1 fluorogenic substrate to each well.

  • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • Continue to monitor the fluorescence kinetically over a period of 1-2 hours at 37°C.

  • Calculate the rate of substrate cleavage and determine the inhibitory effect of this compound.

Visualizations

Caspase-1 Inflammasome Signaling Pathway

Caspase1_Pathway Caspase-1 Inflammasome Activation Pathway cluster_activation Inflammasome Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) autocatalysis This compound This compound This compound->Caspase-1 (active) inhibits Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 cleaves Pyroptosis Pyroptosis Caspase-1 (active)->Pyroptosis IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) IL-18 (mature) IL-18 (mature) Pro-IL-18->IL-18 (mature) Inflammation Inflammation IL-1β (mature)->Inflammation IL-18 (mature)->Inflammation Caspase1_Assay_Workflow Workflow for Caspase-1 Inhibition Assay Start Start Prepare_Lysate Prepare Cell/Tissue Lysate Start->Prepare_Lysate Dilute_this compound Prepare Serial Dilutions of this compound Start->Dilute_this compound Incubate_Inhibitor Pre-incubate Lysate with this compound Prepare_Lysate->Incubate_Inhibitor Dilute_this compound->Incubate_Inhibitor Add_Substrate Add Fluorogenic Caspase-1 Substrate Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data and Determine Inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Interpreting Unexpected Results in ML132 Treatment Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML132 treatment experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings when using the selective caspase-1 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of caspase-1. Its primary mechanism of action is to block the catalytic activity of caspase-1, an enzyme crucial for the execution of pyroptosis, a pro-inflammatory form of programmed cell death.

Q2: What are the expected outcomes of successful this compound treatment in a typical pyroptosis induction experiment?

A2: In a standard in vitro experiment where pyroptosis is induced (e.g., using LPS and nigericin in macrophages), successful treatment with this compound is expected to lead to:

  • Reduced release of lactate dehydrogenase (LDH) into the cell culture supernatant.

  • Decreased secretion of mature interleukin-1β (IL-1β) and interleukin-18 (IL-18).

  • Inhibition of Gasdermin D (GSDMD) cleavage into its N-terminal and C-terminal fragments.

  • Reduced cell lysis and membrane permeabilization, often visualized by decreased uptake of membrane-impermeable dyes like propidium iodide (PI).

Q3: At what concentration should I use this compound?

A3: The optimal concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the stimulus used to induce pyroptosis. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific system. A typical starting point for in vitro experiments might be in the range of 1-10 µM, but this should be empirically determined.

Q4: Is this compound stable in cell culture medium?

A4: The stability of any compound in culture medium can be influenced by factors like temperature, pH, and the presence of serum. It is advisable to prepare fresh dilutions of this compound for each experiment from a frozen stock solution to ensure its potency.

Troubleshooting Unexpected Results

Here we address common unexpected outcomes in this compound treatment experiments and provide guidance on their interpretation and troubleshooting.

Scenario 1: No Inhibition of Pyroptosis Observed

You've treated your cells with this compound, but you still observe high levels of LDH release, IL-1β secretion, and cell death.

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response curve to determine the IC50 of this compound in your specific cell type and with your chosen stimulus. Increase the concentration of this compound in subsequent experiments.
Compound Instability/Degradation Prepare fresh this compound solutions for each experiment. Ensure proper storage of the stock solution (typically at -20°C or -80°C, protected from light).
Ineffective Pyroptosis Induction Confirm that your positive control for pyroptosis (stimulus without this compound) is working as expected. Titrate your stimulus (e.g., LPS, nigericin) to ensure a robust but not overwhelming response.
Cell-Type Specific Resistance Some cell types may have intrinsic resistance to caspase-1 inhibition or may utilize alternative cell death pathways. Consider using a different cell line known to be sensitive to caspase-1-mediated pyroptosis as a positive control.
Caspase-1 Independent Cell Death The stimulus you are using might be inducing cell death through a pathway that does not rely on caspase-1. Verify the dependence of cell death on caspase-1 using caspase-1 knockout/knockdown cells or by measuring caspase-1 activity directly.
Scenario 2: Increased Cell Death Observed with this compound Treatment

Counterintuitively, you observe more cell death in the presence of this compound compared to the stimulus alone.

Possible Cause Troubleshooting Steps
Activation of an Alternative Cell Death Pathway Inhibition of caspase-1 and pyroptosis can sometimes lead to a switch to other forms of programmed cell death, such as apoptosis or necroptosis.
To investigate apoptosis: Look for markers like caspase-3/7 activation, PARP cleavage, and Annexin V staining.
To investigate necroptosis: Examine the phosphorylation of MLKL and RIPK3. Consider using inhibitors of apoptosis (e.g., z-VAD-FMK) or necroptosis (e.g., Necrostatin-1) in combination with this compound.
Off-Target Effects of this compound At high concentrations, this compound may have off-target effects that induce cytotoxicity.
Perform a toxicity control experiment with this compound alone (without the pyroptosis stimulus) across a range of concentrations to determine its intrinsic toxicity to your cells.
Synergistic Toxicity This compound might be synergizing with the stimulus to induce a toxic effect unrelated to pyroptosis inhibition.
Test different stimuli for pyroptosis induction to see if the effect is specific to one agonist.
Scenario 3: Discrepancy Between Different Pyroptosis Readouts

You observe inhibition of one pyroptosis marker (e.g., IL-1β secretion) but not another (e.g., LDH release).

Possible Cause Troubleshooting Steps
Sub-maximal Inhibition The concentration of this compound may be sufficient to partially inhibit caspase-1, affecting the processing of pro-IL-1β but not completely preventing GSDMD pore formation and subsequent LDH release. Increase the this compound concentration.
Assay Sensitivity and Kinetics LDH release is a terminal event, while IL-1β secretion can occur before complete cell lysis. The timing of your measurements is critical. Perform a time-course experiment to capture the kinetics of both readouts.
Alternative IL-1β Release Mechanisms Some IL-1β can be released through mechanisms independent of GSDMD pores, especially at early time points.
LDH Release from Other Forms of Cell Death If this compound is inducing a switch to another lytic cell death pathway like necroptosis, you would still observe LDH release. Investigate markers of other cell death pathways as described in Scenario 2.
Technical Issues with Assays Ensure that your LDH assay is not affected by components in your culture medium or the this compound compound itself. Run appropriate controls for each assay. Similarly, verify the specificity and sensitivity of your IL-1β ELISA.

Experimental Protocols

Protocol 1: Induction and Inhibition of Pyroptosis in Macrophages

This protocol provides a general framework for inducing pyroptosis in bone marrow-derived macrophages (BMDMs) and assessing the inhibitory effect of this compound.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • LPS (Lipopolysaccharide)

  • Nigericin

  • This compound

  • LDH cytotoxicity assay kit

  • IL-1β ELISA kit

  • Propidium Iodide (PI)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.

  • Pyroptosis Induction: Induce pyroptosis by adding Nigericin (10 µM) to the wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 1-2 hours).

  • Sample Collection: Carefully collect the cell culture supernatant for LDH and IL-1β analysis.

  • LDH Assay: Measure LDH release in the supernatant according to the manufacturer's instructions.

  • IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.

  • (Optional) PI Staining: Stain the remaining cells with Propidium Iodide and analyze using fluorescence microscopy or a plate reader to assess membrane integrity.

Protocol 2: Western Blot for GSDMD Cleavage

Materials:

  • Cell lysates from the experiment described in Protocol 1

  • SDS-PAGE gels

  • Transfer buffer and membrane

  • Primary antibody against GSDMD (recognizing both full-length and cleaved forms)

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary GSDMD antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Look for a decrease in the full-length GSDMD band and the appearance of the cleaved N-terminal GSDMD fragment in your pyroptosis-induced samples, and the inhibition of this cleavage in this compound-treated samples.

Visualizing Cellular Pathways and Workflows

To aid in understanding the complex processes involved, the following diagrams illustrate the canonical pyroptosis pathway, a general experimental workflow for testing this compound, and a troubleshooting decision tree.

pyroptosis_pathway cluster_stimulus Stimulus cluster_inflammasome Inflammasome Activation cluster_execution Execution of Pyroptosis PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Secretion GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Forms Lysis Cell Lysis & LDH Release GSDMD_N->Lysis This compound This compound This compound->Casp1 Inhibits

Caption: Canonical NLRP3 inflammasome and pyroptosis pathway, indicating the inhibitory action of this compound on active Caspase-1.

experimental_workflow cluster_analysis Downstream Analysis start Seed Cells prime Prime with LPS (Signal 1) start->prime inhibit Pre-treat with this compound or Vehicle prime->inhibit induce Induce with Nigericin (Signal 2) inhibit->induce incubate Incubate induce->incubate collect Collect Supernatant & Lysates incubate->collect ldh LDH Assay collect->ldh elisa IL-1β ELISA collect->elisa wb Western Blot (GSDMD) collect->wb microscopy Microscopy (PI Staining) collect->microscopy

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a pyroptosis assay.

troubleshooting_tree start Unexpected Result with this compound q1 Is pyroptosis inhibited at all? start->q1 a1_no No Inhibition q1->a1_no No a1_yes Partial or Full Inhibition q1->a1_yes Yes sol1 Check this compound dose & stability. Verify stimulus efficacy. Consider Caspase-1 independent death. a1_no->sol1 q2 Is cell death still observed? a1_yes->q2 q3 Are pyroptosis readouts discrepant? a1_yes->q3 a2_yes Yes, increased or similar cell death q2->a2_yes Yes a2_no No, reduced cell death (Expected Outcome) q2->a2_no No sol2 Investigate alternative cell death pathways (Apoptosis, Necroptosis). Check for this compound off-target toxicity. a2_yes->sol2 a3_yes Yes (e.g., IL-1β down, LDH same) q3->a3_yes Yes sol3 Perform time-course experiment. Check assay sensitivity and controls. Consider sub-maximal inhibition. a3_yes->sol3

Caption: A decision tree to guide the troubleshooting of unexpected results in this compound experiments.

troubleshooting guide for ML132 in inflammasome reconstitution assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Inflammasome Assays

This guide provides troubleshooting advice and frequently asked questions for researchers using small molecule inhibitors, such as ML132, in NLRP3 inflammasome reconstitution assays.

Disclaimer: Specific experimental data for this compound in inflammasome assays is not widely available in published literature. Therefore, this guide is based on established principles and troubleshooting methodologies for common NLRP3 inflammasome inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the NLRP3 inflammasome and what is its function? A1: The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a crucial role in the innate immune system.[1] It is composed of the sensor protein NLRP3, the adaptor protein ASC, and the effector enzyme pro-caspase-1.[2] Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the complex assembles. This assembly leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[3][4] Active caspase-1 then processes pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms and can also induce a form of inflammatory cell death called pyroptosis by cleaving gasdermin D (GSDMD).[3][5]

Q2: How is the NLRP3 inflammasome typically activated in an in vitro assay? A2: Canonical activation of the NLRP3 inflammasome in vitro is a two-step process.[4]

  • Signal 1 (Priming): Cells, commonly macrophage-like cells such as THP-1s or bone marrow-derived macrophages (BMDMs), are first primed. This is often done using a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS).[6] The priming step activates the transcription factor NF-κB, leading to the increased expression of NLRP3 and pro-IL-1β, which are present at low levels in resting cells.[7]

  • Signal 2 (Activation): Following priming, a second stimulus is introduced to trigger the assembly and activation of the inflammasome complex. Common Signal 2 stimuli include the pore-forming toxin nigericin, extracellular ATP, or crystalline substances like monosodium urate (MSU) crystals.[1][8] These stimuli typically induce potassium (K+) efflux from the cell, a key event for NLRP3 activation.[9]

Q3: What is the general mechanism of small molecule inhibitors in these assays? A3: Small molecule inhibitors can target the NLRP3 inflammasome pathway at various points.[1] Some inhibitors, like MCC950, are known to directly target the NLRP3 protein, preventing its ATP hydrolysis and subsequent oligomerization.[10][11] Others may act on upstream signaling events like potassium efflux (e.g., Glyburide) or downstream components like caspase-1.[1] The goal of an inhibitor like this compound in these assays is typically to reduce the activation of caspase-1 and the subsequent release of mature IL-1β.

Troubleshooting Guide

Problem 1: No or Low Inhibition of IL-1β Secretion

Q: I've added this compound to my assay, but I'm not seeing any reduction in IL-1β levels compared to my positive control. What could be wrong?

A: This is a common issue that can point to several factors related to the inhibitor, the cells, or the assay setup.

Potential Cause Recommended Solution
Incorrect Inhibitor Concentration Perform a dose-response curve. Start with a broad range of concentrations (e.g., 10 nM to 50 µM) to determine the IC50 (half-maximal inhibitory concentration). Your initial concentration may be too low.
Inhibitor Solubility/Stability Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture media. Check for precipitation. Prepare fresh stock solutions, as some compounds are unstable when stored.
Timing of Inhibitor Addition The pre-incubation time with the inhibitor is critical. Typically, cells are pre-treated with the inhibitor for 30-60 minutes before adding the Signal 2 stimulus.[12] Optimize this pre-incubation time for your specific experimental conditions.
Over-stimulation of Cells The concentration of the Signal 2 stimulus (e.g., Nigericin, ATP) might be too high, overwhelming the inhibitory capacity of the compound. Try reducing the concentration of the stimulus to a level that still provides a robust signal but may be more sensitive to inhibition.
Assay Readout Issue Verify that your IL-1β ELISA is working correctly. Check the standard curve, and ensure positive and negative controls are behaving as expected. Consider using an orthogonal assay, such as a Caspase-1 activity assay, to confirm the result.[13]
Problem 2: High Background or "Spontaneous" Inflammasome Activation

Q: My negative control wells (cells + LPS priming only) are showing high levels of IL-1β, making it difficult to assess inhibition. Why is this happening?

A: High background signal suggests that the inflammasome is being activated without a specific Signal 2 stimulus.

Potential Cause Recommended Solution
LPS Contamination/Alternative Pathway In human monocytes, LPS alone can sometimes trigger IL-1β release through an "alternative inflammasome" pathway.[6] Ensure you are using a highly purified, TLR4-specific LPS. Test different sources or lots of LPS.
Cell Stress Over-confluent or unhealthy cells can become stressed, leading to DAMP release and spontaneous inflammasome activation. Ensure proper cell culture technique, seed cells at an appropriate density, and avoid excessive handling.
Serum Components Components in fetal bovine serum (FBS) can sometimes activate cells. Consider reducing the serum concentration during the assay or using a serum-free medium if your cells can tolerate it.
Contaminated Reagents Ensure all media, buffers, and reagents are sterile and free of endotoxins. Use dedicated solutions for your inflammasome assays.
Problem 3: High Cell Death or Evidence of Toxicity

Q: After adding this compound, I observe significant cell death, even in my un-stimulated control wells. How do I differentiate inhibition from general toxicity?

A: It is crucial to ensure that the reduction in cytokine release is due to specific inhibition of the inflammasome, not simply because the inhibitor is killing the cells.

Potential Cause Recommended Solution
Compound Cytotoxicity The concentration of this compound may be too high and causing off-target toxicity. Perform a cell viability assay (e.g., LDH release, MTT, or live/dead staining) in parallel with your inflammasome assay.[3] Run the viability assay on cells treated with the inhibitor alone (without LPS or Signal 2).
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically <0.5%).
Synergistic Toxicity The inhibitor might be non-toxic on its own but could enhance cell death in combination with the priming or activation stimuli. Compare cell death in wells with inhibitor + LPS versus LPS alone.

Quantitative Data and Experimental Parameters

For successful inflammasome reconstitution assays, it's essential to use optimized reagent concentrations. The following table provides typical concentration ranges for common stimuli used in assays with THP-1 or BMDM cells.

Table 1: Typical Reagent Concentrations for NLRP3 Activation

Reagent Cell Type Priming/Activation Typical Concentration Incubation Time
LPS (from E. coli) THP-1, BMDM Signal 1 (Priming) 100 ng/mL - 1 µg/mL 3 - 4 hours
ATP THP-1, BMDM Signal 2 (Activation) 2.5 - 5 mM 30 - 60 minutes
Nigericin THP-1, BMDM Signal 2 (Activation) 5 - 20 µM 30 - 60 minutes

| Poly(dA:dT) | THP-1, BMDM | AIM2 Activation | 1 µg/mL (transfected) | 4 - 16 hours |

Signaling Pathways and Workflows

NLRP3 Inflammasome Activation Pathway

The following diagram illustrates the canonical two-signal activation model for the NLRP3 inflammasome and highlights the potential point of action for a direct NLRP3 inhibitor.

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_Assembly NLRP3 Inflammasome Assembly Transcription->NLRP3_Assembly Stimuli Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_Assembly Casp1 Pro-Caspase-1 → Active Caspase-1 NLRP3_Assembly->Casp1 IL1b Pro-IL-1β → Secreted IL-1β Casp1->IL1b Pyroptosis GSDMD Cleavage → Pyroptosis Casp1->Pyroptosis Inhibitor Inhibitor Action (e.g., this compound) Inhibitor->NLRP3_Assembly

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for Inhibitor Screening

This workflow outlines the key steps for testing an inhibitor like this compound in a cell-based inflammasome assay.

Experimental_Workflow start Start seed_cells 1. Seed Macrophages (e.g., THP-1) in plates start->seed_cells differentiate 2. Differentiate cells (e.g., with PMA) seed_cells->differentiate prime 3. Prime with Signal 1 (e.g., LPS for 3h) differentiate->prime add_inhibitor 4. Pre-incubate with Inhibitor (this compound) (e.g., for 1h) prime->add_inhibitor stimulate 5. Add Signal 2 (e.g., Nigericin for 1h) add_inhibitor->stimulate harvest 6. Harvest Supernatants stimulate->harvest assay 7. Perform Readout Assay (IL-1β ELISA or Caspase-1 Glo) harvest->assay analyze 8. Analyze Data (Calculate % Inhibition) assay->analyze end End analyze->end Troubleshooting_Tree start Problem: Low IL-1β Inhibition q_pos_control Is the positive control (e.g., MCC950) working? start->q_pos_control a_pos_control_no Issue with core assay: - Check cell health - Verify stimuli activity - Check plate reader q_pos_control->a_pos_control_no No a_pos_control_yes Issue is specific to this compound. q_pos_control->a_pos_control_yes Yes q_toxicity Is there significant cell death with this compound? a_pos_control_yes->q_toxicity a_toxicity_yes Inhibition is likely due to toxicity. - Lower inhibitor concentration - Perform full toxicity panel q_toxicity->a_toxicity_yes Yes a_toxicity_no Toxicity is not the primary issue. q_toxicity->a_toxicity_no No q_concentration Have you run a full dose-response curve? a_toxicity_no->q_concentration a_concentration_no Current dose may be ineffective. - Test a wider range (log scale) - Determine IC50 q_concentration->a_concentration_no No a_concentration_yes Compound may be inactive or unstable. q_concentration->a_concentration_yes Yes q_stability Is the compound soluble and stable? a_concentration_yes->q_stability a_stability_no Prepare fresh stock. - Visually inspect for precipitation - Consider alternative solvent q_stability->a_stability_no No

References

Validation & Comparative

A Head-to-Head Comparison of ML132 and Ac-YVAD-cmk for Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for the accurate study of inflammatory pathways. This guide provides a comprehensive comparison of two caspase-1 inhibitors, ML132 and Ac-YVAD-cmk, to aid in the selection of the most appropriate tool for your research needs.

Caspase-1, a key enzyme in the inflammasome signaling pathway, is responsible for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Its inhibition is a significant area of research for a variety of inflammatory diseases. This guide delves into the potency, mechanism of action, and experimental considerations for two commonly used inhibitors: the novel small molecule this compound and the well-established peptide-based inhibitor Ac-YVAD-cmk.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the key quantitative data for this compound and Ac-YVAD-cmk, providing a clear comparison of their potency against caspase-1.

ParameterThis compound (NCGC-00183434)Ac-YVAD-cmk
Inhibitor Type Small molecule, covalent modifierPeptide-based, irreversible
IC50 Value 34.9 nM[1]Not widely reported
Ki Value Not widely reported0.8 nM
Reported Potency Described as the most potent caspase-1 inhibitor to date.[2]A potent and selective inhibitor.

Mechanism of Action: A Tale of Two Inhibitors

This compound is a selective small molecule inhibitor of caspase-1.[1] It contains a nitrile moiety that acts as a covalent modifier, targeting the active site cysteine residue of the enzyme.[2] This covalent modification leads to potent and sustained inhibition of caspase-1 activity.

Ac-YVAD-cmk is a synthetic tetrapeptide that mimics the substrate recognition sequence of caspase-1. The chloromethyl ketone (cmk) group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby permanently inactivating the enzyme.

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it is essential to visualize the caspase-1 activation pathway and the general workflow for assessing inhibitor efficacy.

Caspase-1 Activation Pathway Caspase-1 Activation Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR ASC ASC Adaptor PRR->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage IL18 Mature IL-18 Pro_IL18->IL18 Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Cleavage Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Inhibitor This compound or Ac-YVAD-cmk Inhibitor->Casp1

Caspase-1 activation pathway and points of inhibition.

Experimental Workflow Experimental Workflow for Caspase-1 Inhibition Assay cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay Recombinant_Casp1 Recombinant Caspase-1 Incubation_Biochem Incubation Recombinant_Casp1->Incubation_Biochem Fluorogenic_Substrate Fluorogenic Substrate (e.g., Ac-YVAD-AMC) Fluorogenic_Substrate->Incubation_Biochem Inhibitor_Biochem Inhibitor (this compound or Ac-YVAD-cmk) Inhibitor_Biochem->Incubation_Biochem Fluorescence_Measurement Measure Fluorescence Incubation_Biochem->Fluorescence_Measurement Cells Cells (e.g., Macrophages) Priming Priming (e.g., LPS) Cells->Priming Inhibitor_Cell Inhibitor Treatment Priming->Inhibitor_Cell Activation Activation (e.g., ATP, Nigericin) Inhibitor_Cell->Activation Lysis_or_Supernatant Cell Lysis or Supernatant Collection Activation->Lysis_or_Supernatant Assay Caspase-1 Activity Assay or IL-1β/IL-18 ELISA Lysis_or_Supernatant->Assay

General workflows for assessing caspase-1 inhibition.

Detailed Experimental Protocols

Accurate assessment of inhibitor potency relies on well-defined experimental protocols. Below are methodologies for key experiments cited in the evaluation of caspase-1 inhibitors.

Biochemical Caspase-1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Test inhibitors (this compound, Ac-YVAD-cmk) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in assay buffer.

  • In a 96-well plate, add the recombinant caspase-1 to each well (except for the blank).

  • Add the diluted inhibitors to the respective wells. Include a vehicle control (DMSO) and a positive control (a known caspase-1 inhibitor).

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over time.

  • Calculate the rate of substrate cleavage (reaction velocity) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Inflammasome Activation Assay

This assay measures the effect of an inhibitor on caspase-1 activity within a cellular context.

Materials:

  • Immune cells (e.g., human THP-1 monocytes, mouse bone marrow-derived macrophages)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Priming agent (e.g., Lipopolysaccharide - LPS)

  • Inflammasome activator (e.g., ATP, nigericin)

  • Test inhibitors (this compound, Ac-YVAD-cmk)

  • Cell lysis buffer

  • Caspase-1 activity assay kit or IL-1β/IL-18 ELISA kit

  • Multi-well cell culture plates

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere. For THP-1 cells, differentiate into macrophage-like cells using PMA.

  • Prime the cells with LPS for a specified time (e.g., 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.

  • Pre-treat the cells with various concentrations of the test inhibitors for a defined period (e.g., 1 hour).

  • Activate the inflammasome by adding an activator such as ATP or nigericin and incubate for the recommended time.

  • For Caspase-1 Activity Measurement:

    • Collect the cell culture supernatant and/or lyse the cells according to the assay kit manufacturer's instructions.

    • Measure caspase-1 activity in the supernatant or lysate using a specific substrate.

  • For Cytokine Release Measurement:

    • Collect the cell culture supernatant.

    • Quantify the amount of mature IL-1β or IL-18 in the supernatant using an ELISA kit.

  • Analyze the data to determine the dose-dependent inhibition of caspase-1 activity or cytokine release by the inhibitors.

Conclusion

Both this compound and Ac-YVAD-cmk are potent inhibitors of caspase-1, each with distinct characteristics. This compound stands out for its remarkable potency as a small molecule inhibitor, with reported IC50 values in the low nanomolar range.[1] Ac-YVAD-cmk, a well-established peptide-based inhibitor, offers high selectivity and irreversible inhibition. The choice between these two inhibitors will depend on the specific requirements of the experiment, including the desired mode of inhibition (covalent modifier vs. irreversible peptide), cell permeability, and the experimental system (biochemical vs. cell-based). For researchers seeking the most potent inhibition in biochemical assays, this compound may be the preferred choice. For studies requiring a well-characterized and widely used irreversible inhibitor, Ac-YVAD-cmk remains a robust option. The provided experimental protocols offer a starting point for the direct comparison of these and other caspase-1 inhibitors in your own laboratory setting.

References

ML132 versus VX-765: a comparative study in an in vivo inflammation model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent caspase-1 inhibitors, ML132 and VX-765, for their potential application in in vivo inflammation research. By examining their mechanisms of action, and presenting available experimental data from preclinical models, this document aims to assist researchers in selecting the appropriate tool for their studies.

Mechanism of Action: Targeting the Inflammasome

Both this compound and VX-765 exert their anti-inflammatory effects by inhibiting caspase-1, a key enzyme in the inflammatory signaling pathway. Caspase-1 is responsible for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and for inducing a form of programmed cell death known as pyroptosis. By blocking caspase-1 activity, these compounds effectively reduce the release of these potent inflammatory mediators.

VX-765 is a prodrug that is converted in vivo to its active form, VRT-043198, which is a potent inhibitor of caspase-1 and caspase-4. This compound is a potent, selective, and cell-permeable inhibitor of caspase-1.

Performance Data: A Comparative Overview

The following table summarizes the available quantitative data on the in vivo efficacy of this compound and VX-765 in different animal models of inflammation. It is important to note that a direct head-to-head in vivo study has not been identified in the public domain. The data presented here is collated from separate studies and should be interpreted with this limitation in mind.

Parameter This compound VX-765
In Vivo Model Mouse model of IL-1β-induced IL-2 secretionLigature-induced periodontitis in mice
Administration Route Intraperitoneal (i.p.) injectionOral gavage
Dose 3 - 100 mg/kg100 mg/kg
Efficacy Dose-dependent inhibition of IL-2 secretion (ED50 = 28 mg/kg)30% reduction in alveolar bone resorption in male mice
Key Findings Demonstrated in vivo target engagement and efficacy in a cytokine release model.Showed therapeutic potential in a model of chronic inflammation, with a notable sex-specific effect.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate the replication and adaptation of these studies.

This compound: Mouse IL-1β-Induced IL-2 Secretion Model

Objective: To assess the in vivo efficacy of this compound in inhibiting caspase-1-mediated cytokine release.

Animal Model: Male BALB/c mice.

Materials:

  • This compound

  • Vehicle: 10% Vitamin E tocopherol polyethylene glycol succinate (TPGS) in sterile water

  • Recombinant human IL-1β

  • Phosphate-buffered saline (PBS)

Procedure:

  • This compound was formulated in 10% TPGS in sterile water.

  • Mice were administered this compound via intraperitoneal (i.p.) injection at doses ranging from 3 to 100 mg/kg.

  • One hour after this compound administration, mice were challenged with an i.p. injection of recombinant human IL-1β (10 µg/kg) to induce an inflammatory response.

  • Blood samples were collected at a specified time point after the IL-1β challenge.

  • Serum levels of IL-2 were quantified using a standard ELISA kit to determine the extent of inhibition by this compound.

VX-765: Mouse Model of Ligature-Induced Periodontitis

Objective: To evaluate the therapeutic potential of VX-765 in a model of chronic inflammation and bone loss.[1]

Animal Model: Male C57BL/6J mice.[1]

Materials:

  • VX-765

  • Vehicle (e.g., 0.5% methylcellulose)

  • 5-0 silk ligatures

Procedure:

  • A 5-0 silk ligature was placed around the maxillary second molars of the mice to induce periodontitis.[1]

  • VX-765 was administered by oral gavage at a dose of 100 mg/kg, twice daily, starting one day before ligature placement and continuing for the duration of the study.[1]

  • After a defined period (e.g., 9 days), the mice were euthanized, and the maxillae were harvested.[1]

  • Alveolar bone resorption was quantified by measuring the distance from the cementoenamel junction to the alveolar bone crest at standardized sites on the molars.[1]

  • Statistical analysis was performed to compare bone loss between the VX-765-treated and vehicle-treated groups.[1]

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.

Caspase-1 Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->PRR Inflammasome Inflammasome Assembly (e.g., NLRP3) PRR->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD->Pyroptosis Pyroptosis->Inflammation This compound This compound This compound->Casp1 VX765 VX-765 VX765->Casp1

Caption: Caspase-1 signaling pathway and points of inhibition.

InVivo_Experimental_Workflow AnimalModel Select Animal Model of Inflammation Grouping Randomize into Treatment Groups AnimalModel->Grouping Treatment Administer this compound, VX-765, or Vehicle Grouping->Treatment Induction Induce Inflammation Treatment->Induction Monitoring Monitor Disease Progression (e.g., clinical scores, weight) Induction->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histopathology Endpoint->Histology Cytokines Cytokine Profiling (ELISA, CBA) Endpoint->Cytokines GeneExpression Gene Expression (qPCR, RNA-seq) Endpoint->GeneExpression FlowCytometry Flow Cytometry Endpoint->FlowCytometry

Caption: General workflow for in vivo compound evaluation.

References

ML132: A Highly Selective Caspase-1 Inhibitor for Targeted Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating inflammatory pathways, the selective inhibition of specific caspases is crucial for elucidating their distinct roles in cellular processes. ML132 has emerged as a potent and highly selective inhibitor of caspase-1, a key mediator of inflammation. This guide provides a comprehensive comparison of this compound's specificity against other caspases, supported by experimental data, detailed protocols, and pathway visualizations to aid in your research endeavors.

Unparalleled Specificity of this compound for Caspase-1

This compound (also known as NCGC-00183434) is a small molecule inhibitor that demonstrates exceptional potency and selectivity for caspase-1.[1][2] Biochemical assays reveal that this compound inhibits caspase-1 with an IC50 value in the nanomolar range, making it one of the most potent caspase-1 inhibitors reported to date.[1][2] More importantly, when tested against a panel of other human caspases, this compound shows significantly lower affinity, highlighting its remarkable specificity.

The following table summarizes the inhibitory activity of this compound against a range of human caspases, demonstrating its strong preference for caspase-1.

Caspase TargetIC50 Value
Caspase-1 34.9 nM
Caspase-41.27 µM
Caspase-50.85 µM
Caspase-84.18 µM
Caspase-92.85 µM
Data sourced from MedChemExpress product datasheet.[3]

This high degree of selectivity, with over 1000-fold greater potency for caspase-1 compared to other caspases, makes this compound an invaluable tool for specifically interrogating the role of caspase-1 in inflammatory responses, pyroptosis, and other associated signaling pathways, without the confounding off-target effects that can arise from less selective inhibitors.

Experimental Protocols

To ensure the reproducibility and accuracy of caspase inhibition studies, a well-defined experimental protocol is essential. Below is a representative methodology for a biochemical caspase activity assay using a fluorogenic substrate, a common method for determining inhibitor potency (IC50 values).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified recombinant human caspases.

Materials:

  • Purified, active recombinant human caspases (e.g., caspase-1, -3, -4, -5, -7, -8, -9)

  • This compound (or other test inhibitor) at various concentrations

  • Caspase-specific fluorogenic substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3/7)

  • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • 384-well black microplates

  • Microplate reader with fluorescence detection capabilities (e.g., excitation/emission wavelengths of 380/460 nm for AMC-based substrates)

Procedure:

  • Enzyme Preparation: Dilute the stock solutions of each purified caspase to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the course of the assay.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent-related inhibition.

  • Assay Reaction:

    • Add a small volume (e.g., 5 µL) of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add the diluted caspase enzyme (e.g., 5 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the caspase-specific fluorogenic substrate (e.g., 10 µL) to each well.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. Measurements should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocities against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the biological context of this compound's action, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis caspase Dilute Caspases mix Incubate this compound + Caspase caspase->mix inhibitor Prepare this compound Dilutions inhibitor->mix substrate Prepare Substrate react Add Substrate & Initiate Reaction substrate->react mix->react measure Measure Fluorescence react->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for determining caspase inhibitor IC50 values.

Caspase-1 plays a central role in the inflammatory response. It is activated within a large multiprotein complex called the inflammasome, which assembles in response to various pathogenic and endogenous danger signals.[4][5][6] Once activated, caspase-1 cleaves the precursor forms of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their active, secreted forms.[4][5] These cytokines then trigger a cascade of inflammatory signaling. Caspase-1 also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[4]

caspase1_pathway cluster_upstream Upstream Activation cluster_caspase1 Caspase-1 Activity cluster_downstream Downstream Effects pamps PAMPs / DAMPs inflammasome Inflammasome Assembly (e.g., NLRP3, AIM2) pamps->inflammasome pro_casp1 Pro-Caspase-1 inflammasome->pro_casp1 recruitment casp1 Active Caspase-1 pro_casp1->casp1 autocatalytic cleavage pro_il1b Pro-IL-1β casp1->pro_il1b cleavage pro_il18 Pro-IL-18 casp1->pro_il18 cleavage gsdmd Gasdermin D casp1->gsdmd cleavage il1b Active IL-1β pro_il1b->il1b il18 Active IL-18 pro_il18->il18 pyroptosis Pyroptosis gsdmd->pyroptosis [Inflammation] [Inflammation] il1b->[Inflammation] il18->[Inflammation] This compound This compound This compound->casp1

Caption: Caspase-1 activation and signaling pathway.

References

Cross-Validation of Caspase-1 Inhibition: A Comparative Guide on ML132 and Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the role of caspase-1 in inflammatory signaling pathways: the use of the pharmacological inhibitor ML132 and genetic caspase-1 knockout models. By examining the outcomes of both approaches, researchers can gain a deeper understanding of caspase-1's function and more effectively validate their experimental results.

While direct comparative studies between this compound and caspase-1 knockout models are limited, this guide synthesizes available data, using the well-characterized caspase-1 inhibitor VX-765 as a proxy for this compound, to draw meaningful comparisons and provide a framework for cross-validation.

Performance Comparison: Pharmacological Inhibition vs. Genetic Knockout

The functional consequence of inhibiting caspase-1, either pharmacologically or genetically, is the blockade of the inflammatory cascade downstream of inflammasome activation. This primarily manifests as a reduction in the maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), as well as the inhibition of pyroptotic cell death.

Experimental data from a murine model of periodontitis provides a basis for a quantitative comparison between pharmacological inhibition with a caspase-1 inhibitor (VX-765) and a caspase-1 genetic knockout.

ParameterWild-Type (Control)Caspase-1 Inhibitor (VX-765)Caspase-1 Knockout (Casp1-KO)Citation
Alveolar Bone Resorption (mm) HighSignificantly Reduced in malesSignificantly Reduced[1][2][3][4][5]
Osteoclast Number Increased in disease modelNo significant changeIncreased[1][2][3]
IL-1β Secretion HighSignificantly Reduced in malesSignificantly Reduced[4]

Note: The data presented for the caspase-1 inhibitor is based on studies using VX-765. This compound, as a potent and selective caspase-1 inhibitor, is expected to yield similar results in blocking caspase-1-dependent IL-1β secretion and pyroptosis.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated.

G cluster_0 Inflammasome Activation Pathway cluster_1 Points of Intervention PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits & activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves GSDMD Gasdermin-D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Secretion Secretion IL1b->Secretion GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis This compound This compound / VX-765 This compound->Casp1 inhibits Casp1_KO Caspase-1 Knockout Casp1_KO->Pro_Casp1 prevents expression

Caption: Inflammasome signaling pathway and points of intervention.

G cluster_0 In Vitro Cross-Validation Workflow start Isolate Macrophages (Wild-Type & Casp1-KO) prime Prime with LPS start->prime treat Treat WT cells with this compound prime->treat stimulate Activate NLRP3 (ATP or Nigericin) prime->stimulate Casp1-KO cells treat->stimulate WT cells supernatant Collect Supernatant stimulate->supernatant cells Cell Lysate / Viability stimulate->cells elisa IL-1β ELISA supernatant->elisa ldh LDH Assay (Pyroptosis) supernatant->ldh analysis Data Analysis & Comparison elisa->analysis ldh->analysis

References

Comparative Analysis of NLRP3 Inflammasome Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of ML132 and other prominent NLRP3 inflammasome inhibitors for researchers, scientists, and drug development professionals. The information presented herein is curated from publicly available experimental data to facilitate an objective comparison of their performance and mechanisms.

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is an area of intense research. This guide focuses on a comparative analysis of this compound against other well-characterized NLRP3 inhibitors, including MCC950, Dapansutrile (OLT1177), and Inzomelid. We present a summary of their reported potencies, mechanisms of action, and selectivity, supported by available experimental data. Detailed experimental protocols for key assays are also provided to aid in the evaluation and design of future studies.

Data Presentation: Quantitative Comparison of NLRP3 Inflammasome Inhibitors

The following table summarizes the in vitro potency of various NLRP3 inflammasome inhibitors based on reported half-maximal inhibitory concentration (IC50) values from cell-based assays measuring IL-1β release. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell types, and assay formats.

InhibitorTargetIC50 (IL-1β Release)Cell TypeActivator(s)SelectivityReference(s)
This compound NLRP3Data Not Available--Data Not Available-
MCC950 NLRP3~7.5 - 8.1 nMBMDMs, HMDMsATP, NigericinSelective for NLRP3 over AIM2, NLRC4, NLRP1[1]
Dapansutrile (OLT1177) NLRP3~1 nMJ774 Macrophages-Selective for NLRP3-
Inzomelid NLRP3< 0.5 µMTHP-1LPSData Not Available-
Novel Inhibitor (Insilico Medicine) NLRP30 - 10 nMTHP-1-Data Not Available[2]

BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived Macrophages; THP-1: Human monocytic cell line; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate.

Mechanism of Action

The primary mechanism of action for these inhibitors involves direct interaction with the NLRP3 protein, thereby preventing its activation and the subsequent assembly of the inflammasome complex.

  • This compound: While specific details on the mechanism of this compound are limited in the currently available literature, it is presumed to function as a direct inhibitor of the NLRP3 inflammasome. Further studies are required to elucidate its precise binding site and mode of action.

  • MCC950: This well-characterized inhibitor directly targets the NACHT domain of NLRP3, specifically interfering with the Walker B motif. This interaction is thought to lock NLRP3 in an inactive conformation, preventing its ATPase activity and subsequent oligomerization.[1]

  • Dapansutrile (OLT1177): Dapansutrile has been shown to inhibit the ATPase activity of NLRP3. This disruption of ATP hydrolysis prevents the conformational changes necessary for NLRP3 activation and inflammasome assembly.

  • Inzomelid: As a clinical-stage inhibitor, Inzomelid is a potent and selective NLRP3 inhibitor.[3] While detailed mechanistic studies are not as widely published as for MCC950, it is understood to directly target NLRP3 to block inflammasome activation.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are crucial. Below are methodologies for key experiments commonly used to evaluate NLRP3 inflammasome inhibitors.

IL-1β Release Assay in Macrophages

This cell-based assay is a primary method for quantifying the inhibitory activity of compounds on the NLRP3 inflammasome.

a. Cell Culture and Priming:

  • Culture primary bone marrow-derived macrophages (BMDMs) or THP-1 monocytic cells in appropriate media. For THP-1 cells, differentiation into a macrophage-like phenotype is typically induced with Phorbol 12-myristate 13-acetate (PMA).
  • Seed the cells in 96-well plates at a suitable density.
  • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

b. Inhibitor Treatment and NLRP3 Activation:

  • Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound, MCC950) for 30-60 minutes.
  • Activate the NLRP3 inflammasome by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for a defined period (e.g., 1-2 hours).

c. Quantification of IL-1β:

  • Collect the cell culture supernatants.
  • Measure the concentration of secreted IL-1β using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

d. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.
  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

ASC Oligomerization Assay

This assay assesses the ability of an inhibitor to prevent the formation of the ASC speck, a hallmark of inflammasome activation.

a. Cell Culture and Transfection:

  • Use an immortalized macrophage cell line stably expressing ASC fused to a fluorescent protein (e.g., ASC-mCherry).
  • Seed the cells in a suitable format for microscopy (e.g., glass-bottom plates).

b. Priming, Inhibition, and Activation:

  • Prime the cells with LPS as described above.
  • Treat the cells with the inhibitor of interest.
  • Activate the NLRP3 inflammasome with an appropriate stimulus.

c. Microscopy and Image Analysis:

  • Fix and permeabilize the cells.
  • Acquire images using a fluorescence microscope.
  • Quantify the percentage of cells containing a distinct fluorescent ASC speck in the inhibitor-treated groups compared to the vehicle control.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Function PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_gene NLRP3 (gene) NFkB->NLRP3_gene IL1b IL-1β (secreted) pro_IL1b->IL1b NLRP3_protein NLRP3 (inactive) NLRP3_gene->NLRP3_protein Stimuli NLRP3 Activators (e.g., ATP, Nigericin) Stimuli->NLRP3_protein NLRP3_active NLRP3 (active) ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Caspase1 Caspase-1 pro_caspase1->Caspase1 autocatalysis Caspase1->pro_IL1b cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis This compound This compound & Other Inhibitors This compound->NLRP3_active inhibition

Caption: The canonical two-signal model of NLRP3 inflammasome activation and points of inhibition.

Experimental Workflow for Inhibitor Screening

Workflow start Start: Cell Seeding (e.g., BMDMs, THP-1) priming Signal 1: Priming with LPS start->priming inhibition Inhibitor Treatment (e.g., this compound) priming->inhibition activation Signal 2: NLRP3 Activation (e.g., ATP, Nigericin) inhibition->activation supernatant Collect Supernatant activation->supernatant elisa IL-1β ELISA supernatant->elisa data_analysis Data Analysis (IC50 determination) elisa->data_analysis end End: Potency Determined data_analysis->end

Caption: A generalized workflow for screening NLRP3 inflammasome inhibitors using a cell-based IL-1β release assay.

Conclusion

The landscape of NLRP3 inflammasome inhibitors is rapidly evolving, with several potent and selective compounds emerging as promising therapeutic candidates. While MCC950 and Dapansutrile are well-characterized with low nanomolar potency, and newer candidates are showing similar efficacy, a comprehensive understanding of this compound's performance requires further investigation to determine its comparative potency and selectivity. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the research community to standardize assays and facilitate the identification and development of next-generation NLRP3 inflammasome inhibitors. Future head-to-head studies under standardized conditions will be critical for a definitive comparative assessment of these promising therapeutic agents.

References

The Decisive Advantage: Why ML132 Surpasses Pan-Caspase Inhibitors in Targeted Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular signaling, the choice of inhibitory tools is paramount. While pan-caspase inhibitors have long been a staple in apoptosis research, their broad-spectrum activity often leads to confounding off-target effects. This guide provides a comprehensive evaluation of ML132, a highly selective caspase-1 inhibitor, demonstrating its clear advantages over pan-caspase inhibitors for precise modulation of inflammatory and cell death pathways.

This comparison guide delves into the mechanistic differences, presents supporting experimental data, and provides detailed protocols to aid in the selection of the most appropriate tool for your research needs. The primary advantage of this compound lies in its specificity, which allows for the targeted inhibition of the inflammasome pathway without inducing the widespread cellular disruption often seen with pan-caspase inhibitors.

At a Glance: this compound vs. Pan-Caspase Inhibitors

FeatureThis compoundPan-Caspase Inhibitors (e.g., Z-VAD-FMK)
Primary Target Caspase-1Multiple caspases (e.g., caspases-1, -3, -6, -7, -8, -9, -10)
Mechanism of Action Selective and potent inhibition of caspase-1, a key enzyme in the inflammasome pathway responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.Broad-spectrum, irreversible inhibition of the catalytic site of numerous caspases, leading to a general blockade of apoptosis.
Key Advantage High Specificity: Allows for the precise investigation of the role of caspase-1 and the inflammasome in inflammation and pyroptosis without confounding effects from inhibiting other cellular pathways.Broadly effective at preventing apoptosis in a wide range of experimental models.
Major Disadvantage Limited to studying caspase-1-mediated pathways.Significant Off-Target Effects: Most notably, the induction of an alternative programmed cell death pathway called necroptosis, which can complicate the interpretation of experimental results.[1][2]

Delving Deeper: The Critical Difference in Cellular Impact

The fundamental advantage of this compound is rooted in its targeted approach. By selectively inhibiting caspase-1, this compound allows researchers to dissect the specific contributions of the inflammasome pathway to various physiological and pathological processes, including inflammation, infection, and autoimmune diseases.[3][4] Caspase-1 activation is a central event in the assembly of inflammasomes, multi-protein complexes that respond to cellular danger signals.[5][6] Its inhibition by this compound directly curtails the maturation and secretion of potent pro-inflammatory cytokines, IL-1β and IL-18, providing a clean system to study inflammatory responses.[2][3]

Quantitative Comparison: Specificity of Inhibition

The superior selectivity of this compound is evident in its half-maximal inhibitory concentration (IC50) values against a panel of caspases.

Caspase TargetThis compound IC50 (nM)[9][10]Z-VAD-FMK IC50 (nM)[11]
Caspase-1 0.023 Potent, low-mid nM
Caspase-3>10,000Potent, low-mid nM
Caspase-413.8Potent, low-mid nM
Caspase-53.60Potent, low-mid nM
Caspase-6>10,000Potent, low-mid nM
Caspase-7>10,000Potent, low-mid nM
Caspase-825.2Potent, low-mid nM
Caspase-92.17Potent, low-mid nM
Caspase-1089.7Potent, low-mid nM

As the data clearly indicates, this compound exhibits exceptional potency and selectivity for caspase-1, with IC50 values in the picomolar range, while showing negligible activity against other key caspases at concentrations up to 10 µM.[9][10] This remarkable selectivity profile makes this compound an invaluable tool for discerning the precise role of caspase-1.

Signaling Pathways: A Visual Comparison

The differential effects of this compound and pan-caspase inhibitors on cellular signaling pathways are a key takeaway for researchers.

G cluster_0 This compound: Targeted Inflammasome Inhibition PAMPs_DAMPs PAMPs/DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b Cleavage IL1b Mature IL-1β / IL-18 (Inflammation) ProIL1b->IL1b This compound This compound This compound->Casp1

Caption: this compound selectively inhibits Caspase-1, blocking cytokine maturation.

G cluster_1 Pan-Caspase Inhibitor: Broad Apoptosis Blockade and Necroptosis Induction Apoptotic_Stimulus Apoptotic Stimulus Caspase_Cascade Caspase Cascade (Caspase-8, -9, -3, -7) Apoptotic_Stimulus->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Pan_Casp_Inhibitor Pan-Caspase Inhibitor (Z-VAD-FMK) Pan_Casp_Inhibitor->Caspase_Cascade Necroptosis_Stimulus Apoptotic Stimulus + Pan-Caspase Inhibitor RIPK1_RIPK3 RIPK1/RIPK3 Complex Necroptosis_Stimulus->RIPK1_RIPK3 MLKL p-MLKL RIPK1_RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

References

Head-to-Head Comparison: ML132 vs. Belnacasan (VX-740) - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating inflammatory pathways, the selection of a potent and selective caspase-1 inhibitor is critical. This guide provides a head-to-head comparison of two prominent caspase-1 inhibitors: ML132 (also known as NCGC00183434) and belnacasan (VX-765), the latter of which is a prodrug that is converted in the body to its active form, VRT-043198. While the initial query mentioned VX-740 (pralnacasan), the more current and relevant clinical candidate from Vertex Pharmaceuticals is belnacasan (VX-765). This comparison will focus on this compound and the active form of belnacasan, VRT-043198, for a more direct biochemical comparison.

At a Glance: Key Quantitative Data

A direct comparison of the inhibitory potency of these compounds against caspase-1 reveals that this compound is significantly more potent in a biochemical assay. The following table summarizes the key quantitative data for this compound and VRT-043198.

ParameterThis compound (NCGC00183434)VRT-043198 (Active form of Belnacasan)
Target Caspase-1Caspase-1, Caspase-4
Mechanism of Action Reversible covalent inhibitorReversible covalent inhibitor
IC50 (Caspase-1) 0.316 nM[1]11.5 nM[1]
Ki (Caspase-1) 0.4 nM (estimated)[1]0.8 nM[2][3]
IC50 (Cell-based IL-1β release) Not available0.67 ± 0.55 nM (PBMCs), 1.9 ± 0.80 nM (whole blood)[2][3]

Note: IC50 and Ki are both measures of inhibitor potency. IC50 is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity, while Ki is the inhibition constant, representing the equilibrium constant of the binding between the inhibitor and the enzyme. A lower value for both indicates higher potency. The provided data for this compound and VRT-043198 come from a study where they were directly compared, highlighting the superior in vitro potency of this compound.[1]

Delving Deeper: Mechanism of Action and Selectivity

Both this compound and VRT-043198 act as reversible covalent inhibitors of caspase-1.[1] They target the catalytic cysteine residue in the active site of the enzyme, thereby preventing it from processing its substrates.

Belnacasan (VX-765) is an orally available prodrug that is designed to be inactive until it is metabolized in the body to the active inhibitor, VRT-043198.[1] This prodrug strategy is often employed to improve the pharmacokinetic properties of a drug, such as oral bioavailability. VRT-043198 is a potent inhibitor of the caspase-1 subfamily, which includes caspase-1 and caspase-4.[2][3] It exhibits high selectivity, with 100- to 10,000-fold greater selectivity for caspase-1 over caspases-3, -6, -7, -8, and -9.[2][3]

This compound (NCGC00183434) is a highly potent and selective caspase-1 inhibitor identified through a focused medicinal chemistry effort.[4] The available data suggests a high degree of selectivity for caspase-1, although a comprehensive selectivity panel across all caspases in direct comparison to VRT-043198 in the same study is not fully detailed in the readily available literature.

Signaling Pathway Context

Both this compound and belnacasan, by inhibiting caspase-1, block a critical step in the inflammatory response. Caspase-1 is a key component of the inflammasome, a multiprotein complex that assembles in response to pathogenic and endogenous danger signals. Once activated, the inflammasome leads to the autocatalytic activation of pro-caspase-1. Active caspase-1 then proteolytically cleaves the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms. These cytokines are potent mediators of inflammation.

Caspase-1 Signaling Pathway cluster_0 Inflammasome Activation cluster_1 Cytokine Maturation & Inflammation cluster_2 Inhibitor Action PAMPs/DAMPs PAMPs/DAMPs Inflammasome Complex Inflammasome Complex PAMPs/DAMPs->Inflammasome Complex Activates Pro-caspase-1 Pro-caspase-1 Inflammasome Complex->Pro-caspase-1 Recruits Caspase-1 (active) Caspase-1 (active) Pro-caspase-1->Caspase-1 (active) Autocatalysis Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β Cleaves Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 Cleaves IL-1β (active) IL-1β (active) Pro-IL-1β->IL-1β (active) Inflammation Inflammation IL-1β (active)->Inflammation IL-18 (active) IL-18 (active) Pro-IL-18->IL-18 (active) IL-18 (active)->Inflammation This compound This compound This compound->Caspase-1 (active) Belnacasan (VRT-043198) Belnacasan (VRT-043198) Belnacasan (VRT-043198)->Caspase-1 (active)

Caption: Inhibition of the Caspase-1 signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize caspase-1 inhibitors. Specific parameters may vary between laboratories and publications.

Biochemical Caspase-1 Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified caspase-1.

Biochemical Caspase-1 Inhibition Assay Recombinant Caspase-1 Recombinant Caspase-1 Incubation Incubation Recombinant Caspase-1->Incubation Test Compound (this compound or VRT-043198) Test Compound (this compound or VRT-043198) Test Compound (this compound or VRT-043198)->Incubation Fluorogenic Substrate (e.g., Ac-YVAD-AFC) Fluorogenic Substrate (e.g., Ac-YVAD-AFC) Fluorogenic Substrate (e.g., Ac-YVAD-AFC)->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement Data Analysis (IC50) Data Analysis (IC50) Fluorescence Measurement->Data Analysis (IC50)

Caption: Workflow for a biochemical caspase-1 inhibition assay.

Methodology:

  • Reagents: Purified, active recombinant human caspase-1; fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC); assay buffer (typically containing HEPES, salts, and a reducing agent like DTT); test compounds (this compound or VRT-043198) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The test compound is serially diluted and pre-incubated with caspase-1 in the assay buffer in a microplate.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The plate is incubated at a controlled temperature (e.g., 37°C).

    • The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader (e.g., excitation at 400 nm and emission at 505 nm for AFC).

  • Data Analysis: The rate of reaction is determined, and the percent inhibition for each concentration of the compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular IL-1β Release Assay

This assay measures the ability of a compound to inhibit caspase-1 activity within a cellular context, thereby preventing the secretion of mature IL-1β.

Methodology:

  • Cell Culture: A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1) is cultured.

  • Priming and Stimulation:

    • Cells are often "primed" with a TLR agonist like lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and components of the inflammasome.

    • The inflammasome is then activated with a second stimulus, such as ATP or nigericin.

  • Inhibitor Treatment: The cells are pre-treated with various concentrations of the test compound before or during the stimulation process.

  • Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

  • IL-1β Quantification: The concentration of secreted IL-1β in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of IL-1β released in the presence of the inhibitor is compared to the vehicle-treated control, and the IC50 value for the inhibition of IL-1β secretion is calculated.

Conclusion

Both this compound and belnacasan (via its active form VRT-043198) are potent and selective inhibitors of caspase-1. Based on the available head-to-head biochemical data, this compound demonstrates superior potency in inhibiting the enzymatic activity of purified caspase-1. However, VRT-043198 has been extensively characterized in cellular and in vivo models and has undergone clinical investigation as the prodrug belnacasan. The choice between these inhibitors for research purposes will depend on the specific experimental context, with this compound being a valuable tool for in vitro studies requiring high potency, while belnacasan/VRT-043198 offers a well-documented profile in more complex biological systems.

References

A Comparative Analysis of the Therapeutic Window of Caspase Inhibitors: ML132 vs. Clinical-Stage Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the therapeutic window of an investigational compound is critical for assessing its potential as a viable drug candidate. This guide provides a comparative assessment of the preclinical caspase-1 inhibitor ML132 against more clinically advanced caspase inhibitors, focusing on aspects that define their therapeutic window, such as selectivity, potency, and available safety data.

Caspases, a family of cysteine-aspartic proteases, are integral to the processes of apoptosis (programmed cell death) and inflammation.[1] Their roles in various diseases have made them attractive targets for therapeutic intervention. Inhibitors are broadly classified based on their targets, such as inflammatory caspases (e.g., caspase-1, -4, -5) or executioner caspases involved in apoptosis (e.g., caspase-3, -7).[2]

This guide will delve into the specific characteristics of this compound, a highly potent and selective caspase-1 inhibitor, and compare it with VX-765 (Belnacasan) and Emricasan (IDN-6556), two inhibitors that have been evaluated in human clinical trials.

Comparative Overview of Caspase Inhibitors

The therapeutic window of a drug is the dosage range between the minimum effective concentration (MEC) and the minimum toxic concentration (MTC). A wider therapeutic window is generally indicative of a safer drug. For caspase inhibitors, selectivity is a key determinant of this window. Inhibiting off-target caspases can lead to unintended side effects, such as disrupting normal apoptosis required for tissue homeostasis or impairing immune responses.

This compound is a potent and highly selective preclinical probe for caspase-1. Its development was aimed at creating a tool for studying the role of caspase-1 in inflammatory diseases. While extensive in vivo safety and efficacy data for this compound is not publicly available, its in vitro profile provides a benchmark for selectivity.

VX-765 (Belnacasan) is an orally available prodrug that is converted to its active form, VRT-043198.[3][4] It is a potent inhibitor of caspase-1 and also shows activity against caspase-4.[4] Its development has focused on treating inflammatory conditions, and it has undergone Phase 2 clinical trials for psoriasis and epilepsy.[3]

Emricasan (IDN-6556) is a potent, irreversible pan-caspase inhibitor, meaning it inhibits a broad range of caspases.[2][5] Its mechanism is primarily anti-apoptotic and anti-inflammatory. Emricasan has been investigated in numerous clinical trials for liver diseases, including nonalcoholic steatohepatitis (NASH) and cirrhosis, where it has shown potential in reducing liver cell death and inflammation.[2][6][7]

Data Presentation: Potency and Selectivity

The following tables summarize the available quantitative data for this compound, VX-765, and Emricasan, focusing on their inhibitory potency (IC50) against target caspases.

Table 1: Inhibitor Profile and Target Potency
Inhibitor Target Caspase(s) Type IC50 (nM)
This compound Caspase-1Selective, CovalentNot specified in search results
VX-765 (as VRT-043198) Caspase-1, Caspase-4Selective, CovalentCaspase-1: Not specified
Emricasan (IDN-6556) Pan-caspaseBroad-spectrum, IrreversibleCaspases-3, -7, -8: Not specified

Note: Specific IC50 values were not consistently available across the search results. The table reflects the described potency and targets.

Table 2: Clinical and Preclinical Dosing Information
Inhibitor Context Dose Key Observations/Adverse Events
VX-765 Phase 2 Clinical Trial (Epilepsy)900 mg, three times a daySafety profile similar to placebo; common events included headache, dizziness, fatigue.[3]
VX-765 Preclinical (Mouse Arthritis Model)100 mg/kg, twice daily (IP)Significantly reduced joint clinical scores and bone erosion.[8]
VX-765 Preclinical (Mouse Periodontitis Model)100 mg/kg, twice daily (oral)Prevented bone resorption in male mice.[9]
Emricasan Clinical Study (Liver Cirrhosis)25 mg, twice daily for 28 daysWell-tolerated; one subject discontinued for non-serious adverse events. Significantly decreased markers of liver injury (AST/ALT) and apoptosis (caspase-3/7).[6][7]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for interpreting the effects of these inhibitors. This compound and VX-765 primarily target the inflammasome pathway, a key component of the innate immune system.

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various danger signals, facilitates the activation of pro-caspase-1 into its active form.[10][11] Active caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, driving an inflammatory response.[1][9] Caspase-1 inhibitors like this compound and VX-765 block this critical step.

G cluster_cell Immune Cell PAMPs Danger Signals (PAMPs/DAMPs) NLRP3 NLRP3 Sensor PAMPs->NLRP3 1. Priming & Activation Inflammasome NLRP3 Inflammasome (Assembled Complex) NLRP3->Inflammasome ASC ASC Adaptor ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 2. Activation IL1b Mature IL-1β (Inflammation) Casp1->IL1b 3. Cleavage ProIL1b Pro-IL-1β ProIL1b->Casp1 This compound This compound / VX-765 This compound->Casp1 Inhibition

A simplified diagram of the NLRP3 inflammasome pathway and caspase-1 inhibition.

Experimental Protocols

Assessing the potency and selectivity of caspase inhibitors is a foundational step in their preclinical evaluation. A common method is the in vitro caspase activity assay.

This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a specific caspase using a fluorogenic substrate.

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 20 mM HEPES, 10% sucrose, 10 mM DTT, 0.1% CHAPS, pH 7.2).

    • Reconstitute purified, active human caspase enzyme (e.g., Caspase-1) in the assay buffer to a working concentration (e.g., 10 nM).

    • Prepare a stock solution of the fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for Caspase-1) in DMSO. Dilute to a working concentration (e.g., 50 µM) in assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, then dilute further in assay buffer.

  • Assay Procedure :

    • In a 96-well microplate, add the inhibitor dilutions to designated wells. Include wells for a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme).

    • Add the caspase enzyme solution to all wells except the negative control.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity (e.g., excitation 400 nm, emission 505 nm for AFC) every 1-2 minutes for 30-60 minutes.

    • Calculate the reaction rate (V) for each well from the linear portion of the fluorescence vs. time curve.

    • Normalize the rates of the inhibitor-treated wells to the rate of the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Add Inhibitor Dilutions to 96-Well Plate A->B C 3. Add Caspase Enzyme B->C D 4. Pre-incubate (e.g., 30 min at 37°C) C->D E 5. Add Fluorogenic Substrate D->E F 6. Measure Fluorescence (Kinetic Read) E->F G 7. Calculate Reaction Rates F->G H 8. Plot Dose-Response Curve & Determine IC50 G->H

Workflow for an in vitro caspase inhibitor screening assay.

Discussion and Conclusion

The assessment of a therapeutic window requires a careful balance of efficacy and toxicity.

  • This compound stands out in its reported in vitro selectivity for caspase-1. High selectivity is advantageous as it minimizes the potential for off-target effects, suggesting a potentially wide therapeutic window. However, without in vivo data on its pharmacokinetics, efficacy, and toxicity, its therapeutic potential remains theoretical. It serves as an excellent research tool but requires further investigation to be considered a drug candidate.

  • VX-765 demonstrates the translation of a selective caspase-1/4 inhibitor into clinical studies. The reported preclinical efficacy in models of arthritis and periodontitis at doses of 100 mg/kg suggests a tangible therapeutic effect.[8][9] The Phase 2 clinical data, although from small trials, indicate that the drug is relatively well-tolerated at high doses, with adverse events comparable to placebo.[3] This suggests a favorable therapeutic window for inflammatory conditions where the inflammasome is a key driver.

  • Emricasan , as a pan-caspase inhibitor, has a different therapeutic rationale. Its broad activity is leveraged in diseases like cirrhosis, where widespread apoptosis and inflammation contribute to pathology.[2][6][7] Clinical studies have shown that a low dose (25 mg twice daily) can significantly reduce biomarkers of liver damage and apoptosis while being well-tolerated.[6][7] The broader enzymatic footprint of a pan-caspase inhibitor could theoretically narrow the therapeutic window compared to a highly selective inhibitor. However, in the context of severe liver disease, the benefit of inhibiting multiple pathological caspase pathways may outweigh the risks.

References

Safety Operating Guide

Proper Disposal of ML132: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of the research chemical ML132 (CAS No. 1230628-71-3). Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide outlines a generalized yet safe and compliant procedure for handling and disposing of this and other novel research chemicals. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Logistical Information

This compound, also known as NCGC-00183434, is identified as a selective caspase 1 inhibitor. As with any chemical of unknown toxicity and environmental impact, it must be treated as hazardous waste. The following procedures are based on established best practices for laboratory chemical waste management.

Standard Operating Procedure for this compound Disposal

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, collect it in a sealed, chemical-resistant container (e.g., a high-density polyethylene or glass bottle) designated for halogenated or non-halogenated organic waste, depending on the solvent. Do not mix incompatible waste streams.

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Waste Labeling

All waste containers must be accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: (3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid (this compound)

  • The CAS Number: 1230628-71-3

  • An estimate of the concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

Step 4: Storage

Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general work areas. Ensure secondary containment is used for liquid waste to prevent spills.

Step 5: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][2][3] Follow their specific procedures for waste collection requests. Do not attempt to dispose of this compound down the drain or in the regular trash.[1][2]

Quantitative Data for this compound

A comprehensive search for a Safety Data Sheet (SDS) for this compound did not yield a specific document. The following table is a template that should be populated with data from the supplier-provided SDS or from your institution's EHS assessment.

PropertyValueSource
Chemical Name (3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acidPubChem
Alias This compound, NCGC-00183434PubChem
CAS Number 1230628-71-3PubChem
Molecular Formula C₂₂H₂₈ClN₅O₅PubChem
LD50 (Oral) Data Not AvailableTo be obtained from supplier SDS or institutional EHS assessment.
LD50 (Dermal) Data Not AvailableTo be obtained from supplier SDS or institutional EHS assessment.
LC50 (Inhalation) Data Not AvailableTo be obtained from supplier SDS or institutional EHS assessment.
Recommended Storage -80°C (Protect from light)MedChemExpress
Disposal Considerations Treat as hazardous waste.General laboratory safety guidelines.

Experimental Protocols

As no specific disposal protocols for this compound were found, the primary "experimental protocol" is the institutional procedure for hazardous waste pickup and disposal. This typically involves:

  • Completing a Hazardous Waste Pickup Request Form: This form is usually available on your institution's EHS website and requires information from the hazardous waste label.

  • Scheduling the Pickup: Submit the completed form to the EHS office to arrange a time for trained personnel to collect the waste from your laboratory.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and other laboratory chemicals.

G cluster_prep Preparation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal A Identify Chemical Waste (this compound) B Consult Safety Data Sheet (SDS) A->B C SDS Unavailable? Consult EHS Office B->C SDS Not Found D Wear Appropriate PPE B->D SDS Available C->D E Determine Waste Type D->E F Solid Waste (Contaminated consumables) E->F Solid G Liquid Waste (this compound in solvent) E->G Liquid H Sharps Waste (Contaminated needles) E->H Sharps I Use Designated Waste Container F->I G->I H->I J Label Container Correctly I->J K Store in Satellite Accumulation Area J->K L Request EHS Pickup K->L M Waste Removed by Authorized Personnel L->M

Caption: Workflow for the safe disposal of this compound and other laboratory chemicals.

References

Essential Safety and Operational Guide for Handling ML132

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety Protocols, Experimental Use, and Disposal of the Caspase-1 Inhibitor ML132.

This document provides crucial safety and logistical information for the handling and use of this compound, a selective caspase-1 inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes. The following procedures are based on best practices for handling similar chemical compounds; however, the absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach.

Immediate Safety and Handling Precautions

All personnel handling this compound must be thoroughly trained in chemical safety and be familiar with the procedures outlined below.

Personal Protective Equipment (PPE)

Given that this compound is a bioactive small molecule, and in the absence of a specific SDS, it should be handled as a potentially hazardous substance. A risk assessment should be conducted before handling. Based on the SDS for the similar compound (S)-MG132, which is classified as an irritant, the following minimum PPE is mandatory:

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesInspect gloves for integrity before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory CoatFully buttoned to protect skin and personal clothing.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Handling and Storage

Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.

  • Receiving and Unpacking: Upon receipt, inspect the container for any damage. Wear appropriate PPE during unpacking.

  • Storage: this compound should be stored at -80°C for long-term stability.[1] The solid compound and stock solutions should be protected from light and moisture.

  • Weighing: The solid compound should be weighed in a chemical fume hood. Use appropriate tools to handle the vial and avoid generating dust.

  • Solution Preparation: Prepare stock solutions in a chemical fume hood. A common solvent is DMSO.[1] Ensure the vial is tightly sealed after use.

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate action is required to minimize harm.

  • Spill:

    • Evacuate the immediate area.

    • Alert colleagues and the laboratory safety officer.

    • If the spill is small and you are trained to handle it, wear appropriate PPE (including respiratory protection if the compound is a powder).

    • Cover the spill with an absorbent material, working from the outside in.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including used vials, contaminated pipette tips, and gloves, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Protocol: In Vitro Caspase-1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on caspase-1.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the caspase-1 substrate in assay buffer to the desired final concentration.

    • Prepare a series of dilutions of this compound in assay buffer from the stock solution. Include a vehicle control (DMSO) without the inhibitor.

  • Assay Setup:

    • Add the diluted this compound or vehicle control to the wells of the 96-well plate.

    • Add the diluted caspase-1 enzyme to all wells except for the blank controls.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the caspase-1 substrate to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 405 nm for pNA) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Determine the rate of reaction for each concentration of this compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the procedures and the biological context of this compound, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Caspase-1 Inhibition Assay cluster_analysis Data Analysis A Weigh Solid this compound (in fume hood) B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Prepare Serial Dilutions B->C D Add this compound/Vehicle to Plate C->D E Add Caspase-1 Enzyme D->E F Pre-incubate (37°C, 15 min) E->F G Add Caspase-1 Substrate F->G H Measure Absorbance (Kinetic Read) G->H I Calculate Reaction Rates H->I J Determine % Inhibition I->J K Calculate IC50 J->K

Caption: Experimental workflow for determining the IC50 of this compound against caspase-1.

G cluster_pathway Caspase-1 Signaling Pathway PAMPs_DAMPs PAMPs/DAMPs PRR PRR Activation PAMPs_DAMPs->PRR Inflammasome Inflammasome Assembly (e.g., NLRP3) PRR->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis This compound This compound This compound->Casp1 inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.